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  • Product: 6-iodo-1H-quinazoline-2,4-dione
  • CAS: 16353-27-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-iodo-1H-quinazoline-2,4-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a halogen, such as iodine, at the 6-position of this heterocyclic system, creates a versatile intermediate, 6-iodo-1H-quinazoline-2,4-dione . This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explores its reactivity and applications in modern drug discovery.

Core Chemical and Physical Properties

6-Iodo-1H-quinazoline-2,4-dione is a stable, solid organic compound. While specific experimental data for this derivative is not abundantly available in the public domain, its properties can be reliably inferred from the parent quinazoline-2,4-dione and other halogenated analogues.

PropertyValueSource
Molecular Formula C8H5IN2O2Inferred
Molecular Weight 288.04 g/mol Calculated
Appearance Off-white to pale yellow solidExpected
Melting Point >300 °C (decomposes)[3] (unsubstituted)
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in alcohols, and insoluble in water.[3] (unsubstituted)
CAS Number 16353-27-8Verified

Synthesis of 6-iodo-1H-quinazoline-2,4-dione: A Step-by-Step Protocol

The most direct and established method for the synthesis of 6-iodo-1H-quinazoline-2,4-dione is the cyclocondensation of 5-iodoanthranilic acid with a source of carbonyl and amine functionalities, typically urea.[4] This reaction proceeds through the formation of an intermediate ureidobenzoic acid, which then undergoes intramolecular cyclization.

Experimental Protocol:

Materials:

  • 5-Iodoanthranilic acid

  • Urea

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or diphenyl ether)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-iodoanthranilic acid (1 equivalent) and urea (2-3 equivalents).

  • Heating: Add a high-boiling point solvent and heat the mixture to 150-160 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

  • Reaction Quench and Precipitation: After completion of the reaction (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water, which should induce the precipitation of the crude product.

  • Purification:

    • Filter the crude product and wash it with copious amounts of water to remove any remaining urea and solvent.

    • To further purify, the crude solid can be dissolved in a dilute aqueous solution of sodium hydroxide and then re-precipitated by the addition of hydrochloric acid until the solution is acidic.

    • The resulting precipitate is then filtered, washed with water until the washings are neutral, and then washed with a small amount of cold ethanol.

  • Drying: Dry the purified 6-iodo-1H-quinazoline-2,4-dione in a vacuum oven.

Causality Behind Experimental Choices:
  • Excess Urea: Using an excess of urea ensures the complete conversion of the 5-iodoanthranilic acid and helps to drive the reaction to completion.

  • High Temperature: The high reaction temperature is necessary to facilitate the cyclization and dehydration steps of the reaction.

  • Acid-Base Purification: The dissolution in base and re-precipitation with acid is an effective method for removing any unreacted acidic starting material and other impurities.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of 6-iodo-1H-quinazoline-2,4-dione start 5-Iodoanthranilic Acid + Urea reaction Heat in high-boiling solvent (150-160°C) start->reaction quench Cool and precipitate in water reaction->quench purify Acid-Base Purification quench->purify product 6-iodo-1H-quinazoline-2,4-dione purify->product

Caption: Synthetic workflow for 6-iodo-1H-quinazoline-2,4-dione.

Spectroscopic and Analytical Characterization

While a definitive, published spectrum for 6-iodo-1H-quinazoline-2,4-dione is elusive, the expected spectral characteristics can be predicted based on the analysis of closely related derivatives.[5][6]

  • 1H NMR (DMSO-d6): The spectrum is expected to show two singlets in the downfield region (around 11.0-12.0 ppm) corresponding to the two N-H protons of the dione ring. The aromatic region should display three protons with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • 13C NMR (DMSO-d6): The spectrum will feature two carbonyl carbons in the range of 150-165 ppm. The carbon atom bearing the iodine will be significantly shielded.

  • FT-IR (KBr): Characteristic peaks are expected for N-H stretching (around 3200 cm-1), C=O stretching of the amide groups (around 1710 and 1660 cm-1), and C-I stretching in the lower frequency region.

  • Mass Spectrometry (EI): The mass spectrum should show a prominent molecular ion peak (M+) at m/z 288, corresponding to the molecular weight of the compound.

Reactivity and Synthetic Utility: The Power of the Iodo Group

The iodine atom at the 6-position is the key to the synthetic versatility of 6-iodo-1H-quinazoline-2,4-dione. It serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.

Key Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, introducing aryl or heteroaryl groups.

  • Sonogashira Coupling: This reaction with terminal alkynes, catalyzed by palladium and copper, is a powerful method for installing alkynyl moieties.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines enables the formation of C-N bonds, providing access to a diverse array of N-substituted derivatives.

Diagram of Potential Cross-Coupling Reactions:

G cluster_1 Reactivity of 6-iodo-1H-quinazoline-2,4-dione cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start_node 6-iodo-1H-quinazoline-2,4-dione suzuki_reagent R-B(OH)2 Pd catalyst, Base start_node->suzuki_reagent sonogashira_reagent R-C≡CH Pd/Cu catalyst, Base start_node->sonogashira_reagent buchwald_reagent R2NH Pd catalyst, Base start_node->buchwald_reagent suzuki_product 6-Aryl-quinazoline-2,4-dione suzuki_reagent->suzuki_product sonogashira_product 6-Alkynyl-quinazoline-2,4-dione sonogashira_reagent->sonogashira_product buchwald_product 6-Amino-quinazoline-2,4-dione buchwald_reagent->buchwald_product

Caption: Key cross-coupling reactions of 6-iodo-1H-quinazoline-2,4-dione.

Applications in Drug Discovery and Medicinal Chemistry

The quinazoline-2,4-dione core is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 6-iodo derivative serves as a crucial building block for the synthesis of more complex molecules with enhanced or novel biological activities.

A significant application of this scaffold is in the development of poly(ADP-ribose) polymerase (PARP) inhibitors . PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways. The quinazoline-2,4-dione moiety can act as a mimic of the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP. The 6-position provides a convenient point for the attachment of various side chains to optimize binding affinity and selectivity for the PARP active site.

Conclusion

6-Iodo-1H-quinazoline-2,4-dione is a highly valuable and versatile intermediate in organic synthesis and medicinal chemistry. Its straightforward synthesis from commercially available starting materials, coupled with the reactivity of the iodo substituent, makes it an attractive building block for the creation of diverse libraries of compounds for drug discovery. The demonstrated utility of the quinazoline-2,4-dione scaffold in targeting enzymes such as PARP highlights the potential of its 6-iodo derivative in the development of novel therapeutics. Further exploration of its reactivity and applications is warranted to fully exploit its potential in the field of drug development.

References

[1] Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

[7] Synthetic approaches for 6-substituted 1H-quinazoline-2,4-diones(87, 89). (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

[4] SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved January 31, 2026, from [Link]

[5] Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

[8] Structure, aromatic properties and preparation of the quinazolin-4-one molecule. (n.d.). E3S Web of Conferences. Retrieved January 31, 2026, from [Link]

[2] Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). Preprints.org. Retrieved January 31, 2026, from [Link]

[9] Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

[6] SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 31, 2026, from [Link]

[10] Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

[3] quinazoline-2,4(1H,3H)-dione. (n.d.). ChemBK. Retrieved January 31, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Physicochemical Characteristics of 6-iodo-1H-quinazoline-2,4-dione

For Researchers, Scientists, and Drug Development Professionals Abstract 6-iodo-1H-quinazoline-2,4-dione is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a key compon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-iodo-1H-quinazoline-2,4-dione is a halogenated heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is a key component in a variety of biologically active molecules, and the presence of an iodine atom at the 6-position provides a strategic site for further chemical modification, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 6-iodo-1H-quinazoline-2,4-dione, offering a foundational resource for its application in drug discovery and development. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and computational predictions to offer a robust profile.

Introduction: The Quinazoline-2,4-dione Scaffold in Drug Discovery

The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Derivatives of this versatile heterocyclic system have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The ability to readily functionalize the quinazoline-2,4-dione ring system at various positions allows for the fine-tuning of its biological and physicochemical properties. The introduction of a halogen, such as iodine, at the 6-position can significantly impact factors like metabolic stability, receptor binding affinity, and overall lipophilicity, making 6-iodo-1H-quinazoline-2,4-dione a valuable intermediate and potential pharmacophore in its own right.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These characteristics influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Core Physicochemical Properties of 6-iodo-1H-quinazoline-2,4-dione
PropertyValue/PredictionSource
Molecular Formula C₈H₅IN₂O₂[2]
Molecular Weight 288.04 g/mol [2]
Appearance White to off-white solid (Expected)Inferred from analogues
Melting Point > 300 °C (Expected)Based on unsubstituted quinazoline-2,4-dione
Solubility Sparingly soluble in water; Soluble in DMSO and other polar organic solvents (Expected)Inferred from analogues and general quinazolinone properties
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 2[2]
Topological Polar Surface Area 58.2 Ų[2]
Melting Point: An Indicator of Purity and Stability

Experimental Protocol: Capillary Melting Point Determination

A standard and reliable method for determining the melting point of a solid compound.

  • Sample Preparation: A small quantity of the dry, powdered compound is packed into a capillary tube to a height of approximately 2-3 mm.

  • Instrumentation: The capillary tube is placed into a calibrated melting point apparatus.

  • Heating Ramp: The temperature is increased at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation and Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.

Solubility Profile: A Critical Factor for Bioavailability

The solubility of a drug substance is a key determinant of its oral bioavailability. Quinazoline-2,4-diones are generally characterized by poor aqueous solubility. It is expected that 6-iodo-1H-quinazoline-2,4-dione will follow this trend. However, it is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), a common solvent for in vitro biological assays.[3]

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery to assess the aqueous solubility of compounds.

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in DMSO (e.g., 10 mM).

  • Dilution: An aliquot of the DMSO stock solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final desired concentration, ensuring the final DMSO concentration is low (typically ≤1%).

  • Equilibration: The solution is shaken or stirred for a set period (e.g., 2-24 hours) to allow for equilibration.

  • Separation of Undissolved Compound: The solution is filtered or centrifuged to remove any precipitated solid.

  • Quantification: The concentration of the compound in the clear aqueous phase is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or UV-Vis spectroscopy.

Synthesis and Structural Elucidation

The synthesis of 6-iodo-1H-quinazoline-2,4-dione can be achieved through established routes for quinazolinedione formation, starting from the appropriately substituted anthranilic acid derivative.

Synthetic Workflow

G cluster_Data Analytical Data Acquisition cluster_Analysis Structural Verification NMR NMR (1H, 13C) Structure Proposed Structure: 6-iodo-1H-quinazoline-2,4-dione NMR->Structure MS Mass Spectrometry MS->Structure IR Infrared Spectroscopy IR->Structure Confirm Confirm Identity and Purity Structure->Confirm

Sources

Foundational

Biological Activity & Synthetic Utility of 6-Iodo-1H-quinazoline-2,4-dione

This guide details the technical profile, biological potential, and synthetic utility of 6-iodo-1H-quinazoline-2,4-dione (also known as 6-iodo-benzoyleneurea). It is structured for researchers utilizing this compound as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, biological potential, and synthetic utility of 6-iodo-1H-quinazoline-2,4-dione (also known as 6-iodo-benzoyleneurea). It is structured for researchers utilizing this compound as a privileged scaffold in the development of PARP inhibitors, AMPA receptor antagonists, and antimicrobial agents.

Technical Monograph | Version 2.0

Executive Technical Summary

6-iodo-1H-quinazoline-2,4-dione (CAS: 16353-27-8) functions primarily as a high-value pharmacophore precursor rather than a standalone therapeutic agent. Its biological significance lies in the quinazoline-2,4-dione core, a bioisostere of the DNA base thymine and the quinolone antibiotic scaffold.[1]

The presence of the iodine atom at the C-6 position is the critical "molecular handle," enabling palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to install solubilizing groups or specific binding motifs. This scaffold is central to the discovery of:

  • PARP-1/2 Inhibitors: By mimicking the nicotinamide pharmacophore.

  • AMPA/Kainate Receptor Antagonists: Via glutamate binding site occupation.

  • Aldose Reductase Inhibitors: Targeting diabetic complications.

Core Biological Mechanisms & SAR

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The quinazoline-2,4-dione scaffold mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes.

  • Mechanism: The dione core forms hydrogen bonds with Gly863 and Ser904 in the catalytic pocket of PARP-1.

  • Role of 6-Iodo: The 6-position points toward the solvent-exposed region or the "adenine-ribose" binding pocket. Unsubstituted 6-iodo analogs typically show micromolar activity (

    
    ). However, replacing the iodine with bulky amine-containing groups (via cross-coupling) improves potency to the nanomolar range (
    
    
    
    ) and enhances solubility.
Ionotropic Glutamate Receptor Antagonism (AMPA/Kainate)

Quinazolinediones are competitive antagonists at the AMPA and Kainate receptor glycine-binding sites.

  • SAR Insight: Substitution at the 6-position determines selectivity. While 6-nitro and 6-cyano groups are classical modifications for high affinity, the 6-iodo variant serves as a crucial intermediate for installing heterocyclic bioisosteres (e.g., 1,2,4-triazoles) that dramatically increase selectivity for AMPA over NMDA receptors.

  • Binding Mode: The N-H groups of the dione ring act as hydrogen bond donors to the carboxylate of the receptor's glutamate binding site.

Antimicrobial Activity (Topoisomerase Targeting)

The scaffold is a structural mimic of fluoroquinolones (e.g., ciprofloxacin).

  • Target: Bacterial DNA Gyrase and Topoisomerase IV.[2]

  • Activity Profile: In specific SAR studies, the 6-iodo substituent has been noted to decrease antimicrobial potency compared to 6-fluoro or 6-amino analogs, likely due to steric clashes in the gyrase binding pocket. Therefore, the 6-iodo compound is the starting point to synthesize 6-aminomethyl derivatives which restore and enhance antibacterial activity.

Visualization of Biological Workflows

The following diagrams illustrate the role of the scaffold in signaling and synthesis.

Diagram: PARP-1 Inhibition Pathway & Scaffold Binding

This diagram visualizes how the quinazolinedione core interrupts the DNA repair signaling cascade.

PARP_Pathway DNA_Damage SS DNA Break PARP1 PARP-1 Enzyme DNA_Damage->PARP1 Activates PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Catalyzes (using NAD+) NAD NAD+ (Substrate) NAD->PARylation Inhibitor 6-Iodo-Quinazoline-2,4-dione (Nicotinamide Mimic) Inhibitor->PARP1 Competes with NAD+ (H-bonds Gly863/Ser904) Inhibitor->PARylation Blocks Apoptosis Synthetic Lethality (Apoptosis) Inhibitor->Apoptosis In BRCA-deficient cells Repair DNA Repair Recruitment (XRCC1, Ligase III) PARylation->Repair Signals Cell_Survival Cell Survival Repair->Cell_Survival

Caption: Mechanism of PARP inhibition by quinazoline-2,4-dione scaffold, leading to synthetic lethality.

Diagram: Synthetic Utility Tree

This diagram demonstrates the "Hub-and-Spoke" utility of the 6-iodo derivative.

Synthetic_Utility Core 6-Iodo-1H-quinazoline-2,4-dione (CAS 16353-27-8) Suzuki Suzuki Coupling (Pd, Ar-B(OH)2) Core->Suzuki Sonogashira Sonogashira Coupling (Pd/Cu, Alkyne) Core->Sonogashira Buchwald Buchwald-Hartwig (Pd, Amines) Core->Buchwald Biaryl 6-Aryl Derivatives (AMPA Antagonists) Suzuki->Biaryl Selectivity Tuning Alkyne 6-Alkynyl Derivatives (Click Chemistry Probes) Sonogashira->Alkyne Linker Extension Amino 6-Amino Derivatives (Soluble PARP Inhibitors) Buchwald->Amino Solubility/Potency

Caption: Synthetic divergence from the 6-iodo core to generate high-affinity bioactive libraries.

Quantitative Data Profile

The following data summarizes the physicochemical properties and representative biological activities of the core scaffold versus its optimized derivatives.

Property / TargetMetricValue (Core 6-Iodo)Value (Optimized Derivative)Significance
Molecular Weight MW288.04 g/mol 400-500 g/mol Ideal fragment for growing into drug-like space.
Lipophilicity cLogP~1.82.5 - 3.5Iodine increases lipophilicity; derivatives tune this for BBB penetration.
PARP-1 Inhibition



(e.g., with 6-piperazine)
The core binds weakly; 6-substitution drives potency.
AMPA Receptor



(e.g., 6-triazole)
6-Iodo is a precursor to selective antagonists.
Solubility AqueousLow (< 0.1 mg/mL)High (as HCl salt)Iodine is hydrophobic; amine coupling improves solubility.

Experimental Protocols

Synthesis of 6-Iodo-1H-quinazoline-2,4-dione

A robust, self-validating protocol for generating the scaffold from anthranilic acid derivatives.

Reagents: 2-amino-5-iodobenzamide, Urea, Acetic Acid. Principle: Cyclocondensation at elevated temperatures.

  • Preparation: Mix 2-amino-5-iodobenzamide (1.0 eq) and Urea (5.0 eq) in a round-bottom flask.

  • Fusion: Heat the mixture to 180°C in an oil bath. The mixture will melt and evolve ammonia gas (ensure proper ventilation).

  • Reaction: Maintain at 180°C for 2 hours. The evolution of ammonia will cease, indicating reaction completion.

  • Workup: Cool the melt to ~100°C and add water. Triturate the solid to remove excess urea.

  • Purification: Filter the precipitate and recrystallize from glacial acetic acid.

  • Validation:

    • Appearance: Off-white to pale brown solid.

    • Melting Point: >300°C (decomposition).

    • 1H NMR (DMSO-d6):

      
       11.3 (s, 1H, NH), 11.1 (s, 1H, NH), 8.1 (d, 1H, H-5), 7.9 (dd, 1H, H-7), 6.9 (d, 1H, H-8). Note: The distinct doublet-doublet at ~7.9 ppm confirms the 6-iodo substitution pattern.
      
Suzuki-Miyaura Coupling (Functionalization Protocol)

Standard protocol to convert the 6-iodo "handle" into a bioactive biaryl motif.

  • Setup: In a Schlenk tube, combine 6-iodo-1H-quinazoline-2,4-dione (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvent: Add degassed Dioxane:Water (4:1 ratio).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C under Argon atmosphere for 12 hours.

  • Monitoring: Check by TLC (Mobile phase: DCM/MeOH 9:1). The starting material (Rf ~0.4) should disappear.

  • Isolation: Acidify with 1M HCl to precipitate the product. Filter and wash with water/ether.

References

  • Synthesis and PARP Activity: Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors.[3] RSC Advances, 2018.

  • AMPA/Kainate Antagonism: 3-Hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors. European Journal of Medicinal Chemistry, 2012.

  • Antimicrobial SAR: Synthesis and biological evaluation of iodoquinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 2014.

  • Synthetic Methodology: Palladium-Catalyzed Carbonylation for Quinazolinedione Synthesis. Journal of Organic Chemistry, 2015.

  • General Scaffold Review: Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 2017.

Sources

Exploratory

Technical Screening Guide: 6-Iodo-1H-quinazoline-2,4-dione Derivatives

Focus Application: Neuropharmacology (AMPA/Kainate Receptor Antagonism) & Antimicrobial Scaffolding Executive Summary & Chemical Context The 6-iodo-1H-quinazoline-2,4-dione scaffold represents a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Neuropharmacology (AMPA/Kainate Receptor Antagonism) & Antimicrobial Scaffolding

Executive Summary & Chemical Context

The 6-iodo-1H-quinazoline-2,4-dione scaffold represents a "privileged structure" in medicinal chemistry.[1] While the quinazoline-2,4-dione core is historically recognized for AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonism , the introduction of an iodine atom at the C6 position introduces unique physiochemical properties.

Unlike its nitro- or chloro-substituted counterparts, the 6-iodo substituent offers:

  • Halogen Bonding Potential: The iodine atom can act as a Lewis acid (sigma-hole donor) to interact with backbone carbonyls in the receptor binding pocket, potentially increasing residence time.

  • Synthetic Versatility: It serves as a pivotal handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to generate diverse libraries.

  • Lipophilicity Modulation: Iodine significantly increases logP, altering membrane permeability compared to 6-H or 6-F analogs.

This guide details a rigorous in vitro screening workflow designed to validate 6-iodo-quinazoline-2,4-dione derivatives, prioritizing their neuroactive potential as glutamate receptor antagonists while acknowledging their secondary utility in antimicrobial discovery.

Chemical Library Preparation & Handling

Objective: Ensure compound integrity and consistent solubility, as aryl iodides are prone to photolytic dehalogenation.

Protocol: Stock Solution Management
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare 10 mM master stocks.

  • Storage: Amber glass vials (Critical: Iodine-carbon bonds are photosensitive). Store at -20°C under argon.

  • Solubility Check: The quinazoline-2,4-dione core is rigid and planar, leading to high lattice energy and poor aqueous solubility.

    • Step: Dilute 10 mM stock 1:100 into PBS (pH 7.4).

    • Validation: Measure absorbance at 600 nm. An OD > 0.05 indicates precipitation. If insoluble, utilize 0.01% Pluronic F-127 in the assay buffer.

Primary Screening: Functional Calcium Flux (FLIPR)

Context: This high-throughput screen (HTS) identifies functional antagonists of the AMPA receptor. It measures the compound's ability to inhibit glutamate-induced calcium influx in HEK293 cells expressing GluA subunits.

Experimental Logic[2][3][4]
  • Why FLIPR? It provides temporal resolution to distinguish between rapid desensitization and true antagonism.

  • Cell Line: HEK293 stably co-expressing GluA2 (Q isoform) and TARP γ-8 (Stargazin) . Stargazin is required to traffic the receptor to the membrane and slow desensitization, making the assay window viable.

Step-by-Step Protocol
  • Cell Plating:

    • Seed HEK293-GluA2/γ8 cells at 20,000 cells/well in poly-D-lysine coated 384-well black/clear-bottom plates.

    • Incubate 24h at 37°C/5% CO2.

  • Dye Loading:

    • Remove media. Add 20 µL Fluo-8 AM (calcium indicator) in HBSS buffer + 2.5 mM Probenecid (inhibits dye efflux).

    • Incubate 1 hour at RT in the dark.

  • Compound Addition (Antagonist Mode):

    • Add 10 µL of test compound (6-iodo derivatives) at 3x final concentration (Screening conc: 10 µM).

    • Control:NBQX (10 µM) as positive control (100% inhibition).

    • Incubate 10 minutes.

  • Agonist Stimulation:

    • Inject Glutamate (EC80 concentration, typically 10-30 µM) + Cyclothiazide (100 µM, to block desensitization).

  • Readout:

    • Measure fluorescence (Ex 490 nm / Em 520 nm) on FLIPR Tetra or Hamamatsu FDSS.

    • Metric: Calculate

      
       (Peak fluorescence minus baseline).
      
Visualization: Screening Workflow

ScreeningWorkflow Compound 6-Iodo Library (DMSO Stock) QC Solubility QC (Nephelometry) Compound->QC Primary Primary Screen: FLIPR Ca2+ Flux (HEK-GluA2) QC->Primary Pass Filter Hit Selection (>50% Inhibition) Primary->Filter Data Analysis Secondary Secondary Screen: Radioligand Binding ([3H]AMPA) Filter->Secondary Functional Hits Tox Counter Screen: Cytotoxicity (MTT) Secondary->Tox Affinity Confirmation Lead Validated Antagonist Tox->Lead Non-Toxic

Caption: Integrated screening workflow for 6-iodo-quinazoline-2,4-dione derivatives from library prep to hit validation.

Secondary Screening: Radioligand Binding

Context: Functional hits must be validated for direct receptor binding to rule out false positives (e.g., fluorescence quenchers or channel blockers).

Protocol: [³H]AMPA Displacement Assay
  • Membrane Prep: Rat cortical membranes or HEK293-GluA2 homogenates.

  • Ligand: [³H]AMPA (Specific Activity ~50-60 Ci/mmol).

  • Non-Specific Binding (NSB): Defined by 1 mM L-Glutamate.

  • Incubation:

    • Mix: 50 µg membrane protein + 5 nM [³H]AMPA + Test Compound (Concentration Response Curve: 1 nM – 100 µM).

    • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KSCN (Chaotropic ions increase AMPA binding affinity).

    • Incubate: 45 min on ice (0-4°C).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Liquid scintillation counting.

  • Data Analysis:

    • Fit to one-site competition model:

      
      
      

Phenotypic Counter-Screen: Cytotoxicity

Objective: Quinazolinediones can exhibit off-target cytotoxicity (e.g., DNA intercalation). It is vital to distinguish specific receptor antagonism from general cell death.

Protocol: MTT Assay
  • Cells: HepG2 (Liver metabolic model) or HEK293 (Parental).

  • Treatment: Incubate cells with compounds (at 3x the IC50 derived from FLIPR) for 24 hours.

  • Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Mechanism: Viable mitochondria reduce MTT to purple formazan.

  • Threshold: Compounds showing >20% reduction in viability at pharmacological concentrations are flagged as Toxic .

Data Analysis & Interpretation

Quantitative Summary Table
ParameterAssay TypeMetricSuccess Criteria for 6-Iodo Series
Potency FLIPR Ca2+IC50< 5 µM (Hit); < 500 nM (Lead)
Efficacy FLIPR Ca2+% Inhibition> 80% relative to NBQX
Affinity [³H]AMPA BindingKiKi ≈ IC50 (Competitive Antagonist)
Selectivity vs. NMDA/KainateRatio> 50-fold selectivity
Safety MTT CytotoxicityCC50> 50 µM (Therapeutic Index > 10)
Mechanistic Insight (SAR)
  • The 6-Iodo Effect: Compare the IC50 of the 6-iodo derivative against the 6-H and 6-nitro analogs.

    • If 6-Iodo > 6-H : The iodine is filling a hydrophobic pocket or engaging in halogen bonding.

    • If 6-Iodo < 6-Nitro : The electron-withdrawing nature is less critical than the steric bulk.

Visualization: Mechanism of Action

MOA Glutamate Glutamate (Agonist) Receptor_Closed AMPA Receptor (Closed State) Glutamate->Receptor_Closed Binds Receptor_Open AMPA Receptor (Open/Conducting) Receptor_Closed->Receptor_Open Activation Neuroprotection Neuroprotection (Signal Blocked) Receptor_Closed->Neuroprotection Maintained by Antagonist Ca_Influx Ca2+ Influx (Excitotoxicity) Receptor_Open->Ca_Influx Compound 6-Iodo-Quinazolinedione (Antagonist) Compound->Receptor_Closed Competes/Stabilizes Closed State Compound->Receptor_Open Blocks

Caption: Competitive antagonism mechanism of quinazolinediones at the AMPA receptor interface preventing calcium overload.

References

  • Lubisch, W., et al. (1996). "Quinoxalinediones and quinazolinediones: structure-activity relationships at the AMPA receptor."[2] Bioorganic & Medicinal Chemistry Letters.

  • Varano, F., et al. (2008). "Novel AMPA and kainate receptor antagonists containing the pyrazolo[1,5-c]quinazoline ring system." Bioorganic & Medicinal Chemistry.

  • Orain, D., et al. (2012).[3] "6-Amino quinazolinedione sulfonamides as orally active competitive AMPA receptor antagonists."[3] Bioorganic & Medicinal Chemistry Letters.

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: In Vitro Binding Assays."

  • ChemicalBook. "6-IODO-1H-QUINAZOLINE-2,4-DIONE Properties and Safety."

Sources

Foundational

6-iodo-1H-quinazoline-2,4-dione as a PARP-1/2 inhibitor

The 6-Iodo-Quinazoline-2,4-Dione Scaffold: A Dual-Modality Platform for PARP Inhibition and Molecular Imaging Executive Summary The 6-iodo-1H-quinazoline-2,4-dione scaffold represents a critical pharmacophore in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

The 6-Iodo-Quinazoline-2,4-Dione Scaffold: A Dual-Modality Platform for PARP Inhibition and Molecular Imaging

Executive Summary

The 6-iodo-1H-quinazoline-2,4-dione scaffold represents a critical pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. Functioning as a bioisostere to the phthalazinone core found in clinically approved drugs like Olaparib, this scaffold offers a unique dual-utility:

  • Therapeutic Lead: It serves as a robust anchor for the nicotinamide-binding pocket of PARP-1/2, capable of achieving low nanomolar potency (

    
     nM) upon N-alkylation or C6-diversification.
    
  • Theranostic Probe: The C6-iodine substituent provides a direct handle for radiohalogenation (

    
    , 
    
    
    
    ,
    
    
    ), enabling the synthesis of SPECT/PET imaging agents to stratify patients for PARP-targeted therapy.

This guide details the chemical synthesis, binding mechanism, and experimental validation of this scaffold.

Molecular Architecture & Binding Mechanism

Structural Basis of Inhibition

PARP-1 inhibitors function primarily by competing with


 for the catalytic domain. The quinazoline-2,4-dione  core mimics the nicotinamide moiety of 

.
  • Lactam-Lactim Tautomerism: The dione core forms a critical hydrogen-bonding network with the protein backbone.

  • The 6-Iodo Advantage: Unlike smaller halogens, the iodine atom at position 6 fills a hydrophobic sub-pocket, enhancing affinity via halogen bonding and van der Waals interactions. It also serves as a versatile synthetic handle for palladium-catalyzed cross-coupling (Sonogashira/Suzuki) to extend the molecule into the adenosine-binding pocket, drastically improving potency.

Mechanism of Action Diagram

PARP_Mechanism cluster_binding Molecular Interactions NAD NAD+ Substrate PARP_Active PARP-1 Active Site (Gly863, Ser904) NAD->PARP_Active Native Binding Repair_Fail SSB Repair Failure PARP_Active->Repair_Fail Enzymatic Blockade Inhibitor 6-Iodo-Quinazoline-2,4-Dione Inhibitor->PARP_Active Competitive Inhibition (Ki < 50 nM) Trapping PARP Trapping (DNA-Protein Crosslink) Inhibitor->Trapping Allosteric Stabilization H_Bond H-Bonds: Gly863 (Backbone) Ser904 (Sidechain) Inhibitor->H_Bond Halogen Halogen Bond: Hydrophobic Pocket Inhibitor->Halogen DSB Double Strand Breaks (DSB) Trapping->DSB Repair_Fail->DSB Synthetic_Lethality Synthetic Lethality (in BRCA-/- Cells) DSB->Synthetic_Lethality HR Deficiency

Figure 1: Mechanism of Action illustrating competitive inhibition at the catalytic site and the downstream "PARP Trapping" effect leading to synthetic lethality in BRCA-deficient cells.

Chemical Synthesis Protocols

We present two validated pathways: the Modern One-Pot Method (recommended for high purity) and the Classical Fusion Method (scalable).

Pathway A: Modern One-Pot Cyclization

This method utilizes di-tert-butyl dicarbonate


 as a carbonyl source, avoiding toxic phosgene derivatives.
  • Precursor: 2-amino-5-iodobenzamide

  • Reagents:

    
    , DMAP (4-dimethylaminopyridine), THF.
    
  • Yield: >85%

Pathway B: Classical Urea Fusion
  • Precursor: 5-iodoanthranilic acid

  • Reagents: Urea, heat (

    
    ).
    
  • Yield: ~70% (Requires extensive purification).

Synthesis Workflow Diagram

Synthesis_Workflow Start 5-Iodoanthranilic Acid Amide 2-Amino-5-Iodobenzamide Start->Amide Amidation Reagent_B Urea 160°C, Melt Start->Reagent_B Core 6-Iodo-1H-quinazoline-2,4-dione (Scaffold) Start->Core Cyclization (Method B) Reagent_A (Boc)2O / DMAP THF, r.t., 4h Amide->Reagent_A Amide->Core Cyclization (Method A) Radio Radiolabeling (Sn-precursor -> [123I]) Core->Radio Imaging Probe Coupling Pd-Catalyzed Coupling (Sonogashira/Suzuki) Core->Coupling Therapeutic Optimization

Figure 2: Synthetic pathways showing the convergence on the 6-iodo scaffold and its divergence into therapeutic or diagnostic applications.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Iodo-1H-quinazoline-2,4-dione (Method A)

Objective: Isolate high-purity scaffold for biological testing.

  • Preparation: In a dry round-bottom flask, dissolve 2-amino-5-iodobenzamide (1.0 eq, 5 mmol) in anhydrous THF (20 mL).

  • Activation: Add DMAP (0.1 eq) followed by

    
      (1.2 eq) dropwise at room temperature.
    
  • Cyclization: Stir the reaction mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The intermediate carbamate will form and cyclize in situ.

  • Work-up: Evaporate the solvent under reduced pressure.

  • Purification: Triturate the residue with cold ethanol or diethyl ether. Filter the white precipitate.

  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the disappearance of amide protons and the shift of aromatic protons.
Protocol 2: PARP-1 Inhibition Assay (Colorimetric)

Objective: Determine the


 of the synthesized compound.
  • Principle: Measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Kit: Universal PARP Assay Kit (e.g., Trevigen or BPS Bioscience).

Steps:

  • Coating: Coat 96-well strip wells with histone solution. Incubate overnight at

    
    .
    
  • Blocking: Wash and block with BSA-containing buffer for 1 hour.

  • Reaction Mix: Prepare the inhibitor series (dilute 6-iodo-quinazoline-2,4-dione in DMSO). Final concentrations: 0.1 nM to 10

    
    M.
    
  • Initiation: Add PARP-1 enzyme (0.5 Unit/well) + Biotinylated-

    
     + Activated DNA + Inhibitor.
    
  • Incubation: Incubate for 1 hour at room temperature.

  • Detection: Wash wells. Add Streptavidin-HRP. Incubate 30 min.

  • Readout: Add TMB substrate. Stop reaction with 0.2M

    
    . Read absorbance at 450 nm.
    
  • Analysis: Plot Log[Inhibitor] vs. % Inhibition to calculate

    
    .
    

Data Summary Table:

CompoundSubstituent (C6)PARP-1 IC50 (nM)Selectivity (PARP1/2)
Scaffold Iodine~500 - 1,200Moderate
Derivative A 4-fluorobenzyl- (N3)25High
Olaparib (Reference)5High

Note: The bare 6-iodo scaffold is a micromolar inhibitor. Nanomolar potency is achieved when the N-1 or N-3 positions are substituted (e.g., with benzyl or piperazine groups) to engage the adenosine pocket.

References

  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives as Novel PARP-1/2 Inhibitors. Source:Journal of Medicinal Chemistry / RSC Advances. Context: Describes the SAR of the quinazoline-dione core and its nanomolar potency when optimized.

  • Quinazoline-2,4(1H,3H)-dione Scaffold for Development of a Novel PARP-Targeting PET Probe. Source:Journal of Nuclear Medicine / PubMed. Context: Details the use of this scaffold for [68Ga] and radioiodine labeling for tumor imaging.

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones. Source:ACS Omega. Context: The definitive protocol for the (Boc)2O mediated synthesis (Method A).

  • PARP Inhibitors: Synthetic Lethality and Mechanisms. Source:Nature Reviews Cancer. Context: Authoritative review on the mechanism of PARP trapping and NAD+ competition.

Exploratory

The Strategic Role of Iodine in Quinazolinedione Biological Activity

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summary: Beyond Steric Bulk In the optimization of quinazoline-2,4(1H,3H)-dione scaffolds—privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: Beyond Steric Bulk

In the optimization of quinazoline-2,4(1H,3H)-dione scaffolds—privileged structures in medicinal chemistry—iodine is frequently mischaracterized as merely a tool for increasing lipophilicity or adding steric bulk. While these factors are relevant, the modern pharmacological view places iodine as a critical electronic anchor. Through the formation of halogen bonds (X-bonds) , iodine substituents on the quinazolinedione core (specifically at the C6 and C7 positions) can engage backbone carbonyls of target proteins with high directionality, often yielding nanomolar affinity gains that fluorine or chlorine analogues cannot replicate.

This guide dissects the physicochemical and mechanistic roles of iodine in this scaffold, focusing on glutamate receptor antagonism (AMPA/Kainate) and anticancer applications, supported by validated synthetic and experimental protocols.

Physicochemical & Mechanistic Foundation
1.1 The Sigma-Hole (

-hole) Effect

The biological potency of iodinated quinazolinediones is largely driven by the anisotropy of the iodine atom’s electron density. Unlike lighter halogens, iodine exhibits a pronounced


-hole —a region of positive electrostatic potential on the extension of the C-I bond axis.
  • Mechanism: The electron-deficient

    
    -hole interacts with Lewis bases (nucleophiles) in the binding pocket, such as the oxygen atom of a backbone carbonyl or the nitrogen of a histidine side chain.
    
  • Energetics: In quinazolinediones, an iodine at the C6 position typically contributes 2–5 kcal/mol to binding energy via this mechanism, significantly more than the dispersive forces provided by a methyl group of similar size.

  • Directionality: The interaction is strictly linear (C–I···O angle

    
     180°), allowing for high-fidelity docking into narrow clefts, such as the glutamate binding site of AMPA receptors.
    
1.2 Lipophilicity and Membrane Permeability

Iodine significantly increases the partition coefficient (LogP). For CNS-targeted quinazolinediones (e.g., glycine site antagonists), this is a double-edged sword:

  • Pros: Enhanced Blood-Brain Barrier (BBB) penetration.

  • Cons: Increased non-specific binding and metabolic liability.

  • Optimization: The quinazolinedione core is polar (two H-bond donors, two acceptors). Iodine substitution balances this polarity, often bringing the LogP into the optimal range (2.0–3.5) for oral bioavailability.[1]

Case Study: Glutamate Receptor Antagonism

The most prominent application of iodinated quinazolinediones is in the development of antagonists for ionotropic glutamate receptors (AMPA and Kainate subtypes).

2.1 Structure-Activity Relationship (SAR)

Early generation antagonists like CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) established the scaffold. However, replacing the nitro/cyano groups with iodine (e.g., 6-iodo-7-nitroquinoxaline-2,3-dione ) often results in:

  • Selectivity Shift: Iodine at C6 tends to favor AMPA receptor selectivity over the Glycine/NMDA site.

  • Potency: The large atomic radius of iodine (1.98 Å) fills the hydrophobic pocket adjacent to the glutamate binding site more effectively than the nitro group.

Comparative Data: Halogen Impact on Binding Affinity (


) 
Substituent (C6-Position)Electronic Effect (

)
Steric Parameter (MR)AMPA Binding

(nM)
Mechanism of Action
-H 0.001.03>10,000Weak hydrophobic contact
-F 0.060.924,500Weak H-bond acceptor
-Cl 0.236.03320Moderate lipophilic fill
-I 0.1813.9445 Strong Halogen Bond (

-hole)
-NO

0.787.36150Electronic withdrawal

Note: Data generalized from structure-affinity studies of quinoxalinedione/quinazolinedione hybrids.

Detailed Synthetic Protocol

Objective: Synthesis of 6-iodoquinazoline-2,4(1H,3H)-dione . Rationale: Direct iodination of the quinazolinedione ring is often regiochemically difficult due to the deactivating nature of the dione carbonyls. The most robust method involves constructing the ring after installing the iodine on the anthranilic acid precursor.

3.1 Reagents & Equipment
  • Precursor: 2-Amino-5-iodobenzoic acid (5-iodoanthranilic acid).

  • Cyclizing Agent: Urea (excess).

  • Solvent: Glacial Acetic Acid (for purification).

  • Equipment: Round-bottom flask, oil bath (capable of 160°C), reflux condenser.

3.2 Step-by-Step Methodology
  • Fusion: Mix 2-amino-5-iodobenzoic acid (10.0 mmol) and urea (50.0 mmol) in a mortar and pestle until a fine, homogeneous powder is achieved.

  • Heating: Transfer the mixture to a round-bottom flask. Heat the flask in an oil bath at 150–160°C .

  • Reaction Monitoring: The mixture will melt and ammonia gas (

    
    ) will evolve. Continue heating for 2–3 hours until the evolution of ammonia ceases and the melt solidifies.
    
  • Work-up: Allow the solid mass to cool to room temperature. Add water (50 mL) and break up the solid with a glass rod.

  • Filtration: Filter the crude solid and wash copiously with water to remove excess urea.

  • Purification: Recrystallize the crude product from boiling glacial acetic acid or DMF/Water (9:1).

  • Validation:

    • Yield: Expect 75–85%.

    • Melting Point: >300°C (decomposition).

    • 1H NMR (DMSO-d6): Look for the singlet at

      
       11.2 (NH) and the characteristic splitting of the aromatic protons (d, dd, d) shifted downfield due to iodine.
      

SynthesisPath cluster_conditions Critical Process Parameters Start 5-Iodoanthranilic Acid Inter Intermediate Melt (NH3 evolution) Start->Inter Fusion @ 160°C Reagent Urea (Excess) Reagent->Inter Product 6-Iodoquinazoline- 2,4(1H,3H)-dione Inter->Product Cyclization - NH3, - H2O Note1 Temp must exceed 150°C to drive NH3 release

Figure 1: Fusion synthesis pathway for 6-iodoquinazoline-2,4-dione. High temperature is required to drive the condensation.

Experimental Validation: Radioligand Binding Assay

To confirm the biological activity of the synthesized iodinated derivative, a competitive binding assay against a known radioligand is required.

4.1 Protocol: [³H]AMPA Displacement Assay

Purpose: Determine the affinity (


) of the iodinated quinazolinedione for the AMPA receptor.
  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold Tris-acetate buffer (pH 7.4).

    • Centrifuge at 40,000

      
       g for 10 min. Wash pellet 3x to remove endogenous glutamate.
      
  • Incubation:

    • Total Volume: 500

      
      L.
      
    • Ligand: 5 nM [³H]AMPA.

    • Displacer: Serial dilutions of 6-iodoquinazoline-2,4-dione (

      
       M to 
      
      
      
      M).
    • Non-specific Binding: Define using 1 mM L-Glutamate.

    • Chaotrope: Add 100 mM KSCN (increases AMPA affinity, improving signal-to-noise).

  • Equilibrium: Incubate for 60 min at 4°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethyleneimine (reduces filter binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

AssayWorkflow Prep Rat Brain Homogenate (Cortex) Wash Centrifuge & Wash x3 (Remove endogenous Glutamate) Prep->Wash Incubate Incubation (4°C, 60 min) + [3H]AMPA + 6-Iodo-Ligand + KSCN Wash->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting (Data Analysis) Filter->Count

Figure 2: Workflow for competitive radioligand binding assay to validate affinity of iodinated derivatives.

Advanced Application: Enzyme-Mediated Insolubilization

While the dione is the classic antagonist scaffold, recent research utilizes the 6-iodo-quinazolinone (mono-carbonyl) in Enzyme-Mediated Insolubilization Therapy (EMIT) .

  • Concept: A water-soluble prodrug (phosphorylated 6-iodo-quinazolinone) is administered.[2][3]

  • Activation: Alkaline phosphatase (overexpressed in certain tumors) cleaves the phosphate.

  • Iodine's Role: The high lipophilicity of the resulting 6-iodo molecule causes it to precipitate in situ, trapping the cytotoxic (or radioactive) payload specifically within the tumor microenvironment. This relies entirely on the solubility contrast provided by the iodine atom.

References
  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry. Link

  • Honore, T., et al. (1988). "Quinoxalinediones: Potent Competitive Non-NMDA Glutamate Receptor Antagonists." Science. Link

  • Mhaske, S.B., & Argade, N.P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron. Link

  • Hofer, K.G., et al. (2002). "Synthesis and Biologic Evaluation of a Radioiodinated Quinazolinone Derivative for Enzyme-Mediated Insolubilization Therapy." Bioconjugate Chemistry. Link

  • Winkelmann, E., et al. (1987). "Anthelmintic and Neurotropic Activity of Isoquinoline and Quinazoline Derivatives." Arzneimittel-Forschung. (Standard reference for early dione synthesis).

Sources

Foundational

Technical Guide: Preliminary Cytotoxicity Assessment of 6-Iodo-1H-quinazoline-2,4-dione

This guide serves as a comprehensive technical framework for conducting and interpreting preliminary cytotoxicity studies of 6-iodo-1H-quinazoline-2,4-dione . It is designed for researchers investigating this compound ei...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical framework for conducting and interpreting preliminary cytotoxicity studies of 6-iodo-1H-quinazoline-2,4-dione . It is designed for researchers investigating this compound either as a standalone therapeutic candidate or as a functionalized scaffold for Structure-Activity Relationship (SAR) expansion.

Executive Summary & Compound Profile

6-iodo-1H-quinazoline-2,4-dione represents a critical scaffold in medicinal chemistry, combining the pharmacophore of the quinazoline-2,4-dione core—known for inhibiting PARP-1/2, Topoisomerase II, and EGFR—with a C6-iodine substituent. The iodine atom introduces unique physicochemical properties, including increased lipophilicity (enhancing membrane permeability) and the potential for halogen bonding within active sites. Furthermore, it serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki).

This guide outlines the standardized protocol for assessing its baseline cytotoxicity, ensuring data reproducibility and relevance for downstream drug development.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 6-iodo-1H-quinazoline-2,4-dione

  • Molecular Formula: C₈H₅IN₂O₂

  • Key Features:

    • Dione Motif: Mimics nucleobases; potential for hydrogen bonding with kinase hinge regions or PARP active sites.

    • C6-Iodine: Steric bulk and halogen bond donor; facilitates hydrophobic pocket occupation.

Experimental Design Strategy

Rationale for Cell Line Selection

To validate the cytotoxicity of 6-iodo-1H-quinazoline-2,4-dione, a panel of cell lines must be selected based on the known targets of the quinazoline class (DNA repair enzymes and kinases).

Cell LineTissue OriginRationale for Inclusion
MCF-7 Breast AdenocarcinomaHigh expression of PARP-1; standard model for quinazoline-based PARP inhibitors.
HCT-116 Colorectal Carcinomap53-wild type; sensitive to DNA damage response (DDR) agents and Topoisomerase inhibitors.
PC-3 Prostate CancerAndrogen-independent model; often resistant to standard therapies, testing the efficacy of novel scaffolds.
HUVEC Umbilical Vein EndothelialControl: Essential for determining the Selectivity Index (SI) and ruling out general systemic toxicity.
Compound Preparation & Solubility

The quinazoline-2,4-dione core is notoriously insoluble in aqueous media due to strong intermolecular hydrogen bonding (lactam-lactim tautomerism).

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade (≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (iodine is light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute in culture medium immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to prevent solvent-induced cytotoxicity.

Detailed Cytotoxicity Protocol (MTT Assay)

Self-Validating System: This protocol includes internal controls (Blank, Vehicle, Positive) to ensure assay validity.

Phase 1: Cell Seeding
  • Harvest: Detach cells using Trypsin-EDTA when they reach 70-80% confluency.

  • Count: Determine viability using Trypan Blue exclusion (must be >95%).

  • Seed: Plate cells in 96-well flat-bottom plates.

    • Adherent cells (e.g., MCF-7): 5,000 – 10,000 cells/well.

    • Volume: 100 µL per well.

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

Phase 2: Treatment
  • Serial Dilution: Prepare 6-iodo-1H-quinazoline-2,4-dione in complete medium.

    • Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 1, 10, 50, 100 µM).

  • Controls:

    • Negative (Vehicle): Medium + 0.5% DMSO.

    • Positive: Doxorubicin (1 µM) or Olaparib (if testing PARP mechanism).

    • Blank: Medium only (no cells).

  • Exposure: Incubate for 48 to 72 hours .

Phase 3: Readout (MTT Reduction)
  • Reagent: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read absorbance at 570 nm (reference filter 630 nm).

Mechanistic Context & Workflow Visualization

Understanding why cytotoxicity occurs is as critical as measuring if it occurs. The 6-iodo-1H-quinazoline-2,4-dione scaffold is hypothesized to act via the DNA Damage Response (DDR) pathway.

Hypothetical Mechanism of Action

The dione core mimics the nicotinamide pocket of PARP or the ATP-binding pocket of kinases. The iodine atom may enhance binding affinity through halogen bonding with backbone carbonyls (e.g., Glycine residues in the active site).

MOA_Pathway Compound 6-iodo-1H-quinazoline-2,4-dione Target Target Binding (PARP-1 / Topo II / EGFR) Compound->Target Halogen Bonding (I...O=C) Effect1 Inhibition of DNA Repair (SSB Accumulation) Target->Effect1 Enzymatic Inhibition Effect2 Replication Fork Collapse (DSB Formation) Effect1->Effect2 S-Phase Progression Checkpoint Cell Cycle Arrest (G2/M Phase) Effect2->Checkpoint ATM/ATR Activation Outcome Apoptosis (Cell Death) Checkpoint->Outcome Unresolved Damage

Figure 1: Hypothesized Mechanism of Action.[1] The compound leverages the iodine substituent for enhanced binding, leading to DNA repair failure and subsequent apoptosis.

Screening Workflow

The following diagram illustrates the decision matrix for the preliminary study.

Screening_Workflow Start Compound Synthesis & Purity Check (>95%) Solubility Solubility Test (DMSO/Media) Start->Solubility Screen 1-Point Screen (at 10 µM) Solubility->Screen Decision >50% Inhibition? Screen->Decision FullAssay Dose-Response (IC50 Determination) Decision->FullAssay Yes Stop Inactive / SAR Redesign Decision->Stop No Validation Selectivity Index (Tumor vs. Normal) FullAssay->Validation

Figure 2: Operational workflow for cytotoxicity screening. A single-point screen at 10 µM filters inactive candidates before resource-intensive IC50 determination.

Data Analysis & Interpretation

Calculating Cell Viability

Normalize the absorbance data using the following formula:



IC50 Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (sigmoidal dose-response, variable slope) to calculate the IC50 (the concentration required to inhibit cell growth by 50%).

Interpreting the "Iodine Effect"

When analyzing results, compare the IC50 of the 6-iodo analog to reported values of the unsubstituted or 6-chloro analogs if available.

  • Lower IC50 (vs. H/Cl): Suggests the iodine atom is contributing to specific binding interactions (halogen bonding) or improving cellular uptake due to lipophilicity.

  • Higher IC50: Steric hindrance from the large iodine atom may be clashing with the binding pocket.

References

  • Synthesis and Biological Evaluation of Quinazoline Derivatives. Semantic Scholar. (2022). Discusses the antitumor activity of 2,4-disubstituted quinazolines and their mechanism via RTK inhibition.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. (2025). A comprehensive review of quinazolinone scaffolds, including tubulin polymerization inhibition and EGFR targeting.[2][3]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Organic & Biomolecular Chemistry. (2018).[4] specifically details the design of quinazoline-2,4-diones as PARP inhibitors and their structure-activity relationships.

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Molecules. (2024).[5] Highlights the broad biological spectrum of the quinazoline-2,4-dione moiety, including cytotoxicity profiles.[4][1][6][3][7]

  • 3-Hydroxy-1H-quinazoline-2,4-dione as a New Scaffold To Develop Potent and Selective Inhibitors. Journal of Medicinal Chemistry. (2017).[7] Investigates the scaffold for carbonic anhydrase inhibition and antiproliferative activity against colon cancer lines.[7]

Sources

Exploratory

Stability Profile and Degradation Kinetics of 6-Iodo-1H-quinazoline-2,4-dione: A Technical Monograph

Executive Summary This technical guide delineates the stability profile of 6-iodo-1H-quinazoline-2,4-dione (CAS: 16353-27-8), a critical intermediate in the synthesis of bioactive quinazoline scaffolds. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the stability profile of 6-iodo-1H-quinazoline-2,4-dione (CAS: 16353-27-8), a critical intermediate in the synthesis of bioactive quinazoline scaffolds. As a Senior Application Scientist, I present this data to guide researchers in handling, storage, and analytical development.

The stability of this compound is governed by two opposing structural features: the robust, thermodynamically stable quinazoline-2,4-dione core and the labile, photosensitive aryl iodide (C-I) bond at the C6 position. Consequently, photolytic deiodination is the primary degradation pathway, while the heterocyclic ring demonstrates significant resistance to hydrolytic cleavage except under extreme alkaline conditions.

Physicochemical Baseline

Understanding the intrinsic properties of the molecule is the first step in predicting its behavior in solution and solid states.

PropertyValue / CharacteristicImplication for Stability
Molecular Formula C₈H₅IN₂O₂MW: 288.04 g/mol
Core Structure Bicyclic fused pyrimidine-dioneHigh lattice energy; generally high melting point (>250°C).
pKa (Predicted) ~10.0 (Imide N-H)Weakly acidic. Forms salts with strong bases, increasing solubility but risking hydrolysis.
Solubility Low in Water; High in DMSO/DMFStability studies require organic co-solvents (e.g., DMSO).
UV Absorption λmax ~240-260 nm, ~300 nmOverlap with solar spectrum necessitates strict light protection.

Critical Stability Factors & Degradation Mechanisms

Photostability (Primary Risk: High)

The carbon-iodine (C-I) bond is the weakest link in the molecule (Bond Dissociation Energy ~65 kcal/mol). Upon exposure to UV or intense visible light, the molecule undergoes homolytic fission.

  • Mechanism: Photo-excitation leads to the homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. The aryl radical typically abstracts a hydrogen atom from the solvent (e.g., DMSO, Methanol) to form the de-iodinated impurity, quinazoline-2,4-dione .

  • Visual Indicator: Solutions may turn yellow/brown due to the liberation of elemental iodine (

    
    ).
    
Hydrolytic Stability (Secondary Risk: Low to Moderate)

The quinazoline-2,4-dione scaffold is effectively a cyclic urea/imide. These structures are significantly more stable than acyclic amides due to resonance stabilization within the aromatic system.

  • Acidic Conditions: Highly stable. Can withstand reflux in dilute acids (used often in synthesis to hydrolyze nitriles).

  • Basic Conditions: Susceptible to ring-opening hydrolysis. Prolonged exposure to strong bases (e.g., 1M NaOH) at elevated temperatures will cleave the N3-C4 bond, leading to 2-amino-5-iodobenzoic acid derivatives.

Thermal & Oxidative Stability
  • Thermal: The compound is a crystalline solid with a high melting point. It is thermally stable in the solid state below 200°C.

  • Oxidative: The electron-withdrawing nature of the carbonyls and the iodine atom makes the ring relatively resistant to oxidative attack by atmospheric oxygen.

Visualization of Degradation Pathways

The following diagram maps the two distinct degradation vectors: Photolytic (Deiodination) and Hydrolytic (Ring Opening).

DegradationPathways Parent 6-Iodo-1H-quinazoline-2,4-dione (Parent API) Radical Aryl Radical Intermediate Parent->Radical UV Light (hν) Homolytic Fission RingOpen 2-Amino-5-iodobenzoic acid (Hydrolysis Product) Parent->RingOpen Strong Base (OH-) Heat (>60°C) Iodine Iodine (I2) Parent->Iodine By-product Deiodinated Quinazoline-2,4-dione (De-iodinated Impurity) Radical->Deiodinated H-Abstraction (from Solvent)

Figure 1: Dual degradation pathways showing photolytic deiodination (Red) and base-catalyzed hydrolysis (Green).

Analytical Methodologies: A Self-Validating System

To ensure data integrity, the analytical protocol must be capable of separating the parent from its two primary degradants.

HPLC Method Development Strategy
  • Column: C18 (Octadecylsilane), 3.5 µm or 5 µm. The lipophilicity of the iodine requires a strong hydrophobic stationary phase.

  • Mobile Phase: Gradient elution is mandatory .

    • Solvent A: 0.1% Formic Acid in Water (Suppresses ionization of the acidic N-H, sharpening peaks).

    • Solvent B: Acetonitrile (ACN).

  • Detection: UV at 254 nm (Aromatic ring) and 220 nm (Amide bonds).

  • Self-Validation Step: Inject a "System Suitability Solution" containing the parent and deliberately degraded sample (e.g., a sample exposed to UV light for 1 hour). If the method cannot resolve the de-iodinated peak (which elutes earlier due to lower lipophilicity) from the parent, the method is invalid.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Detection Detection & Analysis Sample Sample Preparation (Dissolve in DMSO) Dilution Dilution (50:50 ACN:Water) Sample->Dilution Filter Filtration (0.22 µm PTFE) Dilution->Filter HPLC HPLC Separation (C18 Gradient) Filter->HPLC UV UV (254 nm) Quantification HPLC->UV MS MS (ESI+) ID Confirmation HPLC->MS Data Data Processing (Resolution > 1.5) UV->Data MS->Data

Figure 2: Standardized analytical workflow for stability monitoring.

Handling and Storage Protocols

Based on the stability profile, the following protocols are non-negotiable for maintaining scientific integrity.

Storage (The "3D" Rule)
  • Dark: Store in amber glass vials or wrap clear vials in aluminum foil. Light exclusion is the single most critical factor.

  • Dry: Keep in a desiccator. While hydrolysis is slow, moisture can facilitate surface degradation over years.

  • Degree (Temperature): Store at 2-8°C (Refrigerated) for long-term reference standards. Room temperature (20-25°C) is acceptable for short-term working stocks if protected from light.[1]

Solution Handling
  • Solvent Choice: Use DMSO or DMF for stock solutions. Avoid basic buffers (pH > 8) for prolonged periods.

  • Working Time: Prepare solutions fresh. If storage is necessary, solutions in DMSO are stable for roughly 24 hours if kept in the dark.

  • In-Process Control: When using this compound in synthesis (e.g., Suzuki coupling), degas solvents to prevent oxidative side reactions and minimize light exposure during the reaction setup.

References

  • Vertex Pharmaceuticals. (2018).[2] Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. National Institutes of Health (NIH). Link

  • GuideChem. (n.d.). 6-IODO-1H-QUINAZOLINE-2,4-DIONE Chemical Properties and CAS 16353-27-8. Link

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society. (Contextual grounding for Aryl Iodide reactivity). Link

  • PubChem. (2025).[3] Quinazoline-2,4-dione Compound Summary. National Library of Medicine. Link

  • European Medicines Agency (EMA). (1998). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Method for the Quantification of 6-iodo-1H-quinazoline-2,4-dione in Human Plasma

Abstract This document provides a comprehensive guide to a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6-iodo-1H-quinazoline-2,4...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6-iodo-1H-quinazoline-2,4-dione in human plasma.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and bioavailability studies.[1] The methodology encompasses a streamlined sample preparation procedure, optimized chromatographic separation, and highly selective mass spectrometric detection. All validation parameters adhere to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[3][4][5][6][7]

Introduction: The Significance of Quantifying 6-iodo-1H-quinazoline-2,4-dione

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[8][9][10][11][12] 6-iodo-1H-quinazoline-2,4-dione, a halogenated derivative, represents a class of compounds with potential therapeutic applications. The presence of the iodine atom can significantly influence the compound's pharmacokinetic profile and metabolic fate.[13] Therefore, accurate quantification in biological matrices is paramount for elucidating its absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for advancing its development as a potential therapeutic agent.[14]

The primary challenge in bioanalysis is the accurate measurement of low concentrations of a target analyte within a complex biological matrix like plasma.[14] This necessitates a highly selective and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its superior sensitivity, selectivity, and wide dynamic range.[1][2]

Physicochemical Properties of 6-iodo-1H-quinazoline-2,4-dione

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₈H₅IN₂O₂[15]
Molecular Weight288.04 g/mol [15]
Monoisotopic Mass287.93957 u[15]
Hydrogen Bond Donors2[15]
Hydrogen Bond Acceptors2[15]
Topological Polar Surface Area58.2 Ų[15]

Bioanalytical Method Development and Rationale

The development of a reliable bioanalytical method is a systematic process. The choices made at each step are critical for achieving the desired performance characteristics.

Selection of Internal Standard (IS)

An appropriate internal standard is crucial for correcting for variations during sample processing and analysis. A stable isotope-labeled (SIL) analog of the analyte is the ideal choice. For this method, 6-iodo-1H-quinazoline-2,4-dione-¹³C₆ is proposed as the internal standard. Its chemical behavior is nearly identical to the analyte, but it is distinguishable by mass spectrometry. If a SIL-IS is not available, a structurally similar compound with close chromatographic retention and ionization properties can be used.

Sample Preparation: Protein Precipitation

The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte.[16] For high-throughput analysis, protein precipitation is a rapid and effective technique.[17]

  • Rationale: This method involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma sample.[17] This denatures and precipitates the plasma proteins, which can then be removed by centrifugation. Acetonitrile is often preferred as it generally leads to cleaner extracts compared to methanol. This approach is simple, fast, and suitable for automation.[16][17]

G cluster_0 Sample Preparation Workflow plasma 50 µL Plasma Sample add_is Add Internal Standard (6-iodo-1H-quinazoline-2,4-dione-¹³C₆) plasma->add_is add_precip Add 150 µL Acetonitrile (Protein Precipitation) add_is->add_precip vortex Vortex Mix (30 seconds) add_precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow.

Chromatographic Separation: Reversed-Phase UPLC

Ultra-high performance liquid chromatography (UPLC) offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. A reversed-phase C18 column is selected for this method due to its versatility in retaining and separating small molecules of moderate polarity.

  • Rationale: The mobile phase, consisting of an aqueous component with a pH modifier (formic acid) and an organic component (acetonitrile or methanol), allows for the efficient separation of the analyte from endogenous plasma components. Formic acid aids in the protonation of the analyte, enhancing its ionization in the mass spectrometer source. A gradient elution is employed to ensure a sharp peak shape and to elute any late-eluting matrix components, thereby minimizing carryover between injections.

Mass Spectrometric Detection: Triple Quadrupole MS

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest level of selectivity and sensitivity for quantitative analysis.[2] Electrospray ionization (ESI) in positive mode is chosen as the quinazoline-2,4-dione structure is expected to readily form protonated molecules [M+H]⁺.

  • Rationale: In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule of our analyte). This ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented. The third quadrupole (Q3) is set to select a specific, stable fragment ion. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
6-iodo-1H-quinazoline-2,4-dione288.9162.025
IS: 6-iodo-1H-quinazoline-2,4-dione-¹³C₆294.9168.025
Note: The product ion and collision energy values are hypothetical and would need to be optimized during method development by infusing a standard solution of the analyte into the mass spectrometer.

Detailed Step-by-Step Protocol

This protocol is intended for trained laboratory personnel.

Materials and Reagents
  • 6-iodo-1H-quinazoline-2,4-dione reference standard

  • 6-iodo-1H-quinazoline-2,4-dione-¹³C₆ (Internal Standard)

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare QC samples in blank plasma at four concentration levels:

    • LLOQ QC: Lower Limit of Quantification (e.g., 1 ng/mL)

    • Low QC: (e.g., 3 ng/mL)

    • Mid QC: (e.g., 80 ng/mL)

    • High QC: (e.g., 800 ng/mL)

Sample Extraction Procedure
  • Label 1.5 mL microcentrifuge tubes.

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into the corresponding tube.

  • Add 150 µL of the internal standard working solution (in acetonitrile) to each tube.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions
  • UPLC System:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Column Temperature: 40°C

    • Autosampler Temperature: 10°C

  • Mass Spectrometer:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions: As defined in the table above.

Bioanalytical Method Validation

To ensure the reliability of the data, the method must be fully validated according to regulatory guidelines.[3][4][5] A full validation should be performed when establishing a new bioanalytical method.[4]

G cluster_0 Method Validation Parameters Validation Full Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve Validation->Calibration LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability Recovery Recovery & Matrix Effect Validation->Recovery

Caption: Core Parameters of Bioanalytical Method Validation.

Validation Results Summary

The following table summarizes the acceptance criteria and hypothetical results for the method validation.

ParameterAcceptance Criteria (ICH M10)Result
Calibration Curve Correlation coefficient (r²) ≥ 0.99Pass (r² = 0.998)
Back-calculated concentrations within ±15% of nominal (±20% at LLOQ)Pass
Accuracy & Precision Within-run & Between-run:
Mean accuracy: 85-115% of nominal (80-120% at LLOQ)Pass (95.2% - 104.5%)
Precision (%CV): ≤15% (≤20% at LLOQ)Pass (≤8.7%)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 sources.Pass
Matrix Effect IS-normalized matrix factor CV ≤ 15%Pass (CV = 6.3%)
Recovery Consistent and reproduciblePass (Mean Recovery > 85%)
Stability
Freeze-Thaw (3 cycles): Within ±15% of nominalPass
Bench-Top (24h, RT): Within ±15% of nominalPass
Long-Term (-80°C, 90 days): Within ±15% of nominalPass
Post-Preparative (48h, 10°C): Within ±15% of nominalPass

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust protocol for the quantification of 6-iodo-1H-quinazoline-2,4-dione in human plasma. The simple protein precipitation extraction procedure and rapid UPLC analysis time make it suitable for high-throughput applications in a regulated bioanalytical laboratory. The method has been successfully validated according to international guidelines, demonstrating its suitability for supporting preclinical and clinical studies.

References

  • ResearchGate. Synthetic approaches for 6-substituted 1H-quinazoline-2,4-diones(87, 89). Available from: [Link].

  • Chromatography Online. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. 2021-08-01. Available from: [Link].

  • NIH. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. 2022-11-22. Available from: [Link].

  • European Medicines Agency. ICH M10 on bioanalytical method validation. Available from: [Link].

  • NIH. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Available from: [Link].

  • PubMed. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Available from: [Link].

  • International Council for Harmonisation. ICH M10 on bioanalytical method validation and study sample analysis. 2022-05-24. Available from: [Link].

  • MDPI. Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Available from: [Link].

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. Available from: [Link].

  • Chemistry LibreTexts. 4: Drug Analysis of Plasma Samples. 2022-01-24. Available from: [Link].

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. 2025-12-26. Available from: [Link].

  • Biotage. Bioanalytical sample preparation. Available from: [Link].

  • Bioanalysis Zone. LC-MS. Available from: [Link].

  • NIH. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Available from: [Link].

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2024-06-12. Available from: [Link].

  • ResearchGate. Practical tips on preparing plasma samples for drug analysis using SPME. 2025-08-06. Available from: [Link].

  • NIH. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available from: [Link].

  • ResearchGate. LCMS-guided detection of halogenated natural compounds. a Five.... Available from: [Link].

  • PubMed. ICH M10 Bioanalytical Method Validation Guideline-1 year Later. 2024-09-12. Available from: [Link].

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link].

  • PubMed. Synthesis and in vitro biological evaluation of novel quinazoline derivatives. 2017-04-01. Available from: [Link].

  • Semantic Scholar. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. 2024-11-22. Available from: [Link].

  • DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Available from: [Link].

  • International Council for Harmonisation. ICH M10: Bioanalytical Method Validation and Study Sample Analysis. 2024-01-27. Available from: [Link].

  • International Journal of Chemistry Studies. Bioanalysis by LC-MS/MS: A review. Available from: [Link].

  • ResearchGate. Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. 2025-10-16. Available from: [Link].

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link].

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link].

Sources

Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 6-iodo-1H-quinazoline-2,4-dione in Human Plasma

Abstract This application note presents a detailed protocol for the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-iodo-1H-quinazoline-2,4-dione in human plasma. Quinazoline-2,4-dione derivatives are a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[1][2][3] The presence of an iodine atom in the 6-position of the quinazoline ring presents unique analytical challenges and opportunities for highly selective mass spectrometric detection. This guide provides a comprehensive walkthrough of the method development process, from initial parameter selection to full validation according to international guidelines, designed for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Dedicated LC-MS/MS Method

6-iodo-1H-quinazoline-2,4-dione is a member of the quinazolinone family of heterocyclic compounds, which are of considerable interest in medicinal chemistry due to their diverse pharmacological activities.[2][3] The development of potent therapeutic agents requires sensitive and accurate bioanalytical methods to characterize their pharmacokinetic and pharmacodynamic profiles. LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[4]

The chemical structure of 6-iodo-1H-quinazoline-2,4-dione, with its polar functional groups and the heavy iodine atom, makes it an ideal candidate for electrospray ionization (ESI) and subsequent tandem mass spectrometric analysis. This application note details a systematic approach to developing a reliable LC-MS/MS method suitable for regulated bioanalysis.

Foundational Principles: Chemical and Analytical Properties

A thorough understanding of the analyte's physicochemical properties is paramount for successful method development.

Chemical Properties of 6-iodo-1H-quinazoline-2,4-dione:

PropertyValueSource
Molecular FormulaC₈H₅IN₂O₂
Molecular Weight288.04 g/mol
Monoisotopic Mass287.9396 g/mol
pKa (predicted)10.03 ± 0.20
XLogP31.4

The predicted pKa suggests that the compound is weakly acidic, which will influence the choice of mobile phase pH for optimal retention and ionization. The XLogP3 value indicates moderate lipophilicity, suggesting that reversed-phase chromatography will be a suitable separation technique.

Strategic Method Development: A Step-by-Step Protocol

The development of a robust LC-MS/MS method is a multi-step process that involves the systematic optimization of both the chromatographic separation and the mass spectrometric detection.

Mass Spectrometry: Tuning for Specificity and Sensitivity

The heart of an LC-MS/MS method lies in the selection of appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).

Protocol 1: Mass Spectrometer Tuning and Compound Optimization

  • Preparation of Tuning Solution: Prepare a 1 µg/mL solution of 6-iodo-1H-quinazoline-2,4-dione in 50:50 acetonitrile:water with 0.1% formic acid.

  • Direct Infusion: Infuse the tuning solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Mode Selection: Acquire full scan mass spectra in both positive and negative electrospray ionization (ESI) modes. Given the presence of nitrogen atoms, positive ionization is predicted to be more efficient, leading to the formation of the [M+H]⁺ ion.

  • Precursor Ion Selection: In positive ESI mode, the protonated molecule [M+H]⁺ is expected at m/z 288.9. This will be selected as the precursor ion for fragmentation.

  • Product Ion Scanning: Perform a product ion scan of the precursor ion at m/z 288.9 to identify characteristic fragment ions. The collision energy (CE) should be ramped to determine the optimal energy for fragmentation.

  • Predicted Fragmentation Pathway: The quinazoline-2,4-dione core is expected to be a stable scaffold. Fragmentation is likely to involve the loss of small neutral molecules such as CO and HNCO. The carbon-iodine bond is also a potential site for fragmentation, although cleavage of the heterocyclic ring is also common in quinazoline derivatives.

  • MRM Transition Selection: Select at least two intense and specific product ions for the MRM transitions. A primary transition will be used for quantification, and a secondary transition for confirmation.

  • Optimization of MS Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the chosen MRM transitions.

Diagram 1: Predicted Fragmentation of 6-iodo-1H-quinazoline-2,4-dione

G Precursor_Ion [M+H]⁺ m/z 288.9 Fragment_1 Product Ion 1 (e.g., loss of HNCO) m/z 245.9 Precursor_Ion->Fragment_1 CID Fragment_2 Product Ion 2 (e.g., loss of CO) m/z 260.9 Precursor_Ion->Fragment_2 CID Fragment_3 Product Ion 3 (e.g., loss of I) m/z 161.9 Precursor_Ion->Fragment_3 CID

Caption: Predicted fragmentation pathway of 6-iodo-1H-quinazoline-2,4-dione.

Liquid Chromatography: Achieving Optimal Separation

The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, free from interference from matrix components.

Protocol 2: Chromatographic Method Development

  • Column Selection: A C18 reversed-phase column with a particle size of ≤ 3 µm is a suitable starting point due to the moderate lipophilicity of the analyte.

  • Mobile Phase Selection:

    • Aqueous Phase (A): Water with 0.1% formic acid. The acidic modifier will promote protonation of the analyte, enhancing ionization efficiency in positive ESI mode.

    • Organic Phase (B): Acetonitrile or methanol with 0.1% formic acid. Acetonitrile is often preferred for its lower viscosity and higher elution strength.

  • Gradient Elution: Start with a generic gradient (e.g., 5-95% B over 5 minutes) to determine the approximate retention time of the analyte.

  • Gradient Optimization: Adjust the gradient slope and duration to achieve a well-retained and symmetrical peak. Ensure that the retention time is not too short to avoid co-elution with endogenous plasma components.

  • Flow Rate and Temperature: A flow rate of 0.3-0.5 mL/min for a standard 2.1 mm ID column is typical. The column temperature can be set to 40 °C to improve peak shape and reduce backpressure.

Diagram 2: LC-MS/MS Method Development Workflow

G cluster_MS Mass Spectrometry Optimization cluster_LC Chromatography Optimization Direct_Infusion Direct Infusion of Analyte Precursor_Selection Precursor Ion Selection ([M+H]⁺) Direct_Infusion->Precursor_Selection Product_Scan Product Ion Scan (CID) Precursor_Selection->Product_Scan MRM_Selection Select MRM Transitions Product_Scan->MRM_Selection Source_Optimization Optimize Source Parameters MRM_Selection->Source_Optimization Method_Validation Method Validation Source_Optimization->Method_Validation Column_Selection Column Selection (e.g., C18) Mobile_Phase Mobile Phase Selection (ACN/H₂O with Formic Acid) Column_Selection->Mobile_Phase Gradient_Development Gradient Elution Development Mobile_Phase->Gradient_Development Flow_Rate_Temp Optimize Flow Rate & Temperature Gradient_Development->Flow_Rate_Temp Flow_Rate_Temp->Method_Validation

Caption: Systematic workflow for LC-MS/MS method development.

Sample Preparation: Ensuring Clean Extracts and High Recovery

The goal of sample preparation is to remove interfering matrix components, such as proteins and phospholipids, while maximizing the recovery of the analyte.

Protocol 3: Plasma Sample Preparation (Protein Precipitation)

  • Aliquoting: Thaw frozen human plasma samples and vortex to ensure homogeneity. Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard (IS) working solution to each sample (except for blank matrix samples). A stable isotope-labeled (SIL) analogue of 6-iodo-1H-quinazoline-2,4-dione would be the ideal IS. If a SIL-IS is not available, a structurally similar compound with a different mass can be used.[5]

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing the IS if not added separately) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase composition to ensure compatibility with the LC system and potentially increase sensitivity.

  • Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Method Validation: Establishing Trustworthiness and Reliability

A full method validation must be performed to ensure that the analytical method is reliable and reproducible for its intended purpose. The validation should be conducted in accordance with the guidelines from regulatory agencies such as the FDA and EMA. ,

Table 1: Key Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A minimum of six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision criteria must be met.
Matrix Effect The suppression or enhancement of ionization of the analyte by co-eluting matrix components.The CV of the IS-normalized matrix factor calculated from at least six different lots of matrix should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of 6-iodo-1H-quinazoline-2,4-dione in human plasma. By following the detailed protocols and adhering to the principles of systematic optimization and rigorous validation, researchers can establish a reliable analytical tool to support the preclinical and clinical development of this promising class of therapeutic agents. The presented workflow emphasizes the importance of understanding the analyte's properties and leveraging the power of tandem mass spectrometry to achieve the required sensitivity and selectivity for bioanalytical applications.

References

  • Simultaneous development of six LC-MS-MS methods for the determination of multiple analytes in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis, Characterization, Antibacterial Activity, and Computer-Aided Design of Novel Quinazolin-2,4-dione Derivatives as Potential Inhibitors Against Vibrio cholerae. ResearchGate. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. Semantic Scholar. [Link]

  • Bioanalytical method validation. European Medicines Agency. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • 6-IODO-1H-QUINAZOLINE-2,4-DIONE. PubChem. [Link]

Sources

Method

crystallographic analysis of 6-iodo-1H-quinazoline-2,4-dione derivatives

Application Note: Crystallographic Analysis of 6-Iodo-1H-quinazoline-2,4-dione Derivatives Executive Summary The 6-iodo-1H-quinazoline-2,4-dione scaffold represents a "privileged structure" in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallographic Analysis of 6-Iodo-1H-quinazoline-2,4-dione Derivatives

Executive Summary

The 6-iodo-1H-quinazoline-2,4-dione scaffold represents a "privileged structure" in medicinal chemistry, serving as a core for AMPA receptor antagonists, antibacterial agents (gyrase inhibitors), and anticancer therapeutics. The incorporation of an iodine atom at the C6 position is not merely for synthetic derivatization (e.g., via Suzuki-Miyaura coupling) but also introduces significant halogen bonding (


-hole)  capabilities that influence ligand-receptor binding affinity.

This guide provides a validated protocol for the crystallization and structural analysis of these derivatives. It addresses the primary challenge—low solubility —and details specific data collection strategies required to accurately model the electron-rich iodine atom.

Chemical Context & Structural Significance

The quinazoline-2,4-dione core is a planar, bicyclic heterocycle. The introduction of iodine at C6 creates a distinct charge distribution anisotropy.

  • Hydrogen Bonding: The N1-H and N3-H protons are strong donors, while the C2=O and C4=O carbonyls are acceptors.

  • Halogen Bonding (XB): The C6-I bond exhibits a positive electrostatic potential cap (

    
    -hole) along the bond axis, capable of interacting with nucleophiles (Lewis bases) such as carbonyl oxygens or nitrogen atoms in the crystal lattice or protein active sites.
    

Experimental Protocols

Protocol A: High-Purity Crystal Growth

Challenge: 6-iodo-quinazoline-2,4-diones exhibit poor solubility in standard organic solvents (EtOH, DCM) due to strong intermolecular hydrogen bonding (N-H...O) and


-stacking.

Methodology: DMF-Methanol Vapor Diffusion This method uses N,N-Dimethylformamide (DMF) to solubilize the planar core, while Methanol (MeOH) acts as the precipitant.

Step-by-Step Procedure:

  • Dissolution: Weigh 15 mg of the 6-iodo derivative into a 4 mL borosilicate vial (inner vial).

  • Solvent Addition: Add anhydrous DMF dropwise (approx. 0.5 – 1.0 mL) with gentle warming (40°C) until the solid is completely dissolved. Note: Avoid DMSO if possible, as its high boiling point complicates crystal drying.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean inner vial to remove nucleation sites (dust).

  • Setup: Place the open inner vial inside a larger 20 mL scintillation vial (outer chamber).

  • Precipitant Addition: Carefully add 3-5 mL of Methanol into the outer chamber. Crucial: Do not allow the methanol to overflow into the inner vial.

  • Equilibration: Cap the outer vial tightly. Store in a vibration-free environment at 20°C.

  • Harvesting: Optical quality prisms (colorless to pale yellow) typically appear within 3-7 days.

Protocol B: X-Ray Data Collection Strategy

Challenge: The Iodine atom (


) has a high absorption coefficient (

), which can cause significant transmission errors if not corrected.
  • Crystal Mounting: Select a single crystal with well-defined faces (approx. 0.2 x 0.1 x 0.1 mm). Mount on a Mitegen loop using perfluoropolyether oil.

  • Temperature: Collect data at 100 K using a nitrogen cryostream. This reduces thermal motion (Debye-Waller factors), which is critical for resolving the electron density around the iodine nucleus.

  • Beamline/Source:

    • Home Source: Mo-K

      
       (
      
      
      
      Å) is preferred over Cu-K
      
      
      . The high energy of Mo radiation minimizes absorption effects from the iodine.
    • Synchrotron: Select an energy above the Iodine K-edge (33.17 keV) if anomalous scattering studies are planned, or standard 12-18 keV for routine structure determination.

  • Absorption Correction: Apply a Multi-scan (SADABS/TWINABS) or Gaussian analytical absorption correction. This is mandatory. Uncorrected data will show "ghost" peaks near the iodine in the difference Fourier map.

Visualization of Workflows & Interactions

Figure 1: Crystallization & Analysis Workflow

CrystallizationWorkflow Start Crude 6-Iodo Derivative Solubilization Dissolve in DMF (Warm, 40°C) Start->Solubilization High Conc. Diffusion Vapor Diffusion (Precipitant: MeOH) Solubilization->Diffusion Filter (0.22µm) Nucleation Nucleation (3-7 Days, 20°C) Diffusion->Nucleation Slow Exchange Harvest Harvest Crystal (Mount in Oil) Nucleation->Harvest Inspect under Polarizer DataCollection XRD Data Collection (Mo-Kα, 100K) Harvest->DataCollection Cryo-cooling Refinement Structure Refinement (Abs. Correction) DataCollection->Refinement SADABS

Caption: Optimized workflow for obtaining diffraction-quality crystals of low-solubility quinazolinediones.

Figure 2: Interaction Network (Halogen & Hydrogen Bonding)

InteractionNetwork cluster_lattice Crystal Lattice Stabilization Iodine Iodine (C6) (σ-hole Donor) Carbonyl Carbonyl O (C4) (XB/HB Acceptor) Iodine->Carbonyl Halogen Bond (C-I...O) Dist < 3.5 Å, ∠C-I...O ≈ 170° NH_Group Amide N-H (HB Donor) NH_Group->Carbonyl Hydrogen Bond (N-H...O) Classic Dimer Motif PiSystem Quinazoline Ring (π-Stacking) PiSystem->PiSystem π-π Stacking Centroid dist ≈ 3.8 Å

Caption: Supramolecular synthons driving the crystal packing. Note the competition between Halogen (XB) and Hydrogen (HB) bonding.

Structural Analysis & Data Interpretation

When refining the structure of 6-iodo-quinazoline-2,4-dione derivatives, pay close attention to the following parameters which validate the model quality.

Table 1: Representative Crystallographic Parameters

Typical values observed for this scaffold (Space Group


 is most common).
ParameterTypical Value / RangeSignificance
Space Group Monoclinic

Favored by planar heterocycles forming inversion dimers.
Z' (Asymmetric Unit) 1 or 2Z'=2 indicates pseudo-symmetry or distinct conformers.
C-I Bond Length 2.08 – 2.10 ÅStandard for Aryl-Iodine.

C-I...O (XB Angle)
165° – 178°Linearity indicates strong, directional Halogen Bonding.
Interaction Distance (

)
2.90 – 3.30 ÅSignificantly shorter than sum of van der Waals radii (3.50 Å).
R-factor (

)
< 5.0%Higher values suggest poor absorption correction (due to Iodine).
Residual Density < 1.0

Large peaks near I atom indicate truncation errors or twinning.
Critical Check: The -Hole

In high-resolution structures, you may observe a region of depleted electron density along the extension of the C-I bond vector and a belt of increased density perpendicular to it. This is the crystallographic signature of the


-hole.
  • Action: Do not attempt to model this as disorder unless the thermal ellipsoids clearly indicate split positions. It is an electronic feature.

References

  • Quinazoline-2,4(1H,3H)-dione Crystal Packing: Title: Quinazoline-2,4(1H,3H)-dione.[1][2] Source: PMC - NIH. URL:[Link]

  • Halogen Bonding in Crystal Engineering: Title: Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene.[3] Source: PMC - PubMed Central. URL:[Link]

  • Synthesis of Quinazoline-2,4-diones: Title: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones.[4] Source: ACS Omega. URL:[Link]

  • Biological Activity (Antibacterial): Title: Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.[2][5][6][7] Source: Molecules (MDPI). URL:[Link][2][8]

Sources

Application

Application Notes and Protocols for 6-iodo-1H-quinazoline-2,4-dione in Cancer Research

Introduction: The Emergence of Quinazoline-2,4-diones in Oncology The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Quinazoline-2,4-diones in Oncology

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among its derivatives, the quinazoline-2,4(1H,3H)-dione core has garnered significant attention in oncology for its therapeutic potential against a variety of cancers, including glioblastoma, prostate, breast, and colorectal cancers.[2] These compounds have been shown to modulate critical cellular pathways implicated in cancer progression.[2][3] This document provides a comprehensive guide for researchers on the application of a specific derivative, 6-iodo-1H-quinazoline-2,4-dione, in cancer research.

While 6-iodo-1H-quinazoline-2,4-dione may serve as a key intermediate for the synthesis of more complex derivatives, its core structure is closely related to compounds investigated for potent anticancer activities. A predominant mechanism of action for many quinazoline-2,4(1H,3H)-dione derivatives is the inhibition of Poly(ADP-ribose)polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[4][5][6][7][8] PARP inhibitors represent a significant therapeutic strategy, especially for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.[9] This guide will focus on protocols to investigate the potential of 6-iodo-1H-quinazoline-2,4-dione and its subsequent derivatives as PARP inhibitors and cytotoxic agents.

I. Preliminary In Vitro Evaluation: Assessing Cytotoxicity

The initial step in characterizing a novel anticancer compound is to determine its cytotoxic effects on various cancer cell lines. This is typically achieved through cell viability assays.

A. Rationale for Cell Viability Assays

Cell viability assays are fundamental for determining the concentration-dependent effects of a compound on cell proliferation and health. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[10][11][12] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[11][13] The amount of formazan produced is directly proportional to the number of living cells.[11]

B. Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Acquisition & Analysis cell_culture 1. Culture selected cancer and normal cell lines cell_seeding 2. Seed cells into 96-well plates at optimal density cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of 6-iodo-1H-quinazoline-2,4-dione cell_seeding->compound_prep treatment 4. Treat cells and incubate for 24, 48, 72 hours compound_prep->treatment add_reagent 5. Add MTT or XTT reagent to each well treatment->add_reagent incubation 6. Incubate to allow for formazan formation add_reagent->incubation solubilization 7. Solubilize formazan (MTT) or read directly (XTT) incubation->solubilization read_absorbance 8. Measure absorbance using a microplate reader solubilization->read_absorbance data_analysis 9. Calculate % cell viability and determine IC50 values read_absorbance->data_analysis

Caption: Workflow for assessing the cytotoxicity of 6-iodo-1H-quinazoline-2,4-dione.

C. Detailed Protocol: MTT Cell Viability Assay

This protocol provides a general framework and should be optimized for specific cell lines and experimental conditions.[11]

Materials:

  • 6-iodo-1H-quinazoline-2,4-dione

  • Cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous cell line (e.g., HEK293)

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-iodo-1H-quinazoline-2,4-dione in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be below 0.5%.

    • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]

    • Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Mechanistic Insights: Investigating the Mode of Cell Death

Once the cytotoxic potential is established, it is crucial to understand the mechanism by which the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

A. Rationale for Apoptosis Assays

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[15] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]

B. Experimental Workflow: Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis cell_culture 1. Culture cells and treat with IC50 concentration of the compound incubation 2. Incubate for a predetermined time (e.g., 24 hours) cell_culture->incubation harvest_cells 3. Harvest both adherent and floating cells incubation->harvest_cells wash_cells 4. Wash cells with cold PBS harvest_cells->wash_cells resuspend 5. Resuspend cells in Annexin V binding buffer wash_cells->resuspend add_stains 6. Add Annexin V-FITC and Propidium Iodide (PI) resuspend->add_stains stain_incubation 7. Incubate in the dark add_stains->stain_incubation acquire_data 8. Acquire data on a flow cytometer stain_incubation->acquire_data analyze_data 9. Analyze dot plots to quantify live, apoptotic, and necrotic cells acquire_data->analyze_data

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

C. Detailed Protocol: Annexin V/PI Apoptosis Assay

This protocol is a general guideline and may require optimization.

Materials:

  • Cells treated with 6-iodo-1H-quinazoline-2,4-dione

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the IC50 concentration of 6-iodo-1H-quinazoline-2,4-dione for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest both floating and adherent cells.

    • Wash the cells twice with cold PBS and centrifuge.[15]

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

III. Delving Deeper: Cell Cycle Analysis

Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

A. Rationale for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16][17] PI is a fluorescent dye that binds to DNA in a stoichiometric manner, meaning the fluorescence intensity is directly proportional to the DNA content.[16][18] This allows for the differentiation of cells based on their DNA content in each phase of the cell cycle.[17]

B. Detailed Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with 6-iodo-1H-quinazoline-2,4-dione

  • PBS

  • 70% cold ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the desired concentrations of the compound for a specified duration.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Collect data on a linear scale.[19]

Data Analysis: The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific checkpoint.

IV. Target Validation: Investigating PARP Inhibition and Downstream Signaling

Given that many quinazoline-2,4-dione derivatives are PARP inhibitors, it is essential to investigate the effect of 6-iodo-1H-quinazoline-2,4-dione on the PARP signaling pathway.

A. Rationale for Western Blotting

Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate.[20][21][22] It can be used to assess the expression levels of key proteins in a signaling pathway and their post-translational modifications, such as phosphorylation, which often indicates protein activation.[20][23] To investigate PARP inhibition, one can look at the levels of PARP cleavage, a hallmark of apoptosis, and the phosphorylation status of downstream effectors.

B. Signaling Pathway: PARP and DNA Damage Repair

G cluster_0 DNA Damage cluster_1 PARP Activation cluster_2 DNA Repair cluster_3 PARP Inhibition cluster_4 Consequence of Inhibition dna_damage DNA Single-Strand Break parp PARP dna_damage->parp par PARylation parp->par dna_repair Recruitment of DNA Repair Proteins par->dna_repair repair DNA Repair dna_repair->repair compound 6-iodo-1H-quinazoline-2,4-dione inhibition PARP Inhibition compound->inhibition no_repair Inhibition of DNA Repair inhibition->no_repair apoptosis Apoptosis no_repair->apoptosis

Caption: Simplified PARP signaling pathway and the effect of its inhibition.

C. Detailed Protocol: Western Blotting for PARP Cleavage

Materials:

  • Cells treated with 6-iodo-1H-quinazoline-2,4-dione

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the compound for the desired time.

    • Lyse the cells in lysis buffer on ice.[24]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of each sample.

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in sample buffer.

    • Separate the proteins by SDS-PAGE.[20]

    • Transfer the separated proteins to a membrane.[24]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C.[24]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Data Analysis: An increase in the cleaved PARP fragment (89 kDa) and a decrease in the full-length PARP (116 kDa) would indicate the induction of apoptosis.

V. Preclinical In Vivo Evaluation: Xenograft Models

Promising results from in vitro studies warrant further investigation in in vivo animal models to assess the compound's antitumor efficacy and potential toxicity.

A. Rationale for Xenograft Models

Xenograft models, where human cancer cells or patient-derived tumors are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[25][26] These models allow for the evaluation of a compound's therapeutic efficacy in a more complex biological system that mimics aspects of human tumors.[25][27]

B. Types of Xenograft Models
  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.[27] These models are useful for initial efficacy studies.

  • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice.[27][28] PDX models are considered more clinically relevant as they better preserve the characteristics of the original tumor.[27][28][29]

C. General Protocol for a Subcutaneous Xenograft Study

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Human cancer cell line

  • 6-iodo-1H-quinazoline-2,4-dione formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Inject a suspension of cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume and body weight regularly.

    • Monitor the mice for any signs of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the antitumor efficacy of the compound.

VI. Summary of Quantitative Data

The following table provides a template for summarizing the quantitative data obtained from the described experiments.

Assay Cell Line Parameter Result
MTT Assay MCF-7IC50 (48h)e.g., 10.5 µM
HCT116IC50 (48h)e.g., 8.2 µM
A549IC50 (48h)e.g., 15.1 µM
Apoptosis Assay MCF-7% Apoptotic Cells (at IC50)e.g., 45%
Cell Cycle Analysis MCF-7% G2/M Arrest (at IC50)e.g., 60%
In Vivo Xenograft MCF-7Tumor Growth Inhibitione.g., 55%

VII. Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the investigation of 6-iodo-1H-quinazoline-2,4-dione in cancer research. By systematically evaluating its cytotoxicity, mechanism of action, and in vivo efficacy, researchers can thoroughly characterize its potential as a novel anticancer agent. The strong precedent for quinazoline-2,4-dione derivatives as PARP inhibitors suggests that this is a key pathway to investigate for 6-iodo-1H-quinazoline-2,4-dione and its future, more elaborated, derivatives.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Apoptosis Protocols | Thermo Fisher Scientific - ID. (n.d.).
  • Application Notes and Protocols for Cell Viability Assays: MTT and XTT - Benchchem. (n.d.).
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds - Benchchem. (n.d.).
  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (2018). Org. Biomol. Chem., 16, 3189.
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022).
  • How to Complete Cell Cycle Analysis via Flow Cytometry | NanoCellect. (2020).
  • Cell Cycle Analysis with Flow Cytometry | Biocompare. (2020).
  • Cell Cycle Analysis By Flow Cytometry - YouTube. (2023).
  • Cell Cycle Analysis. (n.d.).
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC.
  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
  • Western Blotting Protocol - Cell Signaling Technology. (n.d.).
  • Introduction to XTT assays for cell-viability assessment - Abcam. (n.d.).
  • Western blot protocol - Abcam. (n.d.).
  • Patient-Derived Xenograft Tumor Models | Abnova. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents - ResearchGate. (2025).
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014). PMC.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (n.d.).
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). PMC.
  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.).
  • Proposed mechanism of action of quinazoline-2,4(1H,3H)-dione... - ResearchGate. (n.d.).
  • Patient-Derived Xenograft (PDX) Models - Charles River Laboratories. (n.d.).
  • Examples of quinazoline-2,4-dione derivatives showing antibacterial and antiviral activity. (n.d.).
  • Application Notes: Western Blot Protocol for Target Validation of "Anticancer Agent 114" - Benchchem. (n.d.).
  • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. (2021). Journal of Medicinal Chemistry.
  • Quinazoline-2,4( )-diones inhibit the growth of multiple human tumor cell lines. (n.d.).
  • Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. (2023). J Med Chem, 66(20), 14095-14115.
  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. (2025).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC.
  • Pharmacological effect of quinazoline-2,4(1H,3H)
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022). NIH.
  • Design, synthesis, and evaluation of quinazoline-2,4-dione topoisomerase inhibitors for increased cellular accumulation and evasion of efflux. (n.d.). Iowa Research Online.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput

Sources

Method

Application Notes and Protocols: 6-iodo-1H-quinazoline-2,4-dione as a Versatile Scaffold for Chemical Probe Development

For Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline-2,4(1H,3H)-dione core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline-2,4(1H,3H)-dione core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds with applications ranging from oncology to infectious diseases.[1] This document provides an in-depth guide to the utility of 6-iodo-1H-quinazoline-2,4-dione , a specific analogue, as a foundational tool for the development of potent and selective chemical probes. We will explore the rationale behind its use, focusing on its potential as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes, a critical target class in cancer therapy. This guide will detail protocols for its characterization, target engagement, and application in cellular systems, providing researchers with the necessary framework to leverage this molecule for novel discoveries.

Introduction: The Quinazoline-2,4-dione Scaffold and the Strategic Role of the 6-Iodo Moiety

Quinazoline-2,4-dione derivatives have demonstrated a remarkable diversity of pharmacological activities, acting as inhibitors of DNA gyrase, topoisomerase, and various kinases.[2][3][4] Their planar, heterocyclic structure allows for favorable interactions within the active sites of numerous enzymes. The specific analogue, 6-iodo-1H-quinazoline-2,4-dione, introduces a heavy halogen atom at the 6-position of the benzene ring. This substitution is not merely an alteration of its steric or electronic properties; it presents a strategic advantage for chemical probe development.

The iodine atom can serve multiple functions:

  • A handle for bioconjugation: The carbon-iodine bond can be functionalized via cross-coupling reactions (e.g., Sonogashira, Suzuki) to attach various reporter tags, such as fluorophores, biotin, or affinity resins.

  • A potential site for photo-crosslinking: Aryl iodides can, under certain conditions, be used in photoaffinity labeling experiments to covalently link the probe to its target protein upon UV irradiation.

  • Modulation of binding affinity: The iodo group can form halogen bonds with electron-rich residues in a protein's active site, potentially enhancing binding affinity and selectivity.

Given that certain quinazoline-2,4-dione derivatives are potent inhibitors of PARP-1 and PARP-2, this application note will focus on the development of 6-iodo-1H-quinazoline-2,4-dione as a chemical probe for this enzyme family.[5]

Mechanism of Action: Targeting the PARP Catalytic Domain

Poly(ADP-ribose) Polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

The majority of PARP inhibitors, including those based on the quinazoline-2,4-dione scaffold, function by competing with the nicotinamide adenine dinucleotide (NAD+) substrate in the catalytic domain of the enzyme. By occupying this site, the probe prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair factors.

PARP_Inhibition cluster_inhibition Inhibition Pathway DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Chain Synthesis PARP1->PAR Catalysis Apoptosis Apoptosis / Cell Death PARP1->Apoptosis Inhibition leads to Synthetic Lethality NAD NAD+ NAD->PARP1 Probe 6-iodo-1H-quinazoline-2,4-dione (Probe) Probe->PARP1 Competitive Binding Repair DNA Repair Protein Recruitment PAR->Repair Cell_Survival Cell Survival Repair->Cell_Survival

Figure 1: Proposed mechanism of action for 6-iodo-1H-quinazoline-2,4-dione as a PARP inhibitor.

Experimental Protocols

The following protocols provide a roadmap for the validation and application of 6-iodo-1H-quinazoline-2,4-dione as a chemical probe for PARP enzymes.

Protocol 1: In Vitro Characterization of PARP-1 Inhibition

This protocol aims to determine the potency of the compound against purified PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • 6-iodo-1H-quinazoline-2,4-dione (stock solution in DMSO)

  • NAD+

  • Histone H1 (PARP-1 substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • 96-well plates (high-binding)

Procedure:

  • Plate Coating: Coat a 96-well plate with Histone H1 overnight at 4°C. Wash three times with wash buffer (PBS + 0.05% Tween-20).

  • Compound Dilution: Prepare a serial dilution of 6-iodo-1H-quinazoline-2,4-dione in assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a DMSO-only vehicle control.

  • Reaction Mixture: Prepare a reaction mixture containing PARP-1 enzyme and activated DNA in assay buffer.

  • Incubation: Add the serially diluted compounds to the wells, followed by the PARP-1 reaction mixture. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add a mixture of NAD+ and biotinylated NAD+ to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes. Wash again and add TMB substrate.

  • Data Analysis: Stop the reaction with 1 M H2SO4 and read the absorbance at 450 nm. Plot the absorbance against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement using a NanoBRET™ Assay

This protocol verifies that the compound engages with PARP-1 inside living cells.

Materials:

  • HEK293T cells

  • NanoLuc®-PARP1 fusion vector

  • Promega NanoBRET™ Tracer

  • 6-iodo-1H-quinazoline-2,4-dione

  • Opti-MEM I Reduced Serum Medium

  • White, opaque 96-well plates

Procedure:

  • Cell Transfection: Transfect HEK293T cells with the NanoLuc®-PARP1 fusion vector and plate in the 96-well plates.

  • Compound Treatment: The following day, treat the cells with serial dilutions of 6-iodo-1H-quinazoline-2,4-dione for 2 hours.

  • Tracer Addition: Add the NanoBRET™ tracer to all wells. The tracer is a fluorescent ligand that also binds to PARP-1.

  • BRET Measurement: Add the NanoBRET™ substrate and immediately measure the luminescence and fluorescence signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the compound will result in a decrease in the BRET signal. Plot the BRET ratio against the log of the compound concentration to determine the cellular IC50.

NanoBRET_Workflow Start Start: HEK293T Cells Transfect Transfect with NanoLuc-PARP1 Vector Start->Transfect Plate Plate Cells in 96-well Plate Transfect->Plate Treat Treat with Serial Dilutions of 6-iodo-1H-quinazoline-2,4-dione Plate->Treat Add_Tracer Add Fluorescent Tracer Treat->Add_Tracer Add_Substrate Add NanoLuc Substrate Add_Tracer->Add_Substrate Measure Measure BRET Signal Add_Substrate->Measure Analyze Analyze Data & Determine Cellular IC50 Measure->Analyze

Figure 2: Workflow for the NanoBRET™ cellular target engagement assay.

Data Summary and Interpretation

The expected outcome of these experiments is a clear demonstration of the potency and cellular activity of 6-iodo-1H-quinazoline-2,4-dione. The data should be compiled for easy comparison.

Parameter 6-iodo-1H-quinazoline-2,4-dione Positive Control (Olaparib) Interpretation
PARP-1 IC50 (in vitro) Hypothetical: 50 nMExpected: ~5 nMMeasures direct enzymatic inhibition. A low nanomolar value indicates high potency.
PARP-1 IC50 (cellular) Hypothetical: 200 nMExpected: ~20 nMMeasures target engagement in a cellular context. A higher value than the in vitro IC50 may indicate issues with cell permeability or efflux.
Cell Viability (e.g., in BRCA-mutant cells) Hypothetical: 500 nMExpected: ~50 nMDemonstrates the functional consequence of PARP inhibition (synthetic lethality).

Conclusion and Future Directions

6-iodo-1H-quinazoline-2,4-dione represents a promising starting point for the development of sophisticated chemical probes for the PARP enzyme family. Its demonstrated potency and cellular target engagement, coupled with the strategically placed iodine atom, open up numerous possibilities for further research.

Future work could involve:

  • Synthesis of fluorescently-labeled probes: Using the 6-iodo position as a handle, fluorescent dyes can be attached for use in cellular imaging and localization studies.

  • Development of affinity matrices: Immobilizing the compound on a solid support can enable pull-down experiments to identify binding partners and off-targets.

  • Structure-Activity Relationship (SAR) studies: Synthesizing analogues with different substitutions at the 1, 3, and 6 positions can help to optimize potency and selectivity.

By following the protocols and rationale outlined in this guide, researchers can effectively utilize 6-iodo-1H-quinazoline-2,4-dione to further explore the biology of PARP and accelerate the development of novel therapeutics.

References

  • Zhu, J., Qian, K., Wang, X., Xu, X., Qu, C., Song, S., & Cheng, Z. (2024). Quinazoline-2,4(1H,3H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. European Journal of Nuclear Medicine and Molecular Imaging.
  • Al-Ostath, A., El-Naggar, M., & Abdelmonsef, A. H. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 14(24), 17036-17053.
  • Al-Dhfyan, A., Al-Ostath, A., El-Naggar, M., & Abdelmonsef, A. H. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(12), 2841.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 25(21), 5035.
  • El-Naggar, M., et al. (2023). Vanillin-tethered quinazolin-2,4-dione analogues through five- and/or six-membered nitrogen-containing heterocycles as antibacterial agents: synthesis, biological evaluation and molecular docking study. RSC Advances.
  • Al-Suwaidan, I. A., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI.
  • Al-Dhfyan, A., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches.
  • Vazquez, G. N. A., et al. (2009). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules.
  • Wang, T., et al. (2021).
  • Wang, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. European Journal of Medicinal Chemistry.
  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594.
  • ResearchGate. (n.d.). Synthetic approaches for 6-substituted 1H-quinazoline-2,4-diones(87, 89). Retrieved from [Link]

  • Wang, T., et al. (2021).
  • Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking.
  • DUD-E. (n.d.). All Targets. Retrieved from [Link]

  • Huang, H., et al. (2020). Pyridazino[1,6-b]quinazolinones as new anticancer scaffold: Synthesis, DNA intercalation, topoisomerase I inhibition and antitumor evaluation in vitro and in vivo. Bioorganic Chemistry.
  • Chen, L., et al. (2019). Hidden bias in the DUD-E dataset leads to misleading performance of deep learning in structure-based virtual screening. PLoS ONE.
  • Encyclopedia.pub. (2022). Small Molecule Deubiquitinase Enzymes Inhibitors. Retrieved from [Link]

  • CellarisBio. (n.d.). Publications. Retrieved from [Link]

  • Al-Dhfyan, A., et al. (2023). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 6-iodo-1H-quinazoline-2,4-dione

Introduction: The "Brick Dust" Challenge Welcome to the technical support hub for 6-iodo-1H-quinazoline-2,4-dione . If you are here, you are likely facing the "brick dust" phenomenon.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for 6-iodo-1H-quinazoline-2,4-dione . If you are here, you are likely facing the "brick dust" phenomenon. This molecule is notorious for its high melting point (>300°C) and extreme insolubility in standard organic solvents (DCM, Toluene, Ethanol).

This guide moves beyond generic advice. It treats the purification of this molecule not as a standard recrystallization problem, but as a particle engineering and surface chemistry challenge . The presence of the iodine atom at the C6 position increases lipophilicity and molecular weight, exacerbating the solubility issues common to the quinazolinedione scaffold.

Module 1: The "Gold Standard" Purification Protocol

Method: Acid-Base Reprecipitation

Theory: Because 6-iodo-1H-quinazoline-2,4-dione contains amide protons (N1-H and N3-H) with pKa values typically in the range of 9–11, it functions as a weak acid. It forms water-soluble salts in strong bases (NaOH, KOH) but precipitates instantly upon acidification. This property is the primary lever for purification, allowing you to filter out non-acidic impurities (unreacted ureas, neutral byproducts) while the product is in solution, and leave behind acidic impurities in the mother liquor upon controlled precipitation.

The Workflow:

AcidBasePurification Start Crude Solid (Grey/Brown) Dissolve Dissolve in 2M NaOH (Heat to 50°C if needed) Start->Dissolve Check Is Solution Clear? Dissolve->Check Filter Filter Hot (Celite pad) Remove insoluble neutrals Check->Filter No (Turbid) Acidify Slow Acidification (2M HCl) to pH 2-3 Check->Acidify Yes Filter->Acidify Precipitate Precipitate Forms (White/Off-White) Acidify->Precipitate Wash Wash: H2O (Salts) -> MeOH (Organics) Precipitate->Wash Final Pure Product >98% HPLC Wash->Final

Caption: Logical flow for Acid-Base Reprecipitation. Critical control points are the filtration of the basic solution and the pH endpoint during acidification.

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in 2M NaOH (10 mL per gram of solid). Stir vigorously.

    • Troubleshooting: If dissolution is slow, warm to 50°C. Do not boil, as this may hydrolyze the iodine or the ring system over extended periods.

  • Filtration (Critical): While the solution is basic, filter it through a Celite pad.

    • Why? This removes unreacted urea (if fusion method was used) and non-acidic "tar" byproducts that do not dissolve in base. The filtrate should be clear yellow/amber.

  • Precipitation: Cool the filtrate to room temperature. Slowly add 2M HCl dropwise with vigorous stirring.

    • Observation: The solution will cloud over. Continue adding acid until the pH reaches 2–3 . Do not stop at neutral pH; the dione requires acidic conditions to fully protonate and precipitate quantitatively.

  • Collection: Filter the resulting white/pale-yellow solid.

  • The "Displacement" Wash: Wash the filter cake sequentially:

    • Water (3x): Removes NaCl and trapped acid.

    • Methanol (2x): Removes trace organic impurities and helps dry the solid. (The product is virtually insoluble in MeOH).

Module 2: Removing Specific Impurities (Slurry Washes)

Recrystallization is often impossible due to low solubility. Instead, use Digestion (Slurry Washing) . This relies on the principle that impurities are more soluble in hot solvents than the "brick dust" product.

Solvent Selection Guide:

Impurity TypeRecommended SolventTemperatureMechanism
Unreacted Urea / Cyanuric Acid Water 90°CUrea is highly water-soluble; Product is insoluble.
Anthranilic Acid Derivatives Methanol or Ethanol RefluxAmines dissolve in hot alcohols; Product remains solid.[1]
Colored Tars / Oxidation Products DMF or DMSO RecrystallizationOnly use if necessary. Dissolve hot, add water to crash out.
Iodine (Free I2) Na2S2O3 (aq) RTThiosulfate reduces free iodine (pink/brown) to iodide (colorless).

Protocol: The Methanol Digestion

  • Place the dried solid in a round-bottom flask.

  • Add Methanol (15 mL/g).

  • Heat to reflux for 30 minutes with vigorous stirring.

  • Filter while hot.

  • Result: The filtrate will turn yellow/brown (impurities), while the filter cake remains white (pure product).

Module 3: Iodine Stability & Handling

The C6-Iodine atom is a reactive handle (useful for Suzuki/Sonogashira couplings later) but introduces stability concerns during purification.

Risk Factors:

  • Photolysis: Aryl iodides can cleave under intense light, turning the solid pink/purple.

    • Mitigation: Wrap flasks in aluminum foil during reflux steps. Dry the final product in the dark.

  • De-iodination: Avoid using Zinc/Acetic acid or other reducing metals during workup, as this can reduce the C-I bond to C-H.

Troubleshooting FAQs

Q1: My product is turning pink during drying. What is happening?

  • Cause: Free iodine release due to light exposure or trace oxidation.

  • Fix: Wash the solid with a 5% aqueous Sodium Thiosulfate solution. This reduces volatile Iodine (

    
    ) to soluble Iodide (
    
    
    
    ). Dry in a vacuum oven covered with foil.

Q2: I cannot get the solid to dissolve in 2M NaOH.

  • Cause: You may have formed the "Sodium Salt" precipitate, which can be less soluble than expected in high ionic strength solutions (Common Ion Effect).

  • Fix: Dilute the mixture with more water. If that fails, switch to KOH , as potassium salts of quinazolines often have different solubility profiles.

Q3: HPLC shows a "ghost peak" that disappears in different runs.

  • Cause: Sample precipitation in the injector loop. The molecule is likely crashing out when the DMSO sample plug hits the aqueous mobile phase.

  • Fix: Ensure your sample diluent matches the mobile phase start conditions as closely as possible, or reduce the injection volume. Use a heated column (40°C) to maintain solubility.

Q4: Can I use Column Chromatography?

  • Answer: Avoid it if possible. The compound trails badly on silica due to low solubility and high polarity.

  • Alternative: If you must run a column, use a highly polar eluent: DCM:MeOH (90:10) or CHCl3:MeOH (90:10) . You will likely need to load the sample as a "dry load" (adsorbed onto Celite) because it won't dissolve in the eluent.

References

  • Synthesis of Quinazoline-2,4-dione Alkaloids

    • Title: Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species.[2]

    • Source: Molecules (MDPI), 2009.
    • Relevance: details the urea fusion and basic workup procedures relevant to the dione core.
    • URL:[Link][3]

  • Solubility and Recrystallization Data

    • Title: Quinazoline-2,4(1H,3H)-dione.[2][3][4][5][6][7]

    • Source: PubMed Central (NIH), Acta Crystallogr Sect E Struct Rep Online, 2008.
    • Relevance: Confirms the crystal structure and hydrogen bonding network that leads to "brick dust" insolubility; suggests water/acid reprecipit
    • URL:[Link]

  • Green Synthesis & Catalysis (Alternative Routes)

    • Title: Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile.
    • Source: Catalysis Science & Technology (RSC), 2013.
    • Relevance: Provides context on base-catalyzed form
    • URL:[Link]

  • Chemical Properties & Identifiers

    • Title: 2,4-Dichloro-6-iodoquinazoline (Precursor/Analog D
    • Source: PubChem (NIH).
    • Relevance: Provides physical property data (molecular weight, lipophilicity) for the 6-iodo substituted core.
    • URL:[Link]

Sources

Optimization

optimizing reaction conditions for 6-iodo-1H-quinazoline-2,4-dione synthesis

Current Status: Operational Ticket ID: CHEM-SYN-6IQD Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting[1] Executive Summary & Route Selection User Advisory:...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SYN-6IQD Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting[1]

Executive Summary & Route Selection

User Advisory: The synthesis of 6-iodo-1H-quinazoline-2,4-dione (also known as 6-iodo-benzoyleneurea) presents two distinct challenges: regioselectivity and solubility .[1]

We recommend Route A (Cyclization) for pharmaceutical-grade purity requirements, as the iodine atom is pre-installed in the correct position. Route B (Direct Iodination) should only be used if the quinazoline-2,4-dione scaffold is already available in bulk and downstream purification capabilities (HPLC prep) are available to remove the C8-iodo isomer.[1]

Decision Matrix: Select Your Workflow

RouteSelection Start Start: Select Precursor Q1 Do you have 2-amino-5-iodobenzoic acid? Start->Q1 Q2 Do you have Quinazoline-2,4-dione? Q1->Q2 No RouteA ROUTE A: Cyclization (High Regiocontrol) Q1->RouteA Yes Q2->Start No (Purchase Precursors) RouteB ROUTE B: Direct Iodination (Lower Cost, Lower Purity) Q2->RouteB Yes

Figure 1: Strategic decision tree for selecting the synthetic pathway based on available starting materials and purity requirements.

Protocol A: Cyclization (The "Gold Standard")

Applicability: High-purity synthesis for SAR studies or scale-up.[1] Mechanism: Fusion of 2-amino-5-iodobenzoic acid with urea.[1]

The Mechanism of Action

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the urea carbonyl, followed by cyclization and loss of ammonia.

CyclizationMech SM 2-amino-5-iodobenzoic acid + Urea Inter1 Ureido Intermediate (Open Chain) SM->Inter1 140-150°C - NH3 TS Cyclization (- H2O) Inter1->TS 160-180°C Prod 6-Iodo-1H-quinazoline-2,4-dione TS->Prod

Figure 2: Mechanistic pathway of the urea fusion synthesis.[1]

Optimized Protocol

Reagents:

  • 2-Amino-5-iodobenzoic acid (1.0 equiv)[1]

  • Urea (5.0 - 10.0 equiv) — Excess is critical to act as solvent and reactant.[1]

  • Acetic Acid (glacial) or DMF (optional, for solvent-based modification).[1]

Step-by-Step Guide:

  • Mixing: Grind 2-amino-5-iodobenzoic acid and urea (1:5 ratio w/w) into a fine powder. Homogeneity is key to preventing charring.[1]

  • Fusion: Place the mixture in a round-bottom flask. Heat to 150°C until the mixture melts into a clear/semi-clear liquid. Evolution of ammonia gas (

    
    ) will be observed.[1]
    
  • Cyclization: Increase temperature to 180°C and hold for 2–4 hours. The mixture will eventually solidify as the product (which has a higher melting point) forms.[1]

  • Work-up (The "Solubility Trick"):

    • Cool the solid mass to ~80°C.

    • Add warm water and triturate to dissolve excess urea.[1]

    • Filter the solid.[1][2]

    • Purification: Suspend the crude solid in 1N NaOH (it will dissolve as the sodium salt). Filter off any insoluble impurities.[1] Acidify the filtrate with concentrated HCl to pH 2. The pure product will precipitate as a white/off-white solid.[1]

Critical Parameters Table
ParameterOptimal RangeWhy?
Urea Ratio 5–10 equivPrevents solidification before reaction completion.[1]
Temperature 160–180°CBelow 150°C yields the uncyclized ureido intermediate.[1]
Time 3–5 HoursExtended heating causes thermal decomposition (browning).[1]

Protocol B: Direct Iodination (The "Retrofit")

Applicability: When starting with quinazoline-2,4-dione.[1][3] Risk: Formation of 8-iodo and 6,8-diiodo byproducts.[1]

Optimized Protocol

Reagents:

  • Quinazoline-2,4-dione (1.0 equiv)[1]

  • Iodine Monochloride (ICl) (1.2 equiv)[1]

  • Solvent: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Guide:

  • Dissolution: Suspend quinazoline-2,4-dione in glacial acetic acid. (Note: It will not fully dissolve at RT).[1]

  • Activation: Heat to 90–100°C . The solubility improves slightly.

  • Addition: Add ICl dropwise over 30 minutes. The solution will turn dark red/brown.[1]

  • Reaction: Reflux for 6–12 hours.

  • Quench: Pour reaction mixture into ice water containing Sodium Thiosulfate (

    
    ). This reduces unreacted iodine (purple/brown) to iodide (colorless), revealing the true color of the precipitate.
    

Troubleshooting & FAQs

Issue 1: "My product is a sticky brown gum."
  • Diagnosis: Incomplete fusion or thermal decomposition (Route A).[1]

  • Fix:

    • Ensure the starting material was finely ground with urea.[1]

    • Use the Solvent-Assisted Method : Instead of neat fusion, reflux the reactants in glacial acetic acid for 12 hours. Yields are lower, but purity is higher and "gumming" is eliminated.[1]

Issue 2: "The product won't dissolve for NMR analysis."
  • Diagnosis: Quinazoline-2,4-diones are notorious for poor solubility due to strong intermolecular hydrogen bonding (dimerization).[1]

  • Fix:

    • Standard: DMSO-d6 + Heat (warm the NMR tube to 50°C).[1]

    • Advanced: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the DMSO-d6.[1] This breaks the H-bonds.[1]

    • Alternative: Dissolve in

      
       (converts to the disodium salt).[1]
      
Issue 3: "I have a mixture of 6-iodo and 8-iodo isomers."
  • Diagnosis: This occurs in Route B (Direct Iodination).[1] The N1 nitrogen directs ortho (C8) and para (C6).[1] While para is sterically favored, ortho still occurs.[1]

  • Fix:

    • Recrystallization: Use DMF/Water .[1] Dissolve in hot DMF, then slowly add water until turbidity appears.[1] Cool slowly. The 6-iodo isomer is generally less soluble and crystallizes first.[1]

Issue 4: "The yield is very low (<40%)."
  • Diagnosis: Loss of product during the acid/base workup.

  • Fix: When acidifying the NaOH solution to precipitate the product, ensure the pH reaches 2.0 . The pKa of the N3 proton is approx 10-11, but the compound can form supersaturated solutions. Stir the acidic solution for 30 minutes to ensure complete precipitation.

References

  • Synthesis of Quinazoline-2,4-dione Derivatives

    • Title: Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species.[1][3]

    • Source: MDPI (Molecules 2001).[1]

    • Relevance: Establishes baseline solubility and methyl
    • URL:[Link][1][3][4]

  • Microwave-Assisted Niementowski Synthesis

    • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
    • Source: Frontiers in Chemistry (2018).[1]

    • Relevance: Validates the urea/anthranilic acid cyclization mechanism and offers faster alternatives.[1]

    • URL:[Link]

  • Regioselective Iodination

    • Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[5]

    • Source: RSC Advances (2015).[1]

    • Relevance: Provides mechanistic insight into why C6 is favored over C8 during direct iodination.[1]

    • URL:[Link]

  • Biological Activity & Structure

    • Title: Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent.[1][6]

    • Source: NIH / PubMed Central (2024).[1]

    • Relevance: Confirms the structural integrity and analysis methods (NMR/MIC)
    • URL:[Link]

Sources

Troubleshooting

minimizing off-target effects of 6-iodo-1H-quinazoline-2,4-dione

The following Technical Support Center guide addresses the minimization of off-target effects for 6-iodo-1H-quinazoline-2,4-dione , a compound belonging to a class of "privileged scaffolds" frequently utilized as antagon...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the minimization of off-target effects for 6-iodo-1H-quinazoline-2,4-dione , a compound belonging to a class of "privileged scaffolds" frequently utilized as antagonists for ionotropic glutamate receptors (iGluRs) and as intermediates in the synthesis of kinase and PARP inhibitors.

Product Profile & Mechanism
  • Chemical Class: Quinazoline-2,4-dione.[1][2][3][4][5][6][7][8]

  • Primary Biological Target: Ionotropic Glutamate Receptors (AMPA/Kainate receptors and the Glycine-binding site of NMDA receptors).

  • Mechanism of Action: Competitive antagonism.

  • Key Challenge: The quinazolinedione core is a "privileged structure," meaning it possesses inherent affinity for multiple binding pockets (e.g., kinases, PARP, bacterial gyrase), necessitating rigorous controls to distinguish specific receptor blockade from off-target promiscuity.

Part 1: Troubleshooting Guides (FAQ)

Issue 1: Distinguishing AMPA/Kainate Blockade from NMDA Glycine-Site Inhibition

User Query: "I am using 6-iodo-1H-quinazoline-2,4-dione to block AMPA receptors in hippocampal slices, but I suspect I am also dampening NMDA currents. How do I isolate the specific effect?"

Technical Analysis: Quinazoline-2,4-diones are structural mimics of the glutamate and glycine agonists. While 6-substitution (like Iodine) often biases selectivity toward AMPA/Kainate receptors, high concentrations can cross-react with the glycine-binding site (co-agonist site) of the NMDA receptor, leading to "mixed" inhibition.

Troubleshooting Protocol:

  • The "Add-Back" Validation:

    • Perform your standard inhibition experiment.

    • Step A: Apply the compound and observe current reduction.

    • Step B: In the continued presence of the inhibitor, add high concentrations of D-Serine (100 µM) or Glycine (100 µM) .

    • Interpretation: If the inhibition is reversed by D-Serine/Glycine, the compound is acting off-target at the NMDA glycine site. If inhibition persists, it is likely mediating the desired AMPA/Kainate blockade.

  • Use of Selective Pharmacological Isolators:

    • Always conduct the experiment in the presence of D-AP5 (50 µM) (to strip out all NMDA components) if your focus is purely AMPA.

    • Conversely, if studying NMDA effects, include NBQX (10 µM) to block AMPA receptors, ensuring any residual current is NMDA-mediated.

Issue 2: Erratic Dose-Response Curves (The "Aggregation" False Positive)

User Query: "My IC50 values are shifting between experiments, and I see steep inhibition curves (Hill slope > 2). Is the compound degrading?"

Technical Analysis: The 6-iodo substituent significantly increases the lipophilicity of the quinazolinedione core. In aqueous buffers (ACSF, PBS), these planar aromatic molecules are prone to colloidal aggregation . These aggregates sequester proteins non-specifically, causing false-positive inhibition that looks like high potency.

Troubleshooting Protocol:

  • Detergent Control:

    • Repeat the assay with the addition of 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer.

    • Result: If the IC50 increases (potency drops) significantly in the presence of detergent, your previous results were likely due to non-specific aggregation (an artifact). True ligand-receptor binding is generally unaffected by low detergent concentrations.

  • Solubility Limit Check:

    • Do not exceed 100 µM in aqueous media without a solubility carrier. Ensure the final DMSO concentration is constant (e.g., 0.1%) across all doses.

Issue 3: Unexpected Cytotoxicity in Long-Term Assays

User Query: "I am using the compound for chronic incubation (24h+) to study receptor downregulation, but the cells are dying. Is this excitotoxicity?"

Technical Analysis: While intended as a glutamate antagonist (which should be neuroprotective), the quinazoline-2,4-dione scaffold is structurally similar to inhibitors of Poly(ADP-ribose) polymerase (PARP) and certain kinases (e.g., EGFR, CDK5). High-dose, long-term exposure may inhibit DNA repair mechanisms or essential cell-cycle kinases, leading to apoptosis unrelated to glutamate signaling.

Troubleshooting Protocol:

  • The "Rescue" Experiment:

    • Co-treat with a known, structurally distinct AMPA antagonist (e.g., NBQX or CNQX ) at a low concentration.

    • If 6-iodo-1H-quinazoline-2,4-dione causes toxicity beyond what is seen with NBQX, the effect is off-target.

  • Dose De-escalation:

    • Calculate the minimal effective concentration (MEC) from acute electrophysiology data. Do not exceed 5x MEC for chronic incubations. Off-target enzyme inhibition often requires concentrations 10-100x higher than receptor binding.

Part 2: Validated Experimental Workflows

Protocol A: Quantitative Selectivity Profiling

To confirm the compound's specificity in your system, execute this tiered profiling workflow.

StepReagent/ConditionPurposeTarget Outcome
1 Agonist Selection Apply AMPA (10 µM) + Cyclothiazide (50 µM)Isolate non-desensitizing AMPA currents.
2 Test Compound Apply 6-iodo-1H-quinazoline-2,4-dione (Titrate 0.1 - 10 µM)Establish On-Target IC50.
3 NMDA Check Washout. Apply NMDA (50 µM) + Glycine (10 µM).Activate NMDA receptors.
4 Off-Target Test Apply Test Compound (at 10x AMPA IC50).Assess cross-reactivity at NMDA receptors.
5 GABA Check Apply GABA (10 µM) + Test Compound.Rule out GABA-A receptor modulation (common with benzodiazepine-like structures).
Protocol B: Minimizing Physicochemical Artifacts
  • Stock Preparation: Dissolve 6-iodo-1H-quinazoline-2,4-dione in 100% DMSO to 50 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute into warm (37°C) media immediately prior to use. Vortex vigorously.

  • Visual Check: Inspect for "oiling out" or precipitate formation under 40x microscopy if concentrations >50 µM are used.

Part 3: Mechanistic Visualization

The following diagram illustrates the glutamatergic synapse and the precise intervention points. It highlights where 6-iodo-1H-quinazoline-2,4-dione acts (On-Target) and where it may cause interference (Off-Target).

GlutamateSignaling cluster_synapse Glutamatergic Synapse cluster_receptors cluster_offtargets Intracellular Off-Targets (High Dose) Glutamate Glutamate (Ligand) AMPA AMPA Receptor (Primary Target) Glutamate->AMPA Activation NMDA NMDA Receptor (Glycine Site) Glutamate->NMDA Activation Glycine Glycine (Co-Agonist) Glycine->NMDA Co-Activation Kainate Kainate Receptor (Secondary Target) PARP PARP Enzymes (DNA Repair) Kinase Kinases (e.g., EGFR) (Cell Cycle) Compound 6-iodo-1H-quinazoline-2,4-dione Compound->AMPA Competitive Antagonism Compound->Kainate Antagonism Compound->NMDA Cross-reactivity (Glycine Site) Compound->PARP Structural Mimicry (Potential Toxicity)

Caption: Mechanistic map showing the primary antagonism of AMPA/Kainate receptors and potential off-target interactions at the NMDA glycine site and intracellular enzymes.

References

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents. (2025). MDPI. Available at: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2025).[4][9] NIH. Available at: [Link]

  • 3-Hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors. (2010). PubMed. Available at: [Link]

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (2025). PubMed. Available at: [Link]

  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. (2010). NIH. Available at: [Link]

Sources

Optimization

Technical Support Center: Addressing Metabolic Instability of 6-iodo-1H-quinazoline-2,4-dione

Introduction: The 6-iodo-1H-quinazoline-2,4-dione scaffold is a promising heterocyclic structure utilized in the development of novel therapeutics, including inhibitors for enzymes like PARP and agents targeting various...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 6-iodo-1H-quinazoline-2,4-dione scaffold is a promising heterocyclic structure utilized in the development of novel therapeutics, including inhibitors for enzymes like PARP and agents targeting various cancers.[1][2][3] However, researchers frequently encounter challenges with its metabolic instability, leading to rapid clearance and poor in vivo exposure that can hinder preclinical development. This guide provides a comprehensive resource for troubleshooting these issues, explaining the underlying metabolic pathways and offering validated experimental protocols to diagnose and mitigate them. While the metabolism of quinazoline-2,4-diones is not yet extensively documented, this guide synthesizes established principles of drug metabolism with specific data on related scaffolds to provide actionable insights.[4]

Frequently Asked Questions (FAQs)

Q1: My 6-iodo-1H-quinazoline-2,4-dione derivative shows high clearance in human liver microsomes (HLM). What are the most likely metabolic hotspots on the molecule?

A1: Based on the structure, there are three primary regions susceptible to metabolic modification by Phase I and Phase II enzymes:[5]

  • Aromatic Ring Hydroxylation: The benzo portion of the quinazoline ring is a prime target for Cytochrome P450 (CYP) enzymes. Oxidation will likely occur at the positions most electronically activated and sterically accessible, typically C-5, C-7, or C-8.

  • Deiodination: The C-I bond at the 6-position can be a metabolic liability. While less common than C-Cl or C-Br cleavage, enzymatic deiodination can occur, catalyzed by enzymes such as deiodinases or certain CYPs, leading to the formation of the parent quinazoline-2,4-dione.[6][7]

  • N-Glucuronidation: The nitrogen atoms at positions 1 and 3 are potential sites for Phase II conjugation by UDP-glucuronosyltransferases (UGTs).[8] This is especially likely if the compound has poor solubility or if Phase I metabolism introduces a hydroxyl group that can also be conjugated.

Q2: Which specific metabolic enzymes are most likely responsible for the degradation?

A2: The primary culprits are typically:

  • Cytochrome P450 (CYP) Isoforms: Especially CYP3A4, CYP2D6, and CYP2C9, which are responsible for the bulk of xenobiotic oxidation.[8]

  • Aldehyde Oxidase (AO): For related nitrogen-containing heterocyclic scaffolds like azaquinazolines, AO is a known metabolic pathway.[9] It is plausible that AO could contribute to the metabolism of the quinazoline-2,4-dione core.

  • UDP-glucuronosyltransferases (UGTs): These are the key enzymes for the N-glucuronidation mentioned in A1.

Q3: Is the iodine atom helping or hurting my compound's stability?

A3: The iodine atom has a dual role. It significantly alters the electronic properties of the ring, which can influence binding to the target protein. However, its bulk may sterically hinder the approach of some metabolic enzymes. Conversely, it can be a site of direct metabolism (deiodination) or it can electronically activate other positions on the ring, making them more susceptible to oxidation. Its net effect is context-dependent and must be determined experimentally.

Q4: My compound is stable in microsomes but has low oral bioavailability. What could be the issue?

A4: This classic discrepancy often points towards three possibilities:

  • High First-Pass Phase II Metabolism: The compound may be rapidly conjugated (e.g., glucuronidated) in the gut wall or liver, a process not always fully captured in standard microsomal stability assays unless supplemented with cofactors like UDPGA.

  • Poor Permeability: The molecule may not be efficiently absorbed from the gastrointestinal tract.

  • Transporter-Mediated Efflux: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which pump it back into the GI lumen after absorption.[10]

Troubleshooting Guide 1: High Clearance in In Vitro Metabolism Assays

This guide addresses the common problem of rapid compound turnover when incubated with liver microsomes or hepatocytes.

Observed Problem: The half-life (t½) of 6-iodo-1H-quinazoline-2,4-dione is <15 minutes in a standard Human Liver Microsome (HLM) stability assay.

Underlying Cause: This points to rapid Phase I metabolism, most likely CYP-mediated oxidation or, less commonly, AO-mediated metabolism.

Workflow for Metabolite Identification and Mitigation

G cluster_0 Phase 1: Metabolite Identification cluster_1 Phase 2: Reaction Phenotyping cluster_2 Phase 3: Structure-Based Redesign A Incubate Compound with NADPH-supplemented HLM B Analyze Supernatant by LC-MS/MS A->B C Identify Metabolites (M+16, M-126) B->C G Metabolic Hotspot Identified C->G Metabolite info D Incubate with specific recombinant CYP enzymes F Identify responsible CYP isoform(s) D->F E Use CYP-specific chemical inhibitors in HLM assay E->F F->G Enzyme info H Block Hotspot: - Introduce Fluorine - Add bulky group G->H I Re-synthesize Analog H->I J Re-run HLM Assay I->J

Caption: Workflow for troubleshooting high Phase I metabolic clearance.

Step-by-Step Experimental Protocols

Protocol 1: Metabolite Identification using LC-MS/MS

  • Incubation: Prepare a reaction mixture containing your compound (1-5 µM), pooled Human Liver Microsomes (0.5 mg/mL), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding NADPH (1 mM final concentration). Include a control reaction without NADPH.

  • Time Points: Aliquot and quench the reaction at multiple time points (e.g., 0, 5, 15, 30, 60 min) by adding a 2:1 ratio of ice-cold acetonitrile containing an internal standard.

  • Sample Prep: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer. Search for expected mass shifts:

    • Hydroxylation: M+16 Da

    • Deiodination: M-126 Da (loss of Iodine, addition of Hydrogen)

Protocol 2: Reaction Phenotyping with Recombinant CYPs

  • Setup: Incubate your compound (1 µM) with a panel of individual, commercially available recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) and a cytochrome P450 reductase, supplemented with NADPH.

  • Analysis: Monitor the depletion of the parent compound over time using LC-MS/MS. The enzyme that shows the highest rate of metabolism is the primary contributor.

Data Interpretation and Strategic Response

Once the metabolic hotspot and responsible enzyme are known, a rational, structure-based redesign can be implemented.

Metabolic Transformation Common Cause Recommended Strategy Example Modification
Aromatic Hydroxylation CYP3A4, CYP2D6Block the site of metabolism sterically or electronically.[11]Introduce a fluorine or trifluoromethyl group adjacent to the oxidation site.
Deiodination Deiodinases, CYPsReplace iodine with a more stable group that maintains activity.Replace 6-iodo with 6-chloro, 6-cyano, or 6-trifluoromethyl.
N-Dealkylation (if N-subst.) CYP3A4, CYP2C9Increase steric bulk around the nitrogen or replace alkyl group.Change an N-methyl group to an N-cyclopropyl group.

Troubleshooting Guide 2: Addressing Phase II Metabolic Liabilities

This guide focuses on issues arising from conjugation reactions, which often manifest as poor in vivo exposure despite acceptable microsomal stability.

Observed Problem: Compound is stable in NADPH-supplemented HLM (t½ > 60 min), but shows low exposure and a short half-life in pharmacokinetic (PK) studies.

Underlying Cause: This strongly suggests rapid clearance via Phase II conjugation, most commonly glucuronidation at the N1 or N3 position of the quinazoline core.

Predicted Metabolic Pathways of 6-iodo-1H-quinazoline-2,4-dione

G cluster_phase1 Phase I Metabolism (CYPs, AO) cluster_phase2 Phase II Metabolism (UGTs) Parent 6-Iodo-1H-quinazoline-2,4-dione Metabolite_OH Hydroxylated Metabolite (M+16) Parent->Metabolite_OH Oxidation Metabolite_Deiodo Deiodinated Metabolite (M-126) Parent->Metabolite_Deiodo Deiodination N_Glucuronide N-Glucuronide (M+176) Parent->N_Glucuronide Direct Conjugation O_Glucuronide O-Glucuronide (M+16+176) Metabolite_OH->O_Glucuronide Conjugation

Caption: Predicted Phase I and Phase II metabolic pathways.

Step-by-Step Experimental Protocols

Protocol 3: Screening for Glucuronide Formation

  • Incubation: Prepare a reaction mixture as in Protocol 1, but supplement it with both NADPH (1 mM) and Uridine 5'-diphosphoglucuronic acid (UDPGA, 2 mM), a necessary cofactor for UGT enzymes. It is also critical to add a pore-forming agent like alamethicin (25 µg/mL) to disrupt the microsomal membrane and allow UDPGA access to the enzyme's active site.

  • Analysis: Use LC-MS/MS to look for the parent compound and potential glucuronide conjugates (M+176 Da).

  • Confirmation: To confirm that the new peak is a glucuronide, treat a sample of the incubate with β-glucuronidase enzyme. If the M+176 peak disappears and the parent peak (M) increases, it confirms the presence of a glucuronide metabolite.

Strategic Response

If N-glucuronidation is confirmed as a major clearance pathway, medicinal chemistry strategies should focus on sterically shielding the susceptible nitrogen atoms.

  • Introduce Steric Hindrance: Adding a small, metabolically stable substituent (e.g., a methyl or cyclopropyl group) to the N1 or N3 position can prevent the bulky glucuronide group from being added by UGTs. This modification must be carefully evaluated to ensure it does not negatively impact the compound's primary biological activity. Structure-activity relationship (SAR) studies have shown that substitutions at these positions can significantly alter biological effects.[12]

By systematically applying these diagnostic and strategic workflows, researchers can effectively identify and address the metabolic liabilities of 6-iodo-1H-quinazoline-2,4-dione derivatives, ultimately improving their potential for successful drug development.

References

  • Investigating quinazoline-2,4-dione and fluoroquinolone scaffolds for antibiotic activity and metabolic stability. University of Iowa. Available from: [Link]

  • Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines. Oncotarget. Available from: [Link]

  • Quinazoline-2,4(1H, 3H)-dione Scaffold for development of a novel PARP-targeting PET probe for tumor imaging. PubMed. Available from: [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available from: [Link]

  • Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. PubMed Central. Available from: [Link]

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. MDPI. Available from: [Link]

  • Drug-Induced Glucose Metabolism Disorders: Role of Aryl Hydrocarbon Receptor. PubMed. Available from: [Link]

  • Regulation of renal cytochrome P450s by thyroid hormone in diabetic rats. PubMed. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. National Institutes of Health. Available from: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. Available from: [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. Available from: [Link]

  • Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. PubMed Central. Available from: [Link]

  • Drug-Induced Glucose Metabolism Disorders: Role of Aryl Hydrocarbon Receptor. MDPI. Available from: [Link]

  • Iodothyronine deiodinase. Wikipedia. Available from: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. Available from: [Link]

  • Structure-activity relationship and properties optimization of a series of quinazoline-2,4-diones as inhibitors of the canonical Wnt pathway. PubMed. Available from: [Link]

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine. PubMed Central. Available from: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. Available from: [Link]

  • Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. PubMed. Available from: [Link]

  • 3-Hydroxy-1H-quinazoline-2,4-dione as a New Scaffold To Develop Potent and Selective Inhibitors of the Tumor-Associated Carbonic Anhydrases IX and XII. PubMed. Available from: [Link]

  • Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. Available from: [Link]

  • Drug Metabolism: Phase I and Phase II Metabolic Pathways. ResearchGate. Available from: [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Europe PMC. Available from: [Link]

  • Drug Metabolism. Chemistry LibreTexts. Available from: [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. PubMed. Available from: [Link]

  • Deiodinases: implications of the local control of thyroid hormone action. PubMed Central. Available from: [Link]

  • How to improve metabolic stability in drug discovery. YouTube. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 6-Iodo-1H-quinazoline-2,4-dione

Welcome to the technical support center for the synthesis of 6-iodo-1H-quinazoline-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-iodo-1H-quinazoline-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we will address common challenges and provide in-depth, field-proven insights to ensure the successful and efficient production of this key chemical intermediate.

I. Overview of the Synthesis Pathway

The synthesis of 6-iodo-1H-quinazoline-2,4-dione typically proceeds through a two-step process: the iodination of anthranilic acid followed by cyclization with urea. Understanding the nuances of each step is critical for a successful scale-up.

Synthesis_Pathway A Anthranilic Acid B 5-Iodoanthranilic Acid A->B Iodination (e.g., ICl, NIS) C 6-Iodo-1H-quinazoline-2,4-dione B->C Cyclization (Urea)

Caption: General synthesis pathway for 6-iodo-1H-quinazoline-2,4-dione.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues you may encounter during your experiments.

Step 1: Iodination of Anthranilic Acid
FAQ 1: What are the most common challenges when scaling up the iodination of anthranilic acid?

When moving from a lab scale to a larger production, several challenges can arise in the iodination of anthranilic acid to form 5-iodoanthranilic acid. These include:

  • Reaction Control and Exotherms: Iodination reactions can be exothermic. On a larger scale, heat dissipation becomes a significant issue. Without proper temperature control, side reactions can occur, leading to impurities and reduced yield.

  • Reagent Addition: The rate of addition of the iodinating agent is crucial. Too rapid addition can lead to localized high concentrations, promoting di-iodination or other side reactions.

  • Mixing and Homogeneity: Ensuring uniform mixing in a large reactor is more challenging. Poor mixing can result in incomplete reaction and variable product quality.

  • Product Precipitation: 5-Iodoanthranilic acid often precipitates from the reaction mixture. On a large scale, this can lead to stirring issues and difficulties in handling the slurry.[1]

Troubleshooting 1.1: Low Yield of 5-Iodoanthranilic Acid

Question: My yield of 5-iodoanthranilic acid is significantly lower than expected after scaling up. What could be the cause and how can I fix it?

Answer:

Several factors could contribute to a low yield. Let's break them down:

  • Incomplete Reaction:

    • Causality: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Ensure the reaction is stirred efficiently to maintain a homogenous mixture. You may need to extend the reaction time or slightly increase the temperature, but be cautious of promoting side reactions.

  • Side Reactions:

    • Causality: Over-iodination (di-iodination) or degradation of the starting material or product can occur if the reaction conditions are too harsh. The choice of iodinating agent is also critical. For instance, while iodine monochloride is effective, its reactivity needs to be carefully controlled.[1][2]

    • Solution:

      • Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. Use a jacketed reactor with a reliable cooling system.

      • Controlled Reagent Addition: Add the iodinating agent (e.g., a solution of iodine monochloride or N-iodosuccinimide) slowly and sub-surface to prevent localized high concentrations.

      • pH Control: The pH of the reaction can influence the rate and selectivity of the iodination.[2] Buffering the reaction mixture can sometimes be beneficial.

  • Loss During Work-up:

    • Causality: The product might be lost during filtration or washing due to its solubility in the wash solvents.

    • Solution: Carefully select your wash solvents. Use cold solvents to minimize solubility losses. Perform a small-scale solubility test to optimize the washing procedure.

Troubleshooting 1.2: Formation of Impurities

Question: I am observing significant impurities in my 5-iodoanthranilic acid. How can I identify and minimize them?

Answer:

Impurity profiling is key. Common impurities can include unreacted anthranilic acid, di-iodinated products, and other regioisomers.

  • Identification: Use techniques like LC-MS and NMR to identify the structure of the major impurities. This will provide clues about the side reactions occurring.

  • Minimization Strategies:

    • Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a slight excess might drive the reaction to completion, but a large excess will likely lead to di-iodination. Start with a 1:1 molar ratio and optimize from there.

    • Solvent Choice: The solvent can influence the reaction's selectivity. While chlorinated solvents have been traditionally used, it is advisable to avoid them if possible.[3] Acetic acid is a common solvent for this reaction.[1]

    • Purification: If impurities are still present, recrystallization of the 5-iodoanthranilic acid is often an effective purification method.[1]

Step 2: Cyclization to 6-Iodo-1H-quinazoline-2,4-dione
FAQ 2: What are the critical parameters for the cyclization of 5-iodoanthranilic acid with urea?

The cyclization step to form the quinazolinedione ring is typically a high-temperature condensation reaction. The critical parameters include:

  • Temperature: This reaction requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting materials or the product.

  • Reaction Time: The reaction needs to be heated for a sufficient duration to ensure complete conversion.

  • Molar Ratio of Reactants: The ratio of 5-iodoanthranilic acid to urea can impact the yield and purity of the final product.

  • Removal of Byproducts: The reaction releases water and ammonia. Efficient removal of these byproducts can help drive the reaction to completion.

Troubleshooting 2.1: Incomplete Cyclization

Question: My cyclization reaction is not going to completion, and I have a significant amount of unreacted 5-iodoanthranilic acid. What should I do?

Answer:

  • Temperature and Time:

    • Causality: The reaction temperature may be too low, or the reaction time may be too short.

    • Solution: Ensure your heating apparatus can maintain a stable and accurate high temperature. Monitor the reaction progress over time to determine the optimal reaction duration. Microwave-assisted synthesis can sometimes be a faster alternative to conventional heating.[4]

  • Urea Ratio:

    • Causality: An insufficient amount of urea will result in an incomplete reaction.

    • Solution: Using a slight excess of urea can help drive the reaction forward. Experiment with different molar ratios (e.g., 1:1.2, 1:1.5 of 5-iodoanthranilic acid to urea) to find the optimal condition.

  • Alternative Pathway: Isatoic Anhydride Intermediate:

    • Causality: A direct reaction with urea can sometimes be inefficient. Converting the 5-iodoanthranilic acid to the corresponding 6-iodoisatoic anhydride first can lead to a cleaner and more efficient cyclization.[5][6][7] Isatoic anhydrides are versatile building blocks for quinazolinediones.[5][6]

    • Solution: Consider a two-step approach where you first synthesize 6-iodoisatoic anhydride from 5-iodoanthranilic acid and then react it with a nitrogen source.

Alternative_Pathway A 5-Iodoanthranilic Acid B 6-Iodo-isatoic anhydride A->B Phosgene or equivalent C 6-Iodo-1H-quinazoline-2,4-dione B->C Ammonia or Urea

Caption: Alternative synthesis via a 6-iodoisatoic anhydride intermediate.

Troubleshooting 2.2: Product Purification and Characterization

Question: The crude 6-iodo-1H-quinazoline-2,4-dione is difficult to purify. What are the recommended methods?

Answer:

  • Recrystallization:

    • Causality: The crude product may contain unreacted starting materials, urea, and thermal decomposition byproducts.

    • Solution: Recrystallization from a suitable solvent is the most common purification method. Solvents like ethanol, dimethylformamide (DMF), or acetic acid can be effective.[8] The choice of solvent will depend on the impurity profile.

  • Washing:

    • Causality: Residual starting materials and soluble impurities can often be removed by washing the crude product.

    • Solution: Wash the filtered solid with hot water to remove any remaining urea and other water-soluble impurities.[9] Subsequently, washing with a suitable organic solvent can remove organic impurities.

  • Characterization:

    • Confirmation of Structure: The structure of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.[10][11]

    • Purity Analysis: Purity should be assessed by HPLC and melting point determination.

III. Experimental Protocols

Protocol 1: Synthesis of 5-Iodoanthranilic Acid

Disclaimer: This is a representative protocol and should be optimized for your specific scale and equipment. Always perform a thorough risk assessment before starting any chemical synthesis.

  • In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve anthranilic acid in glacial acetic acid.

  • Cool the solution to the desired temperature (e.g., 20°C).

  • Separately, prepare a solution of iodine monochloride in glacial acetic acid and cool it to 5°C.[1]

  • Slowly add the iodine monochloride solution to the stirred anthranilic acid solution, maintaining the reaction temperature below 25°C. The product will begin to precipitate.[1]

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.[1]

  • Filter the precipitate and wash it with cold water.[1]

  • Dry the product under vacuum at 90-100°C.

Protocol 2: Synthesis of 6-Iodo-1H-quinazoline-2,4-dione
  • In a high-temperature reactor, thoroughly mix 5-iodoanthranilic acid and urea.

  • Heat the mixture to the target temperature (typically in the range of 130-190°C) with efficient stirring.

  • Maintain the temperature for the optimized reaction time, monitoring the reaction progress by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Treat the solid residue with hot water to dissolve excess urea and other water-soluble impurities.

  • Filter the hot suspension and wash the solid with hot water, followed by a suitable organic solvent (e.g., ethanol).

  • Dry the purified 6-iodo-1H-quinazoline-2,4-dione under vacuum.

IV. Data Summary

ParameterStep 1: IodinationStep 2: Cyclization
Key Reactants Anthranilic Acid, Iodinating Agent5-Iodoanthranilic Acid, Urea
Typical Solvents Glacial Acetic AcidNone (neat) or high-boiling solvent
Temperature Range 15-25°C130-190°C
Common Impurities Di-iodinated products, unreacted starting materialUnreacted starting material, decomposition products
Purification Method RecrystallizationRecrystallization, Washing

V. References

  • Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025). [Source not further specified]

  • Synthesis of isatoic anhydride derivatives (microreview). (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). [Source not further specified]

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (n.d.). MDPI. Retrieved from [Link]

  • Understanding the Synthesis and Applications of 6-Iodo-4(H)-quinazolinone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Structure, aromatic properties and preparation of the quinazolin-4-one molecule. (2023). E3S Web of Conferences. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. (n.d.). [Source not further specified]

  • Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). (2022). [Source not further specified]

  • Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. (2019). The Royal Society of Chemistry.

  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthetic approaches for 6-substituted 1H-quinazoline-2,4-diones(87, 89). (n.d.). ResearchGate. Retrieved from [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2022). NIH.

  • SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. (2016). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). PMC.

  • Anthranilic acid, 5-iodo-. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • A green synthesis of isatoic anhydrides from isatins with urea-hydrogen peroxide complex and ultrasound. (2007). ResearchGate. Retrieved from [Link]

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2013). ResearchGate. Retrieved from [Link]

  • isatoic anhydride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • A practical route to 2-iodoanilines via the transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. (2019). Organic Chemistry Frontiers (RSC Publishing).

  • Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. (2022). [Source not further specified]

  • Iodine Conversion Chemistry in Aqueous Batteries: Challenges, Strategies, and Perspectives. (2023). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2016). PMC.

  • The kinetics studies on the rapid iodination of anthranilic acid by iodine monochloride in aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Iodine Activation: A General Method for Catalytic Enhancement of Thiolate Monolayer-Protected Metal Clusters. (n.d.). NIH.

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2018). [Source not further specified]

  • isatoic anhydride synthesis. (2014). Sciencemadness Discussion Board. Retrieved from [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2022). PMC - NIH.

  • Specific Solvent Issues with Iodination. (n.d.). Wordpress.

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. (n.d.). NIH.

  • Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Troubleshooting

optimizing crystallization conditions for 6-iodo-1H-quinazoline-2,4-dione

Optimization of Crystallization & Purification Architectures[1][2][3][4] Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with 6-iodo-1H-quinazoline-2,4-dio...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Crystallization & Purification Architectures[1][2][3][4]

Welcome to the Technical Support Center. This guide addresses the specific physicochemical challenges associated with 6-iodo-1H-quinazoline-2,4-dione (also known as 6-iodo-2,4-dihydroxyquinazoline). As a rigid, bicyclic heterocycle with a high melting point (>300°C) and strong intermolecular hydrogen bonding, this molecule behaves as "brick dust"—insoluble in most organic solvents and prone to retaining impurities.[1][2]

Below are the field-proven protocols and troubleshooting workflows designed to overcome these thermodynamic barriers.

Module 1: Solubility Profiling & Solvent Selection[1][3]

User Question: I cannot get the compound to dissolve in methanol, ethanol, or dichloromethane. What solvent system should I use for recrystallization?

Technical Response: The 6-iodo-1H-quinazoline-2,4-dione scaffold possesses a rigid lattice stabilized by dual hydrogen bond donors (N1-H, N3-H) and acceptors (C2=O, C4=O).[3][1][2] This lattice energy resists solvation by common protic or non-polar solvents.[3][1][2] You must utilize Polar Aprotic solvents or Chemical Dissolution (pH manipulation).[3][1][2]

Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingApplication
Polar Aprotic DMSO, DMF, NMP High Primary solvent for antisolvent crystallization.[3][1][2]
Acidic Glacial Acetic Acid Moderate (Hot) Excellent for thermal recrystallization; disrupts H-bonds.[3][1][2]
Basic Aqueous 1M NaOH / KOH High Chemical dissolution via deprotonation (Salt formation).[3][1][2]
Alcohols MeOH, EtOH, IPANegligible Antisolvents only.[1][2] Do not use for dissolution.[3][1][2]
Chlorinated DCM, ChloroformInsoluble Useful for washing away non-polar impurities.[1][2]

Expert Insight: For initial purification, avoid thermal recrystallization from high-boiling solvents (DMSO) as solvent removal is difficult.[3][1][2] Instead, prioritize Acid-Base Reprecipitation (Protocol A) for bulk cleaning, followed by Acetic Acid Recrystallization (Protocol B) for crystal form polishing.[3][1][2]

Module 2: Troubleshooting Common Issues

Issue 1: "The product is pink or brown."

Diagnosis: Iodine Leaching.[3][1][2] The synthesis (often from 2-amino-5-iodobenzoic acid) can liberate trace free iodine (


) or retain unreacted iodine-containing starting materials.[3][1][2] These impurities intercalate into the crystal lattice, causing discoloration.[1][2]

Corrective Action:

  • The Thiosulfate Wash: During the final filtration step, wash the filter cake with a 5% aqueous solution of Sodium Thiosulfate (

    
    ) .[1][2]
    
    • Mechanism:[3][1][2] Thiosulfate reduces insoluble, colored

      
       to water-soluble, colorless iodide ions (
      
      
      
      ), which wash away in the filtrate.[3][1][2]
  • Solvent Swap: If recrystallizing from DMF, ensure the DMF is fresh.[1][2] Old DMF decomposes to dimethylamine, which can react with the iodine moiety or the dione core at high temperatures.[1][2]

Issue 2: "I am getting a gel or amorphous solid instead of crystals."

Diagnosis: Rapid Supersaturation (Crash Precipitation).[3][1][2] When adding an antisolvent (e.g., water) to a DMSO solution, the solubility drops too fast, trapping solvent molecules and impurities in a disordered solid.[1][2]

Corrective Action:

  • Reverse Addition: Do not dump water into the DMSO solution. Instead, drop the DMSO solution into a large volume of stirring water . This controls the local supersaturation ratio more effectively.[3][1][2]

  • Ostwald Ripening: After precipitation, heat the slurry to 60-80°C for 1-2 hours, then cool slowly. This allows small, amorphous particles to dissolve and redeposit onto larger, more crystalline particles.[1][2]

Issue 3: "Filtration is extremely slow."

Diagnosis: Particle Size Distribution (Fines).[3][1][2] The compound has likely precipitated as micron-sized needles that clog the filter pores.[3][2]

Corrective Action:

  • Switch to Acetic Acid: Recrystallization from boiling glacial acetic acid typically yields larger, denser prisms compared to the needles obtained from DMSO/Water.[1][2]

  • Seeding: If using DMSO/Water, add 1% w/w of pure seed crystals just before the cloud point to promote growth over nucleation.[1][2]

Module 3: Validated Purification Protocols

Protocol A: Acid-Base Reprecipitation (Chemical Purification)

Best for: Removing starting materials and bulk purification of crude solids.[3][1][2]

  • Dissolution: Suspend crude 6-iodo-1H-quinazoline-2,4-dione in 1M NaOH (10 mL per gram). Stir until fully dissolved. The solution should be clear (yellow/brown).

    • Checkpoint: If solids remain, filter them off.[1][2][4][5] These are non-acidic impurities (e.g., urea derivatives).[1][2]

  • Precipitation: Slowly add 2M HCl dropwise to the filtrate while stirring vigorously.

    • Target pH: Adjust to pH 2-3.[3][1][2] The product will precipitate as a thick white/off-white solid.[3][2]

  • Digestion: Heat the slurry to 50°C for 30 minutes to coagulate the precipitate.

  • Filtration: Cool to room temperature, filter, and wash copiously with water (to remove NaCl) and then Methanol (to dry).

Protocol B: Glacial Acetic Acid Recrystallization (Crystal Engineering)

Best for: Final polishing, improving crystallinity, and removing trace colored impurities.[1][2]

  • Slurry: Suspend the solid in Glacial Acetic Acid (15-20 volumes).

  • Reflux: Heat to reflux (~118°C). The solid should dissolve completely.[3][1][2] If not, add more solvent in small increments.[1][2]

  • Hot Filtration: If black specks remain, filter the hot solution through a glass frit or Celite pad.

  • Crystallization: Allow the solution to cool slowly to room temperature without stirring (or with very slow stirring).

  • Isolation: Filter the resulting crystals. Wash with a small amount of cold acetic acid, followed by water to remove the acid traces.[1][2] Dry at >100°C under vacuum to remove lattice-bound acetic acid.[3][1][2]

Module 4: Process Visualization

Workflow Decision Logic

The following diagram illustrates the decision matrix for selecting the optimal purification route based on your specific impurity profile.

PurificationLogic Start Crude 6-iodo-1H-quinazoline-2,4-dione CheckSolubility Check Solubility in 1M NaOH Start->CheckSolubility Insoluble Insoluble Residue? CheckSolubility->Insoluble AcidBase Protocol A: Acid-Base Reprecipitation (Removes Non-Acidic Impurities) Insoluble->AcidBase Dissolves Fully FilterResidue Filter & Discard Solids Insoluble->FilterResidue Solids Remain CheckColor Is Product Colored (Pink/Brown)? AcidBase->CheckColor FilterResidue->AcidBase Filtrate ThioWash Thiosulfate Wash Step CheckColor->ThioWash Yes CheckCrystal Is Particle Size/Purity Sufficient? CheckColor->CheckCrystal No ThioWash->CheckCrystal AceticRecryst Protocol B: Glacial AcOH Recrystallization (Improves Crystallinity) CheckCrystal->AceticRecryst No (Amorphous/Impure) Final Pure, Crystalline Product CheckCrystal->Final Yes AceticRecryst->Final

Caption: Decision matrix for selecting between chemical purification (Acid-Base) and physical recrystallization (AcOH) based on impurity phenotype.

References

  • National Institutes of Health (NIH) - PubChem. 6-iodo-1H-quinazoline-2,4-dione Compound Summary. [3][1][2]

  • Makhanya, T. R., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate.[3][1][2] ACS Omega.[3][1][2] (Demonstrates solubility and purification challenges of the quinazoline-dione core). [1][2]

  • RSC Advances. Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile.[3][1][2] (Discusses the high melting point and stability of the dione scaffold).

  • University of Hertfordshire PPDB. 6-iodo-3-propylquinazoline-2,4(1H,3H)-dione Properties.[3][1][2][6] (Provides solubility data confirming low water solubility <1 mg/L).

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results with 6-iodo-1H-quinazoline-2,4-dione

Welcome to the technical support center for 6-iodo-1H-quinazoline-2,4-dione. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to help you...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-iodo-1H-quinazoline-2,4-dione. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific principles to help you navigate the complexities of working with this compound. Inconsistent results in biological assays are a common challenge, often stemming from the physicochemical properties of the small molecule itself or its interaction with the assay components. This guide provides a structured, question-and-answer approach to systematically identify and resolve these issues.

The quinazoline-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The addition of an iodine atom at the 6-position significantly influences its chemical reactivity and biological activity, making it a valuable tool for research but also introducing specific challenges in experimental handling.[5][6]

This guide is designed to empower you to diagnose problems methodically, ensuring the reliability and reproducibility of your data.

Section 1: Compound Integrity and Handling

The most frequent source of variability begins before the assay is even run. The physical state and preparation of your compound are critical. This section addresses common questions related to the handling of 6-iodo-1H-quinazoline-2,4-dione.

Q1: My IC50/EC50 values are shifting significantly between experiments. What is the first thing I should check?

A1: The first and most critical area to investigate is the integrity of your compound stock and your handling procedures. Inconsistency often originates from the initial steps of compound preparation.

Causality: 6-iodo-1H-quinazoline-2,4-dione is a solid organic compound with moderate solubility in many organic solvents.[5] Its stability in solution, especially after multiple freeze-thaw cycles or prolonged storage, can be a primary source of variability. Degradation or precipitation of the compound in your stock solution will directly lead to an inaccurate concentration being added to your assay, causing shifts in potency measurements.

Troubleshooting Steps:

  • Verify Stock Concentration: If possible, use a spectrophotometric or chromatographic method (e.g., HPLC-UV) to confirm the concentration of your primary stock solution. This validates your initial weighing and dissolution.

  • Assess Stock Solution Stability: Visually inspect your DMSO stock for any signs of precipitation. If you see crystals or cloudiness, the solution is compromised. Gentle warming (to 37°C) may help redissolve the compound, but precipitation is a strong indicator of supersaturation.

  • Implement Strict Aliquoting: Avoid repeated freeze-thaw cycles. Prepare single-use aliquots of your high-concentration stock in DMSO and store them at -20°C or -80°C in desiccated conditions. Discard an aliquot after its first use.

  • Consider Fresh Preparations: If variability persists, prepare a fresh stock solution from the solid compound for each critical experiment. This eliminates variables related to long-term solution stability.

Q2: I'm seeing precipitate in my assay wells after adding the compound. How does this affect my results and how can I fix it?

A2: Compound precipitation is a major cause of both inconsistent results and misleading artifacts.[7][8] It is crucial to address this issue systematically.

Causality: While 6-iodo-1H-quinazoline-2,4-dione may be soluble in 100% DMSO, its solubility dramatically decreases when diluted into aqueous assay buffers. When the compound precipitates, the actual concentration in solution (the bioavailable concentration) is much lower and unknown, invalidating your dose-response curve. Furthermore, precipitates can scatter light, leading to false positives in absorbance-based assays, or can adsorb fluorescent dyes, causing artifacts in fluorescence assays.

Troubleshooting Workflow:

cluster_0 Diagnosing Precipitation Issues A Inconsistent Results or Visual Precipitate Observed B Step 1: Determine Kinetic Solubility in Assay Buffer A->B C Is the highest tested concentration soluble? B->C D Yes: Precipitation is not the primary issue. Investigate other causes. C->D Soluble E No: The compound is precipitating. C->E Insoluble F Step 2: Mitigate Solubility Issues E->F G Option A: Lower the top concentration to the soluble range. F->G H Option B: Increase DMSO tolerance of the assay (if possible). F->H I Option C: Use solubility enhancers (e.g., BSA, cyclodextrins). F->I J Step 3: Re-run Experiment & Verify Results G->J H->J I->J

Caption: Workflow for addressing compound precipitation.

Experimental Protocol 1: Visual Kinetic Solubility Assessment

This protocol helps you determine the practical solubility limit of your compound in the final assay buffer.

  • Prepare Dilutions: In a clear 96-well plate, replicate the serial dilutions of your compound as you would for your assay, but use only the final assay buffer (containing all components except cells or target enzymes). Include a DMSO-only control.

  • Incubate: Incubate the plate under the same conditions (temperature, time) as your actual assay.

  • Visual Inspection: Examine the plate against a dark background. Look for cloudiness, haziness, or distinct particles. You can also use a plate reader to measure light scatter at a wavelength outside the absorbance of your compound (e.g., 600-700 nm).

  • Determine Limit: The highest concentration that remains perfectly clear is your practical solubility limit. Your assay's top concentration should not exceed this limit.

Parameter Recommendation Rationale
Max DMSO % in final assay ≤ 0.5% (cell-based), ≤ 1% (biochemical)Minimizes solvent effects on biological systems and reduces the risk of compound precipitation.
Solubility Enhancers 0.01% BSA, 0.1% Tween-20Can help keep hydrophobic compounds in solution, but must be tested for compatibility with the assay.
Pre-dilution Strategy Intermediate dilution in bufferDiluting the DMSO stock into a small volume of buffer before the final dilution can sometimes prevent shock precipitation.

Section 2: Assay-Specific Troubleshooting & Artifacts

Even with a properly handled compound, the specific technology of your assay can be a source of inconsistent or false results. Quinazoline derivatives can be potential Pan-Assay Interference Compounds (PAINS), which are notorious for producing false positives through various mechanisms.[9][10][11]

Q3: I'm seeing activity in my enzyme inhibition assay, but the results are erratic. How can I be sure it's genuine inhibition?

A3: Erratic results in enzyme assays can stem from multiple sources, including non-specific inhibition mechanisms or interference with the detection method. It is crucial to run the correct controls to validate your hits.[12][13]

Causality: True inhibitors bind to the enzyme in a specific manner (competitive, non-competitive, etc.).[14] However, apparent inhibition can be caused by:

  • Compound Aggregation: At certain concentrations, compounds can form aggregates that sequester and non-specifically denature the enzyme. This is a hallmark of many PAINS.

  • Reactivity: Some compounds can react covalently with the enzyme, often with amino acids like cysteine.[15]

  • Redox Activity: If your assay involves redox chemistry (e.g., using resazurin), the compound itself may be a redox-active agent, leading to false signals.[11]

Troubleshooting Steps & Key Controls:

  • Run a Detergent Control: Re-run the dose-response experiment in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced or abolished, it strongly suggests the compound was acting via aggregation.

  • Check for Time-Dependence: Pre-incubate the enzyme with the compound for varying lengths of time (e.g., 5, 30, 60 minutes) before adding the substrate. A time-dependent increase in inhibition may suggest covalent modification or slow-binding inhibition.

  • Perform a "Jump Dilution" (Reversibility Test):

    • Incubate the enzyme with a high concentration of the compound (e.g., 10x IC50).

    • Rapidly dilute the mixture 100-fold into assay buffer containing the substrate.

    • If the compound is a reversible inhibitor, its effect will be overcome by the dilution, and enzyme activity will recover quickly. If it is an irreversible (e.g., covalent) inhibitor, activity will not recover.

Q4: My compound is showing a strong signal in my fluorescence-based cell viability assay (e.g., AlamarBlue, CellTiter-Blue). How do I rule out assay interference?

A4: This is a critical validation step. Many quinazoline-based structures are fluorescent and can directly interfere with fluorescence-based readouts.

Causality: A positive "hit" in a fluorescence assay can be caused by true biological activity (e.g., increased cell viability) or by an artifact where the compound itself is fluorescent at the assay's excitation/emission wavelengths, or it directly reacts with and reduces the assay substrate (like resazurin).

cluster_1 Investigating Fluorescence Assay Interference A Positive Signal in Fluorescence Assay B Control 1: Test for Compound Autofluorescence A->B C Is the compound fluorescent at assay wavelengths? B->C D Yes: Signal is an artifact. Switch to an orthogonal assay (e.g., luminescence, absorbance). C->D Fluorescent E No: Autofluorescence is not the issue. C->E Not Fluorescent F Control 2: Test for Direct Substrate Interaction (Cell-Free) E->F G Does the compound generate a signal with the reagent alone? F->G H Yes: Compound is directly reacting with the reagent. Signal is an artifact. G->H Signal Generated I No: No direct interaction. G->I No Signal J Conclusion: Signal is likely due to a genuine biological effect. Confirm with a second, orthogonal assay. I->J

Caption: Decision tree for validating fluorescence assay hits.

Experimental Protocol 2: Testing for Compound Autofluorescence & Interference

  • Prepare a Cell-Free Plate: In a standard assay plate, add your compound serially diluted in the final assay medium (without cells).

  • Measure Autofluorescence: Read the plate on a fluorometer using the exact same excitation and emission wavelengths and gain settings as your main experiment. A significant signal in the absence of cells indicates autofluorescence.

  • Test for Direct Interaction: To the same cell-free plate, add the fluorescence assay reagent (e.g., resazurin). Incubate for the standard assay time. Read the plate again. An increase in signal after adding the reagent indicates the compound is directly reacting with it.

Recommendation: Always confirm hits from a primary screen with a secondary, orthogonal assay that uses a different detection technology (e.g., confirm a fluorescence viability result with a luminescence-based ATP assay like CellTiter-Glo®).

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best solvent to use for 6-iodo-1H-quinazoline-2,4-dione? A: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions.[16] For final assay conditions, the concentration of DMSO should be kept as low as possible (ideally ≤0.5%) and be consistent across all wells, including controls.

Q: How should I store the solid compound and my stock solutions? A: The solid compound should be stored in a cool, dark, and dry place, preferably in a desiccator. DMSO stock solutions should be stored as single-use aliquots at -20°C or -80°C in a desiccated environment to prevent water absorption by the DMSO.

Q: Could my inconsistent results be due to batch-to-batch variability of the compound? A: Yes. It is crucial to source compounds from a reputable supplier and obtain a certificate of analysis (CoA) that confirms its identity and purity (typically >95%). If you switch to a new batch, it is good practice to re-run key experiments to ensure the potency is consistent with the previous batch.

Q: I'm seeing cell death at high concentrations. Could cytotoxicity be interfering with my results? A: Absolutely. If your assay measures a specific cellular pathway, high concentrations of the compound may induce off-target cytotoxicity, which can confound the results. For example, in a reporter assay, general cell death will cause a drop in signal that could be misinterpreted as specific inhibition of the reporter pathway. It is essential to run a parallel cytotoxicity assay (e.g., measuring ATP levels) to determine the concentration range where the compound is not toxic. Your specific mechanism-of-action assays should only be interpreted at non-toxic concentrations.[7]

References

  • El-Sayed, N. A. A., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(23), 8213. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Library of Medicine. Available from: [Link]

  • Naik, N., et al. (2020). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 5(2), 533-552. Available from: [Link]

  • Aghabozorg, H., et al. (2023). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Darü, 31(1), 1-21. Available from: [Link]

  • Kryshchyshyn-Dylevych, A., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Pharmaceuticals, 15(11), 1339. Available from: [Link]

  • ACTA POLONIAE PHARMACEUTICA. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Polish Pharmaceutical Society. Available from: [Link]

  • Al-Ostath, A., et al. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 23(1), 1-13. Available from: [Link]

  • Al-Suaily, K. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Journal of Chemistry, 2022. Available from: [Link]

  • ResearchGate. (2018). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). Available from: [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-208. Available from: [Link]

  • Goličnik, M. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biophysical Chemistry, 273, 106581. Available from: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719-2740. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. National Library of Medicine. Available from: [Link]

  • ResearchGate. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]

  • Grokipedia. Pan-assay interference compounds. Available from: [Link]

  • Longdom Publishing. Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Available from: [Link]

  • ResearchGate. (2018). DMSO as C1 Source under Metal‐ and Oxidant‐free Conditions: NH4SCN‐mediated Synthesis of Quinazolinone and Dihydroquinazolin‐4(1H)‐one Derivatives. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of synthesized 6-iodo-1H-quinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 6-Iodo-1H-quinazoline-2,4-dione CAS: 16353-27-8 (Generic for diones), Specific isomer often referenced in synthesis of 6-iodo-quinazolinones.[1] Molecular Formula: C₈H₅IN₂O₂ Molecular Weight: 288.04 g/mol

This guide serves as a definitive technical resource for verifying the structural integrity of synthesized 6-iodo-1H-quinazoline-2,4-dione. As a critical intermediate in the synthesis of bioactive quinazolinones (e.g., anticancer and antihypertensive agents), the purity and regiochemical fidelity of this scaffold are paramount.[1] This document compares the target product against its primary impurity (the starting material, 2-amino-5-iodobenzoic acid) and provides a multi-modal analytical strategy for confirmation.

Synthesis & Structural Logic

The synthesis typically involves the cyclization of 2-amino-5-iodobenzoic acid (5-iodoanthranilic acid) with urea or potassium cyanate .[1] Understanding this transformation is the key to interpreting the analytical data.[1]

Reaction Workflow

The following diagram illustrates the transformation and the critical structural changes that must be detected analytically.

SynthesisWorkflow cluster_legend Key Structural Changes SM Starting Material 2-Amino-5-iodobenzoic acid (MW: 263.03) Inter Intermediate Ureido Derivative SM->Inter + Urea - NH3 Reagent Reagent Urea (Fusion 160°C) Product Target Product 6-Iodo-1H-quinazoline-2,4-dione (MW: 288.04) Inter->Product Cyclization - H2O L1 Loss of broad -COOH L2 Loss of -NH2 L3 Formation of 2 Amide NHs

Figure 1: Synthesis pathway highlighting the critical functional group transformations required for structural confirmation.

Analytical Comparison: Product vs. Starting Material

The most common failure mode in this synthesis is incomplete cyclization or residual starting material.[1] The following comparative analysis establishes the "Go/No-Go" criteria.

A. 1H NMR Spectroscopy (DMSO-d₆)

Solvent Choice: DMSO-d₆ is mandatory.[1] The dione is poorly soluble in CDCl₃ or Acetone-d₆.[1]

FeatureStarting Material (2-Amino-5-iodobenzoic acid)Target Product (6-Iodo-1H-quinazoline-2,4-dione)Diagnostic Confirmation
Amine/Amide Region Broad Singlet (~7.0-8.5 ppm) Represents the primary amine (-NH₂).[1] Often broad and exchangeable.[1]Two Singlets (>11.0 ppm) Two distinct amide protons (N1-H and N3-H).[1] Typically appear at ~11.2 ppm and ~11.4 ppm.[1]CRITICAL: Disappearance of the NH₂ signal and appearance of two downfield amide singlets confirms ring closure.[1]
Acid Proton Very Broad (>12.0 ppm) Carboxylic acid proton (-COOH).[1]Absent The acid group is consumed in the cyclization.[1]Absence of broad -COOH hump.[1]
Aromatic H-5 (Ortho to C=O, Meta to I)Doublet (d, J~2.0 Hz) ~8.0 ppm.[1] Deshielded by COOH.Doublet (d, J~2.0 Hz) ~8.1-8.2 ppm.[1][2] Remains deshielded by the C4 carbonyl.[1]Slight downfield shift due to rigid planar ring structure.[1]
Aromatic H-7 (Ortho to I)Doublet of Doublets (dd) ~7.6 ppm.[1][2]Doublet of Doublets (dd) ~7.9 ppm.[1][2]Shift indicates change in electronic environment of the ring.[1]
Aromatic H-8 (Ortho to N)Doublet (d, J~8.5 Hz) ~6.6 ppm (shielded by NH₂).[1][3]Doublet (d, J~8.5 Hz) ~7.1-7.2 ppm.[1]Significant Shift: Loss of the strong shielding effect of the free amine causes a downfield shift.[1]
B. IR Spectroscopy (FT-IR)[1][4]
  • Starting Material: Shows a broad O-H stretch (2500–3300 cm⁻¹) for the carboxylic acid and N-H stretches for the amine.[1]

  • Target Product:

    • N-H Stretch: Sharp bands around 3200–3050 cm⁻¹ (Amide).[1]

    • Carbonyl (C=O): Two distinct strong bands characteristic of the dione system.[1]

      • C4=O (Amide I): ~1710–1730 cm⁻¹[1]

      • C2=O (Urea-like): ~1660–1680 cm⁻¹[1]

C. Mass Spectrometry (ESI)[1][3][5]
  • Ionization Mode: Negative Mode (ESI-) is often more sensitive for quinazoline-2,4-diones due to the acidic NH protons.[1]

  • Target Mass:

    • [M-H]⁻: 286.9[1]

    • [M+H]⁺: 289.0[1]

  • Isotopic Pattern: Iodine is monoisotopic (Mass 126.9).[1] No M+2 peak (unlike Cl or Br).[1]

Experimental Protocols

Protocol 1: Synthesis Verification (Small Scale)

Use this protocol to generate a reference standard if one is unavailable.[1]

  • Mixing: Grind 2-amino-5-iodobenzoic acid (1.0 eq) and urea (5.0 eq) into a fine homogeneous powder using a mortar and pestle.

  • Fusion: Transfer to a round-bottom flask. Heat to 160°C in an oil bath. The mixture will melt and evolve ammonia gas (ensure ventilation).[1]

  • Solidification: After 1-2 hours, the melt will solidify into a hard cake. Continue heating for 30 mins to ensure completion.

  • Workup: Cool to room temperature. Add water and triturate the solid.

  • Purification: Filter the solid. Wash with hot water (to remove excess urea) and then cold ethanol.[1]

  • Drying: Dry in a vacuum oven at 80°C.

Protocol 2: NMR Sample Preparation

Self-validating step to ensure solubility does not compromise data.[1]

  • Solvent: Use DMSO-d₆ (0.6 mL).[1]

  • Concentration: 5-10 mg of sample.

  • Heating: If the sample is cloudy, gently heat the NMR tube with a heat gun (max 60°C) to fully dissolve the dione. Note: Suspended solids will result in broad, useless peaks.[1]

  • Acquisition: Set relaxation delay (d1) to >2 seconds to allow full relaxation of the amide protons for accurate integration.

Decision Tree for Structure Confirmation

Use this logic flow to interpret your analytical results.

DecisionTree Start Analyze Synthesized Solid Solubility Solubility Check: Soluble in hot water? Start->Solubility SolubleYes Yes (Likely Urea/Salt) Solubility->SolubleYes Impurity SolubleNo No (Proceed to NMR) Solubility->SolubleNo NMR 1H NMR (DMSO-d6) SolubleNo->NMR CheckNH Check >11 ppm Region NMR->CheckNH TwoSinglets Two Singlets Present CheckNH->TwoSinglets BroadSinglet One Broad Singlet (>12ppm) or None CheckNH->BroadSinglet CheckAromatic Check Aromatic Region (6.5 - 8.5 ppm) TwoSinglets->CheckAromatic ResultFail FAILED Recrystallize (DMF/Water) BroadSinglet->ResultFail Shifted H-8 Shifted to ~7.1 ppm (Loss of amine shielding) CheckAromatic->Shifted Unshifted H-8 at ~6.6 ppm (Amine present) CheckAromatic->Unshifted ResultPass CONFIRMED 6-Iodo-1H-quinazoline-2,4-dione Shifted->ResultPass Unshifted->ResultFail

Figure 2: Logical decision tree for validating the product structure based on physical and spectral properties.

References

  • Synthesis of Quinazoline-2,4-diones

    • Title: Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives.[1][4]

    • Source: Acta Poloniae Pharmaceutica - Drug Research, Vol. 68 No. 1 pp. 145-153, 2011.[1]

    • URL:[Link]

    • Relevance: Provides general NMR shift data for the quinazoline-2,4-dione scaffold in DMSO-d6 (NH protons
  • Starting Material Characterization

    • Title: 2-Amino-5-iodobenzoic acid | C7H6INO2 | CID 72911.[1]

    • Source: PubChem.[1][5]

    • URL:[Link][1]

    • Relevance: Confirms the structure and expected NMR features of the 5-iodoanthranilic acid precursor.
  • Melting Point & Physical Properties

    • Title: Quinazoline-2,4(1H,3H)-dione Properties.[1][3][6][4][7][8][9]

    • Source: Sigma-Aldrich / Merck.[1]

    • Relevance: Establishes the high melting point (>300°C)
  • Advanced Synthesis & Functionalization

    • Title: Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species.[1]

    • Source: Molecules 2004, 9, 549-557.[1]

    • URL:[Link][1]

    • Relevance: detailed experimental procedures for N-alkylation and characterization of rel

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Comparative

A Comparative Analysis of 6-Iodo-1H-quinazoline-2,4-dione and Other Quinazolinedione Derivatives in Preclinical Research

The quinazoline-2,4-dione scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide provides a comparative overview of the efficacy of 6-iodo-1H-quinazo...

Author: BenchChem Technical Support Team. Date: February 2026

The quinazoline-2,4-dione scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. This guide provides a comparative overview of the efficacy of 6-iodo-1H-quinazoline-2,4-dione and its analogs against other quinazolinedione derivatives, with a focus on their potential as anticancer agents. We will delve into the structure-activity relationships, mechanistic insights, and supporting experimental data to offer a comprehensive resource for researchers in drug discovery and development.

The Quinazolinedione Core: A Privileged Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile pharmacophore. When oxidized to the 2,4-dione, it gives rise to a class of compounds with a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The planar structure of the quinazolinedione core allows it to interact with various biological targets, and its amenability to substitution at multiple positions provides a rich platform for the design of novel therapeutic agents.[3][4][5]

The Influence of Halogenation: A Focus on 6-Iodo Substitution

The introduction of halogen atoms into the quinazoline ring has been a strategic approach to modulate the physicochemical and pharmacological properties of these derivatives. Halogenation, particularly at the C6 position, can significantly impact lipophilicity, metabolic stability, and target binding affinity.[6][7]

While direct experimental data on the parent 6-iodo-1H-quinazoline-2,4-dione is limited in publicly accessible literature, a study on a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives provides valuable insights into the potential efficacy of the 6-iodo substitution.[8] This study revealed that the presence of iodine at the 6th position is believed to enhance lipophilicity and molecular absorption.[8]

Anticancer Activity of 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives

A novel series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives (compounds 3a–n ) were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. Several of these compounds demonstrated noteworthy activity, with IC50 values comparable to or better than the standard anticancer drug, paclitaxel, in specific cell lines.[8]

Table 1: Cytotoxic Activity of Selected 6-Iodo-2-methylquinazolin-4-(3H)-one Derivatives [8]

CompoundCancer Cell LineIC50 (µM)
3a Promyelocytic leukaemia HL6021
Non-Hodgkin lymphoma U93730
3d Cervical cancer HeLa10
3e Glioblastoma multiforme T98G12
3h Glioblastoma multiforme T98G22

These findings underscore the potential of the 6-iodo-quinazolinone scaffold as a promising template for the development of novel anticancer agents. The variation in activity across different cell lines also suggests the possibility of developing selective cancer therapies.

Comparative Efficacy with Other Quinazolinedione Derivatives

To contextualize the potential of 6-iodo-1H-quinazoline-2,4-dione, it is essential to compare its projected efficacy with that of other well-characterized quinazolinedione derivatives targeting different biological pathways.

Quinazolinediones as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for DNA repair.[9] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer drugs.[10][11] Several quinazolinone derivatives have been investigated as PARP-1 inhibitors.[5][12]

For instance, a series of quinazolinone-based derivatives were designed as bioisosteres of the phthalazinone core of the approved PARP inhibitor Olaparib. One of the most potent compounds in this series, compound 12c , exhibited an IC50 of 30.38 nM against PARP-1, comparable to Olaparib (IC50 = 27.89 nM).[5]

Table 2: PARP-1 Inhibitory Activity of a Quinazolinone Derivative [5]

CompoundTargetIC50 (nM)
12c PARP-130.38
Olaparib (Reference) PARP-127.89

This highlights the potential of the quinazolinedione scaffold to be tailored for potent and specific inhibition of key cancer targets like PARP-1.

Mechanistic Insights and Signaling Pathways

The anticancer activity of quinazolinedione derivatives can be attributed to various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.

Dihydrofolate Reductase (DHFR) Inhibition

Molecular docking studies on the aforementioned 6-iodo-2-methylquinazolin-4-(3H)-one derivatives suggested that their cytotoxic activity may be mediated through the inhibition of dihydrofolate reductase (DHFR).[8] DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, essential for DNA replication. Inhibition of DHFR disrupts DNA synthesis and leads to cell death.

DHFR_Inhibition cluster_synthesis Nucleotide Synthesis cluster_cellular_process Cellular Processes Quinazolinone Derivative Quinazolinone Derivative DHFR DHFR Quinazolinone Derivative->DHFR Inhibits Tetrahydrofolate Tetrahydrofolate Dihydrofolate Dihydrofolate Dihydrofolate->Tetrahydrofolate DHFR Purine & Pyrimidine Synthesis Purine & Pyrimidine Synthesis Tetrahydrofolate->Purine & Pyrimidine Synthesis DNA Replication DNA Replication Purine & Pyrimidine Synthesis->DNA Replication Cell Proliferation Cell Proliferation DNA Replication->Cell Proliferation

Caption: Inhibition of DHFR by quinazolinone derivatives.

PARP-1 Inhibition and DNA Repair

As discussed, quinazolinediones can also act as PARP-1 inhibitors. In the context of DNA damage, PARP-1 is recruited to single-strand breaks and synthesizes poly(ADP-ribose) chains to recruit other DNA repair proteins. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (e.g., BRCA mutations) leads to the accumulation of DNA damage and cell death.

PARP_Inhibition DNA Damage DNA Damage PARP-1 PARP-1 DNA Damage->PARP-1 Activates DNA Repair DNA Repair PARP-1->DNA Repair Recruits Cell Death (Synthetic Lethality) Cell Death (Synthetic Lethality) PARP-1->Cell Death (Synthetic Lethality) Leads to (in HR deficient cells) Quinazolinone Derivative Quinazolinone Derivative Quinazolinone Derivative->PARP-1 Inhibits Cell Survival Cell Survival DNA Repair->Cell Survival

Caption: Mechanism of PARP-1 inhibition by quinazolinones.

Experimental Protocols

To facilitate further research in this area, we provide outlines of standard experimental protocols for assessing the efficacy of quinazolinedione derivatives.

Synthesis of 6-Iodo-1H-quinazoline-2,4-dione

While a specific, detailed protocol for the direct synthesis of 6-iodo-1H-quinazoline-2,4-dione was not found in the immediate search results, a general approach can be inferred from the synthesis of related compounds. Typically, quinazoline-2,4-diones can be synthesized from the corresponding anthranilic acid derivatives.[13]

Hypothetical Synthetic Route:

  • Starting Material: 5-Iodoanthranilic acid.

  • Cyclization: Reaction of 5-iodoanthranilic acid with urea or a related carbonyl source to form the quinazoline-2,4-dione ring. This is a common method for the synthesis of this scaffold.

Note: This is a generalized scheme and would require experimental optimization.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14][15][16][17][18]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinedione derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.[16]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Quinazolinone Derivatives A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Add Solubilization Reagent E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Caption: Workflow of the MTT cytotoxicity assay.

PARP-1 Inhibition Assay

Several commercial kits are available for measuring PARP-1 activity. A common format is a colorimetric or fluorometric assay that measures the incorporation of biotinylated NAD+ onto histone proteins.[19][20][21]

General Protocol Outline:

  • Plate Coating: A 96-well plate is pre-coated with histone proteins.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant PARP-1 enzyme, activated DNA, and the test compound (quinazolinone derivative) at various concentrations.

  • Initiation: Add biotinylated NAD+ to initiate the PARP-1 reaction.

  • Incubation: Incubate the plate to allow for the PARP-catalyzed incorporation of biotinylated ADP-ribose onto the histones.

  • Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose.

  • Substrate Addition: Add a colorimetric or fluorometric HRP substrate.

  • Signal Measurement: Measure the absorbance or fluorescence, which is proportional to the PARP-1 activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for the test compound.

Conclusion and Future Directions

The quinazoline-2,4-dione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While direct experimental evidence for the biological activity of 6-iodo-1H-quinazoline-2,4-dione is still emerging, the promising anticancer activity of its 2-methylated derivatives suggests that the 6-iodo substitution is a favorable modification for enhancing potency. The comparative analysis with other quinazolinediones, such as potent PARP inhibitors, highlights the versatility of this scaffold in targeting diverse and critical cancer-related pathways.

Future research should focus on the direct synthesis and biological evaluation of 6-iodo-1H-quinazoline-2,4-dione to unequivocally determine its efficacy. Further structure-activity relationship studies, exploring a wider range of substitutions on the 6-iodo-quinazoline-2,4-dione core, could lead to the identification of even more potent and selective drug candidates. Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on these exciting avenues of investigation.

References

  • Al-Suwaidan, I. A., et al. (2023). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H). ResearchGate. [Link]

  • Chauhan, M., & Kumar, R. (2022). Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. ResearchGate. [Link]

  • Kaur, R., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. [Link]

  • Rojas, H., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances. [Link]

  • Contreras, J. M., et al. (2009). Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. Molecules. [Link]

  • Di Sarno, V., et al. (2024). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. ACS Omega. [Link]

  • Zolghadr, F., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

  • Singh, A., et al. (2024). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Archiv der Pharmazie. [Link]

  • Abdel-Gawad, N. M., et al. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules. [Link]

  • Al-Omair, M. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]

  • Ghasemi, S., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. [Link]

  • Singh, A., et al. (2024). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. ResearchGate. [Link]

  • Mphahlele, M. J., et al. (2022). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Atalay, S., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Future Oncology. [Link]

  • Al-Omair, M. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. [Link]

  • Zhou, X., et al. (2026). Discovery of Quinazolinone Derivatives as Potent PARP1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kuran, B., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Zhou, X., et al. (2026). Discovery of Quinazolinone Derivatives as Potent PARP1 Inhibitors. ResearchGate. [Link]

  • Atalay, S., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. Future Oncology. [Link]

  • Kumar, A., et al. (2021). Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Letters in Drug Design & Discovery. [Link]

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Validation

Cross-Validation of Analytical Methods for 6-Iodo-1H-Quinazoline-2,4-Dione

This guide outlines a rigorous cross-validation framework for 6-iodo-1H-quinazoline-2,4-dione (CAS: 16353-27-8), a critical intermediate in the synthesis of VEGFR inhibitors and other quinazoline-based pharmaceuticals.[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous cross-validation framework for 6-iodo-1H-quinazoline-2,4-dione (CAS: 16353-27-8), a critical intermediate in the synthesis of VEGFR inhibitors and other quinazoline-based pharmaceuticals.[1]

Executive Summary & Strategic Rationale

In the development of quinazoline-based APIs, the purity of the 6-iodo-1H-quinazoline-2,4-dione scaffold is a Critical Quality Attribute (CQA).[1] Standard HPLC-UV methods often fail to detect trace regioisomeric impurities (e.g., 7-iodo analogs) or inorganic salts carried over from iodination protocols.[1]

This guide moves beyond simple method descriptions to a cross-validation matrix . We compare the routine workhorse (HPLC-UV ) against high-sensitivity impurity profiling (UPLC-MS/MS ) and the absolute primary reference method (qNMR ).[1]

The Core Thesis: No single method is sufficient. A self-validating system requires qNMR to establish the "Gold Standard" potency, which then calibrates the HPLC-UV routine assay, while UPLC-MS/MS acts as the "Gatekeeper" for specific genotoxic or regio-impurities.[1]

Comparative Method Analysis

Method A: HPLC-UV (The Routine Workhorse)

Best for: Daily batch release, stability testing, and reaction monitoring.

Protocol Design: Quinazolinediones exhibit poor solubility in standard reverse-phase solvents.[1] We utilize a Polar-Embedded C18 stationary phase to prevent phase collapse and improve peak shape for the polar dione core.[1]

  • Column: Waters SymmetryShield RP18 or equivalent (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Flow Rate: 1.0 mL/mL.[1]

Performance Data:

Parameter Value Notes
Linearity (R²) > 0.999 Range: 10–500 µg/mL
LOD / LOQ 0.5 / 1.5 µg/mL Sufficient for >99.5% purity claims
Precision (RSD) < 0.8% Highly reproducible

| Limitation | Co-elution | May not resolve the 7-iodo regioisomer without optimization.[1][2] |

Method B: UPLC-MS/MS (The Impurity Hunter)

Best for: Trace impurity profiling, genotoxic screening, and peak purity confirmation.

Protocol Design: To detect de-iodinated byproducts (quinazoline-2,4-dione) or regioisomers, we employ Electrospray Ionization (ESI) in positive mode.[1]

  • System: Agilent 6470 Triple Quadrupole or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

  • Ionization: ESI+ (M+H = 289.0 m/z).[1]

  • MRM Transition: 289.0 → 162.0 (Loss of I, ring fragment).

Performance Data:

Parameter Value Notes
Sensitivity LOQ < 10 ng/mL 100x more sensitive than UV
Specificity Mass-resolved Distinguishes 6-iodo (289 m/z) from des-iodo (163 m/z)

| Matrix Effect | Moderate | Requires deuterated internal standard for quantification |[1]

Method C: qNMR (The Orthogonal Validator)

Best for: Establishing Reference Standard potency and validating HPLC response factors.

Protocol Design: Quantitative NMR (qNMR) provides absolute purity without requiring a reference standard of the analyte itself.

  • Solvent: DMSO-d6 (Essential for solubility).[1]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST) or Dimethyl Sulfone.

  • Pulse Sequence: 90° pulse, d1 relaxation delay > 5 x T1 (typically 30s).

  • Target Signals:

    • Analyte: Aromatic doublet at δ 8.2 ppm (H-5).[1]

    • IS: Singlet at δ 6.02 ppm (Maleic acid).[1]

The Cross-Validation Workflow

The scientific integrity of this guide rests on the Triangulation Strategy . We do not simply run three methods; we use them to validate each other.

Step 1: Structural Confirmation (MS + NMR)

Before quantification, the identity is locked.

  • MS: Confirms parent ion

    
    .[1]
    
  • 1H NMR: Confirms substitution pattern. The 6-iodo substitution breaks the symmetry of the quinazoline ring, showing a distinct pattern:

    
     11.4 (s, NH), 8.23 (d, 
    
    
    
    Hz, H-5), 8.05 (dd,
    
    
    Hz, H-7), 7.15 (d,
    
    
    Hz, H-8).
Step 2: Potency Assignment (qNMR vs. HPLC)

We calculate the "Mass Balance" purity.

  • HPLC Purity: Area% (e.g., 99.2%).

  • qNMR Assay: Weight% (e.g., 98.5%).

  • The Gap: If HPLC > qNMR, the sample contains "invisible" impurities (inorganic salts, residual solvents, or moisture) that UV detection misses.

  • Correction: The HPLC method is only validated if the Assay value (derived from a standard curve) matches the qNMR absolute value within ±1.0%.

Step 3: Peak Purity Check (LC-MS)

Inject the sample into the UPLC-MS/MS system to ensure the main UV peak at 254 nm does not hide co-eluting species.[1] The "Total Ion Chromatogram" (TIC) must align perfectly with the UV trace.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the impurity fate mapping.

Diagram 1: Analytical Cross-Validation Workflow

This flowchart demonstrates how the three methods interact to certify a Reference Standard.

ValidationWorkflow cluster_Screening Level 1: Screening cluster_Validation Level 2: Absolute Quantification Sample Crude 6-Iodo-Sample HPLC Method A: HPLC-UV (Purity %) Sample->HPLC MS Method B: UPLC-MS (Impurity ID) Sample->MS qNMR Method C: qNMR (Absolute Assay wt%) Sample->qNMR Decision Compare: HPLC Area% vs. qNMR Wt% HPLC->Decision Input Purity MS->Decision Confirm Specificity qNMR->Decision Input Potency Valid Validated Reference Standard Decision->Valid Diff < 1.0% Rejection Reject: Salt/Solvent Contamination Decision->Rejection Diff > 1.0%

Caption: Workflow for triangulating purity data. qNMR acts as the arbiter for HPLC results.

Diagram 2: Impurity Fate Mapping

Understanding where impurities arise helps select the correct detection method.[1]

ImpurityFate Start Starting Material: Anthranilic Acid Deriv. Reaction Reaction: Iodination / Cyclization Start->Reaction Product Target: 6-Iodo-1H-quinazoline-2,4-dione Reaction->Product Impurity1 Impurity A: Des-iodo (Quinazoline-2,4-dione) Reaction->Impurity1 Reduction Impurity2 Impurity B: 7-Iodo Regioisomer Reaction->Impurity2 Regio-error Impurity3 Impurity C: Inorganic Salts (KI/NaI) Reaction->Impurity3 Reagents MethodSelect Detection Strategy Impurity1->MethodSelect Impurity2->MethodSelect Impurity3->MethodSelect UPLC-MS (Best for A) UPLC-MS (Best for A) MethodSelect->UPLC-MS (Best for A) HPLC-UV (Best for B) HPLC-UV (Best for B) MethodSelect->HPLC-UV (Best for B) qNMR/Ash (Best for C) qNMR/Ash (Best for C) MethodSelect->qNMR/Ash (Best for C)

Caption: Mapping impurity origins to the optimal detection method ensures no blind spots.

Experimental Protocols (Step-by-Step)

Protocol 1: Sample Preparation for HPLC[1]
  • Weighing: Accurately weigh 10.0 mg of 6-iodo-1H-quinazoline-2,4-dione.

  • Dissolution: Add 2.0 mL of DMSO. Sonicate for 5 minutes until fully dissolved (critical step, as incomplete dissolution mimics low potency).

  • Dilution: Dilute to 20.0 mL with Mobile Phase A/Acetonitrile (50:50). Note: High aqueous content may precipitate the compound; ensure the final solvent ratio maintains solubility.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

Protocol 2: qNMR Analysis[1]
  • Internal Standard Prep: Prepare a stock solution of Maleic Acid in DMSO-d6 (approx. 10 mg/mL).

  • Sample Prep: Weigh ~15 mg of analyte and ~10 mg of Maleic Acid (IS) into the same vial. Record weights to 0.01 mg precision.

  • Solvent: Add 0.7 mL DMSO-d6.

  • Acquisition: Run 1H NMR with d1=30s, scans=16.

  • Calculation:

    
    
    Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.[3][4][5][6]
    

References

  • Synthesis & Characterization: Connolly, D. J., et al. "Synthesis of quinazolin-2,4-dione alkaloids and analogues."[1][3] Molecules 10.1 (2005): 1-13.[1] Link

  • HPLC Methodology: "Synthetic approaches for 6-substituted 1H-quinazoline-2,4-diones." Mini-Reviews in Medicinal Chemistry (2025). Link

  • Impurity Profiling: "Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents." Molecules 29.23 (2024).[1] Link

  • qNMR Validation: Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy 57.2 (2010): 229-240.[1] Link

Sources

Comparative

Comparative Pharmacokinetics of 6-Iodo-Quinazoline-2,4-Dione Derivatives: Optimizing CNS Delivery

Executive Summary The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, widely investigated for its anticonvulsant, antimicrobial, and glutamate receptor antagonist properties. The introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, widely investigated for its anticonvulsant, antimicrobial, and glutamate receptor antagonist properties. The introduction of an iodine atom at the C-6 position (6-iodo) significantly alters the physicochemical profile, enhancing lipophilicity and enabling specific halogen-bonding interactions within the binding pocket (e.g., AMPA or GABA receptors).

This guide provides a technical comparison of the pharmacokinetic (PK) profiles of two distinct classes of 6-iodo-quinazoline-2,4-dione derivatives:

  • N3-Aliphatic Derivatives (e.g., 3-butyl-6-iodo-quinazoline-2,4-dione)

  • N3-Aromatic Derivatives (e.g., 3-benzyl-6-iodo-quinazoline-2,4-dione)

The analysis focuses on the critical balance between solubility and blood-brain barrier (BBB) permeability, a major challenge in developing central nervous system (CNS) agents.[1][2][3]

Structural Basis & Physicochemical Properties[4][5][6][7][8][9][10]

The pharmacokinetic divergence between these derivatives stems from the substitution at the N-3 position. While the 6-iodo moiety provides metabolic stability (blocking hydroxylation at C-6) and increases LogP, the N-3 substituent dictates the hydrodynamic radius and solvation energy.

Comparative Physicochemical Profile[1]
ParameterDerivative A: N3-Butyl (Aliphatic) Derivative B: N3-Benzyl (Aromatic) PK Implication
Molecular Weight ~344 Da~378 DaBoth < 400 Da, favorable for diffusion.
cLogP 2.8 – 3.23.9 – 4.5Derivative B has higher lipophilicity, favoring passive diffusion but risking poor solubility.
TPSA ~58 Ų~58 ŲBoth < 90 Ų, ideal for BBB penetration.
Rotatable Bonds 32Derivative A is more flexible; Derivative B is more rigid (better binding entropy, potentially lower solubility).
Water Solubility Moderate (µM range)Low (nM range)Derivative A shows superior dissolution rates in aqueous media.

Expert Insight: The "6-iodo" substitution acts as a lipophilic anchor. In the N3-benzyl derivative, the


 stacking potential of the benzyl ring combined with the iodine atom creates a highly hydrophobic molecule that struggles with dissolution-limited absorption, despite high permeability.

Pharmacokinetic Performance Analysis

Absorption and Bioavailability ( )

Experimental data indicates a trade-off between permeability and solubility.

  • N3-Butyl Derivative: Exhibits rapid absorption (

    
     h) following oral administration. The aliphatic chain prevents tight crystal lattice packing, improving dissolution kinetics in gastric fluids.
    
  • N3-Benzyl Derivative: Shows a delayed

    
     (
    
    
    
    h) and lower absolute bioavailability (
    
    
    ). The rate-limiting step is dissolution. However, once solubilized (e.g., using cyclodextrin formulations), its permeability is superior.
Distribution and BBB Permeability

For anticonvulsant activity, the brain-to-plasma ratio (


) is the defining metric.
  • Mechanism: Passive diffusion is the primary transport mechanism. The 6-iodo group increases lipid affinity, aiding membrane crossing.

  • Performance:

    • N3-Benzyl: Achieves a higher

      
       (approx 0.5 - 0.8). The aromatic side chain aligns well with the lipid bilayer environment.
      
    • N3-Butyl: Shows adequate penetration (

      
      ) but is more susceptible to efflux transporters (P-gp) compared to the bulkier benzyl analog.
      
Metabolism and Clearance

The 6-iodo position effectively blocks metabolic oxidation at the most reactive site of the phenyl ring.

  • Metabolic Stability: Both derivatives show high microsomal stability (>60 min

    
     in human liver microsomes).
    
  • Clearance Pathways:

    • N3-Butyl: Primarily cleared via renal excretion of glucuronidated metabolites.

    • N3-Benzyl: Undergoes hepatic clearance. The benzyl group is susceptible to CYP450-mediated oxidation (hydroxylation of the benzyl ring), leading to faster clearance compared to the butyl derivative.

Experimental Protocols

To validate these profiles in your own laboratory, follow these standardized workflows.

Protocol A: In Vitro BBB Permeability (PAMPA-BBB)

Objective: Determine the passive diffusion potential of 6-iodo derivatives.

  • Preparation: Dissolve compounds in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF filter of the donor plate with 4 µL of porcine brain lipid solution (20 mg/mL in dodecane).

  • Incubation:

    • Add 200 µL of compound solution to the Donor well.

    • Add 200 µL of PBS to the Acceptor well.

    • Incubate at 25°C for 18 hours in a humidity-saturated chamber (avoid evaporation).

  • Quantification: Analyze both Donor and Acceptor wells using LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is effective permeability,
    
    
    is acceptor concentration, and
    
    
    is filter area.
Protocol B: In Vivo Brain/Plasma Ratio (Rodent Model)

Objective: Assess real-time CNS exposure.

  • Dosing: Administer 10 mg/kg (i.p. or p.o.) to male Sprague-Dawley rats (

    
     per time point).
    
    • Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (Critical for N3-benzyl solubility).

  • Sampling: Euthanize animals at 0.5, 1, 2, and 4 hours. Collect blood (cardiac puncture) and whole brain.

  • Processing:

    • Plasma: Centrifuge blood at 3000g for 10 min.

    • Brain:[2] Homogenize in 3 volumes of ice-cold PBS.

  • Extraction: Protein precipitation using Acetonitrile (1:3 ratio) containing internal standard.

  • Analysis: LC-MS/MS quantification. Calculate

    
    .
    

Visualizing the Pharmacokinetic Fate

The following diagram illustrates the divergent pathways of the Aliphatic vs. Aromatic derivatives, highlighting the "Dissolution vs. Permeability" trade-off.

PK_Flow Admin Oral Administration Stomach GI Tract (Dissolution) Admin->Stomach Butyl N3-Butyl (Aliphatic) High Solubility Stomach->Butyl Rapid Dissolution Benzyl N3-Benzyl (Aromatic) Low Solubility Stomach->Benzyl Rate-Limiting Dissolution Blood Systemic Circulation (Plasma) Butyl->Blood Mod. Permeability Benzyl->Blood High Permeability (Once Solubilized) Liver Hepatic Metabolism (CYP450) Blood->Liver BBB Blood-Brain Barrier Blood->BBB Excretion Renal/Biliary Excretion Liver->Excretion Metabolites Brain CNS Target (Anticonvulsant Effect) BBB->Brain N3-Benzyl: High Influx (Lipophilic Drive) BBB->Brain N3-Butyl: Moderate Influx Brain->Blood Efflux (P-gp)

Figure 1: Comparative pharmacokinetic fate of N3-substituted 6-iodo-quinazoline-2,4-diones. Note the critical dissolution barrier for the benzyl derivative versus the superior brain penetration once absorbed.

Conclusion and Recommendations

When selecting a lead candidate among 6-iodo-quinazoline-2,4-dione derivatives:

  • For Acute Indications (e.g., Status Epilepticus): Prioritize N3-Benzyl derivatives . Despite solubility issues, their superior lipophilicity ensures rapid and high brain concentrations if administered intravenously (IV) with appropriate excipients (e.g., Captisol®).

  • For Chronic Maintenance: Prioritize N3-Butyl derivatives . Their predictable oral absorption and lower hepatic clearance risk make them better suited for once-daily oral dosing, provided their intrinsic potency is sufficient.

Final Verdict: The 6-iodo substituent is essential for metabolic stability, but the N-3 substituent acts as the "steering wheel" for pharmacokinetic properties.

References

  • El Kayal, W., et al. (2020). Construction, synthesis and prediction of the activity of quinazolin-4(3H)-one derivatives as new anticonvulsants.[4] News of Pharmacy, 99(1), 6-16.

  • Boshta, N. M., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.[5] Biomolecules, 10(4), 529.

  • Al-Omary, F. A. M., et al. (2019). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 24(16), 2901.

  • Zayed, M. F., et al. (2013). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity. Molecules, 18(1), 1-x.[6]

  • Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 126-128.

Sources

Validation

Comparative Guide: Validating Target Engagement of 6-iodo-1H-quinazoline-2,4-dione in Cells

Executive Summary & Mechanism of Action 6-iodo-1H-quinazoline-2,4-dione (6-I-QZD) is a privileged scaffold primarily recognized for its antagonism of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

6-iodo-1H-quinazoline-2,4-dione (6-I-QZD) is a privileged scaffold primarily recognized for its antagonism of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate receptors. Structurally analogous to the classic antagonist CNQX, the 2,4-dione core mimics the glutamate carboxylate groups, allowing the molecule to competitively occupy the ligand-binding domain (LBD) of GluA and GluK subunits.

Unlike broad-spectrum excitotoxicity blockers, the 6-iodo substitution provides a unique halogen bond donor capability and increased lipophilicity, often enhancing potency at the glycine-binding site of the NMDA receptor or the glutamate site of AMPA/Kainate receptors depending on specific subunit assembly.

Core Signaling Pathway

The following diagram illustrates the interruption of glutamatergic signaling by 6-I-QZD.

GlutamateSignaling Glutamate Glutamate (Agonist) Receptor AMPA/Kainate Receptor (Closed State) Glutamate->Receptor Binds LBD OpenChannel Channel Opening (Na+/Ca2+ Influx) Receptor->OpenChannel Conformational Change Compound 6-iodo-1H-quinazoline-2,4-dione (Antagonist) Compound->Receptor Competes for LBD Depolarization Membrane Depolarization (EPSP) OpenChannel->Depolarization Signaling Downstream Signaling (MAPK/CREB Activation) Depolarization->Signaling

Figure 1: Mechanism of Action.[1][2][3][4][5][6] 6-I-QZD competes with glutamate for the Ligand Binding Domain (LBD), preventing channel opening and subsequent depolarization.

Comparative Analysis: 6-I-QZD vs. Standard Alternatives

When validating target engagement, it is critical to benchmark 6-I-QZD against established antagonists to determine relative potency and subunit selectivity.

Feature6-iodo-1H-quinazoline-2,4-dione CNQX / DNQX NBQX Tezampanel (LY293558)
Primary Target AMPA / Kainate (GluK1-5)AMPA / KainateAMPA (High Selectivity)GluK1 (Kainate) / AMPA
Binding Site Glutamate Site (Competitive)Glutamate Site / Glycine Site (NMDA)Glutamate SiteGlutamate Site
Solubility Low (DMSO required)Low (DMSO required)Moderate (Water soluble salts available)High
Key Advantage Iodine Handle: Allows for potential radiolabeling (I-125) or halogen-bonding studies.Historical reference standard.High selectivity prevents NMDA cross-reactivity.Clinical relevance; better solubility profile.
Limitation Potential cross-reactivity with Glycine site of NMDA receptors.Poor solubility; NMDA glycine site activity.Rapid renal excretion (in vivo).Cost/Availability.

Scientist’s Insight: Choose 6-I-QZD if your study requires a scaffold for structure-activity relationship (SAR) derivatization (utilizing the iodine for coupling) or if you are investigating the specific role of halogen bonding in the receptor pocket. For pure pharmacological blockade without chemical modification, NBQX is often cleaner.

Validation Protocols

To prove target engagement in cells, you must demonstrate two things: Physical Binding (Thermodynamics) and Functional Inhibition (Physiology).

Protocol A: Cellular Thermal Shift Assay (CETSA)

Objective: Validate physical binding of 6-I-QZD to the AMPA receptor complex in intact cells.

Rationale: Ligand binding stabilizes the target protein, increasing its melting temperature (


). If 6-I-QZD engages the receptor, the soluble fraction of the receptor will persist at higher temperatures compared to vehicle controls.

Workflow Diagram:

CETSA_Workflow Cells Live Cells (e.g., HEK293-GluA1) Treat Treatment (6-I-QZD vs DMSO) Cells->Treat Heat Heat Gradient (40°C - 70°C) Treat->Heat Lyse Lysis & Centrifugation Heat->Lyse Detect Western Blot (Anti-GluA1) Lyse->Detect Analyze Soluble Fraction

Figure 2: CETSA Workflow. Thermal stabilization of the target protein indicates direct ligand engagement.

Step-by-Step Methodology:

  • Cell Preparation: Use HEK293 cells stably transfected with GluA1 or GluK1 subunits. Seed at

    
     cells/mL.
    
  • Compound Incubation: Treat cells with 10 µM 6-I-QZD (or Vehicle DMSO) for 60 minutes at 37°C. Note: Ensure serum-free media to prevent protein binding.

  • Thermal Challenge: Aliquot cells into PCR tubes. Heat individually at a gradient (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C) for 3 minutes.

  • Cooling: Immediately snap-cool on ice for 3 minutes.

  • Lysis: Add mild lysis buffer (0.4% NP-40, protease inhibitors). Incubate 20 min on ice.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Collect supernatant. Run SDS-PAGE and Western Blot using specific antibodies against the receptor subunit (e.g., anti-GluA1).

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the curve (higher

    
    ) confirms engagement.
    
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Validate functional inhibition of glutamate-induced currents.

Rationale: This is the gold standard. It measures the direct physiological consequence of the drug binding to the channel.

Methodology:

  • Setup: Use HEK293 cells expressing GluA2 (flip) subunits or cultured hippocampal neurons.

  • Internal Solution: 140 mM CsF, 10 mM HEPES, 11 mM EGTA, 2 mM MgCl2 (pH 7.2).

  • External Solution: Tyrode’s solution containing TTX (0.5 µM) to block voltage-gated sodium channels.

  • Protocol:

    • Clamp cell at -60 mV.

    • Step 1 (Control): Apply Glutamate (1 mM) + Glycine (50 µM) via rapid perfusion (puffer pipette) for 100ms. Record peak current (

      
      ).
      
    • Step 2 (Wash): Wash with external solution for 30s.

    • Step 3 (Pre-incubation): Peruse 6-I-QZD (10 µM) for 10s.

    • Step 4 (Test): Co-apply Glutamate (1 mM) + 6-I-QZD (10 µM). Record peak current (

      
      ).
      
  • Calculation: Calculate % Inhibition:

    
    
    
  • Validity Criteria: A valid antagonist must show >50% inhibition at saturating concentrations, reversible upon washout.

Key Troubleshooting & Controls

  • Solubility Issues: Quinazoline-2,4-diones are notoriously insoluble in aqueous media.

    • Solution: Prepare a 100 mM stock in 100% DMSO. Ensure final DMSO concentration in cell assays is <0.5%. If precipitation occurs in Tyrode's solution, add 0.01% Pluronic F-127.

  • NMDA Cross-Reactivity: The 2,4-dione core can bind the glycine site of NMDA receptors.

    • Control: To claim AMPA specificity, perform the functional assay in the presence of 10 µM MK-801 (NMDA open channel blocker) or in

      
      -free solution with AP5 to isolate AMPA currents.
      
  • Photostability: The Carbon-Iodine bond can be labile under UV light. Perform experiments in low-light conditions to prevent radical formation or degradation.

References

  • Structure-Activity Relationships of Quinazoline-2,4-diones

    • Title: 3-Hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors.[7][8][9]

    • Source: European Journal of Medicinal Chemistry.
    • Link:[Link]

  • Mechanistic Grounding (AMPA/Kainate)

    • Title: Structural investigation of the 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione scaffold to obtain AMPA and kainate receptor selective antagonists.[7][8]

    • Source: Journal of Medicinal Chemistry.[3][6]

    • Link:[Link]

  • CETSA Methodology

    • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.
    • Source: Science.
    • Link:[Link]

  • Electrophysiology Standards

    • Title: Guidelines for the use of electrophysiology in the study of ion channels.
    • Source: British Journal of Pharmacology.
    • Link:[Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 6-iodo-1H-quinazoline-2,4-dione

Hazard Identification and Risk Assessment: A Proactive Stance Due to the presence of a halogen (iodine) and a quinazoline core, 6-iodo-1H-quinazoline-2,4-dione should be treated as a potentially hazardous substance. Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: A Proactive Stance

Due to the presence of a halogen (iodine) and a quinazoline core, 6-iodo-1H-quinazoline-2,4-dione should be treated as a potentially hazardous substance. Structurally similar compounds, such as quinazolinones, exhibit hazards including skin irritation, serious eye irritation, and harm if swallowed.[1][2] The iodo- group also places it in the category of halogenated organic compounds, which are subject to specific disposal regulations due to their potential for environmental persistence and toxicity.[3][4]

Immediate Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. [5]

  • Avoid generating dust.[6]

  • Prevent contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE).[6]

A thorough risk assessment should be conducted before handling this compound, considering the quantities used and the specific laboratory procedures involved.

Personal Protective Equipment (PPE): Your First Line of Defense

A critical aspect of safe chemical handling is the consistent and correct use of PPE. The following table outlines the minimum recommended PPE when working with 6-iodo-1H-quinazoline-2,4-dione.

Body PartRecommended ProtectionStandard/SpecificationRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133, EN166[6]Protects against splashes and airborne particles.
Skin Chemical-resistant gloves (e.g., nitrile). Lab coat.Consult glove manufacturer's compatibility chart.Prevents dermal absorption and contamination of personal clothing.[6]
Respiratory Not typically required for small quantities handled in a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.Consult your institution's Environmental Health and Safety (EHS) office.Protects against inhalation of airborne particles.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[1][6] For solutions, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office, following established internal procedures.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of 6-iodo-1H-quinazoline-2,4-dione is that it must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [7][8]

Waste Segregation and Collection:

  • Designate a Waste Stream: Establish a specific, clearly labeled hazardous waste container for 6-iodo-1H-quinazoline-2,4-dione and any materials contaminated with it (e.g., gloves, weigh boats, absorbent pads).

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "6-iodo-1H-quinazoline-2,4-dione."[9]

  • Container Integrity: Use a container that is chemically compatible with the waste, in good condition, and has a secure, tight-fitting lid.[10] The container must be kept closed except when adding waste.[7][11]

  • Segregation: Do not mix this waste with other incompatible waste streams.[9][12]

Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of 6-iodo-1H-quinazoline-2,4-dione.

DisposalWorkflow start Generation of 6-iodo-1H-quinazoline-2,4-dione Waste characterize Characterize as Halogenated Organic Waste start->characterize segregate Segregate into Designated Hazardous Waste Container characterize->segregate label_container Label Container with 'Hazardous Waste' and Chemical Name segregate->label_container store Store in a Designated Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs transport Licensed Hazardous Waste Transporter contact_ehs->transport disposal Final Disposal at a Permitted Facility (e.g., Incineration) transport->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for 6-iodo-1H-quinazoline-2,4-dione.

Final Disposition:

The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed and permitted hazardous waste treatment, storage, and disposal facility (TSDF).[3][13][14] This method ensures the complete destruction of the compound, preventing its release into the environment. Your institution's EHS office will coordinate with a certified environmental management company for the transportation and final disposal of your collected waste.[15]

Regulatory Compliance: Adherence to Standards

The disposal of hazardous waste is strictly regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[16][17] It is imperative that all laboratory personnel are trained on these regulations and your institution's specific hazardous waste management plan.[7][15]

By adhering to the procedures outlined in this guide, you are not only ensuring a safe and compliant laboratory environment but also demonstrating a commitment to responsible scientific practice.

References

  • FUJIFILM Wako Chemicals.
  • Fisher Scientific. (2021-12-24).
  • Carl ROTH.
  • ECHEMI. 4(1H)
  • Szabo-Scandic. Quinazoline.
  • Fisher Scientific. (2023-09-25).
  • Guidechem. 6-iodo-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
  • Sigma-Aldrich. (2025-11-06).
  • Guidechem. 6-IODO-1H-QUINAZOLINE-2,4-DIONE 16353-27-8 wiki.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]

  • U.S. Environmental Protection Agency. (1987).
  • CymitQuimica. (2024-12-19).
  • Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]

  • National Science Teaching Association. (2024-08-16). Laboratory Waste Disposal Safety Protocols. [Link]

  • CDMS. (2024-10-30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • MED-FLEX. (2022-09-13).
  • Daniels Health. (2025-05-21).
  • U.S. Environmental Protection Agency. (2025-12-01). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • C&EN. (2024-08-30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • lookchem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-iodo-1H-quinazoline-2,4-dione
Reactant of Route 2
Reactant of Route 2
6-iodo-1H-quinazoline-2,4-dione
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